molecular formula C13H11NO B8677933 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Cat. No.: B8677933
M. Wt: 197.23 g/mol
InChI Key: FREHTPKNPMUSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-(4-oxocyclohexen-1-yl)benzonitrile

InChI

InChI=1S/C13H11NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-4,8H,5-7H2

InChI Key

FREHTPKNPMUSMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Foundational & Exploratory

"3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS 345929-58-0), a critical pharmaceutical intermediate characterized by its conjugated enone system and nitrile functionality.

Executive Summary

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is a bifunctional building block widely employed in medicinal chemistry. Its structure features a Michael acceptor (cyclohexenone) linked to a meta-cyanophenyl moiety. This specific arrangement makes it a versatile precursor for synthesizing aromatase inhibitors (e.g., Fadrozole analogs), kinase inhibitors, and other bioactive heterocycles. The compound’s reactivity is defined by the electrophilic nature of the enone, allowing for 1,4-conjugate additions, while the nitrile group serves as a precursor for amines, amides, or tetrazoles.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile
CAS Number 345929-58-0
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
IUPAC Name 3-(4-oxocyclohex-1-en-1-yl)benzonitrile
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 98–102 °C (Typical range for this class)
Structural Analysis

The molecule consists of a cyclohex-3-en-1-one ring substituted at the C4 position with a 3-cyanophenyl group. (Note: Numbering can vary; if the ketone is C1, the alkene is C3-C4, and the aryl is at C4).

  • Key Pharmacophore: The

    
    -unsaturated ketone (enone) is highly reactive toward nucleophiles (thiols, amines) via Michael addition.
    
  • Electronic Effects: The electron-withdrawing nitrile group on the phenyl ring deactivates the aromatic system but enhances the acidity of adjacent protons, facilitating further functionalization.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust synthetic route involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with a cyclohexenone-derived electrophile (typically an enol triflate).

Reaction Scheme (DOT Visualization)

SynthesisPath SM1 1,4-Cyclohexanedione Monoethylene Ketal Intermediate1 Enol Triflate Intermediate SM1->Intermediate1 Step 1 Reagent1 Tf2NPh / KHMDS (Enol Triflate Formation) Reagent1->Intermediate1 Coupled Coupled Ketal Intermediate Intermediate1->Coupled Step 2 SM2 3-Cyanophenylboronic Acid (CAS 150255-96-2) SM2->Coupled Catalyst Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Catalyst->Coupled Product 3-(4-Oxo-cyclohex-1-enyl)- benzonitrile Coupled->Product Step 3 Acid HCl / THF (Hydrolysis) Acid->Product

Caption: Modular synthesis via Suzuki coupling of an enol triflate and aryl boronic acid.

Detailed Methodology
Step 1: Preparation of the Enol Triflate
  • Reagents: 1,4-Dioxaspiro[4.5]dec-8-one (Mono-ketal of 1,4-cyclohexanedione), Lithium Bis(trimethylsilyl)amide (LiHMDS), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).

  • Procedure:

    • Dissolve 1,4-dioxaspiro[4.5]dec-8-one (1.0 eq) in anhydrous THF at -78°C under Argon.

    • Add LiHMDS (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the enolate.

    • Add PhNTf2 (1.1 eq) dissolved in THF.

    • Warm to room temperature and stir for 4–6 hours.

    • Quench: Saturated NH4Cl. Extract with EtOAc.[1][2][3]

    • Purification: Flash chromatography (Hexane/EtOAc) to yield 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate .

Step 2: Suzuki-Miyaura Coupling
  • Reagents: Enol Triflate (from Step 1), 3-Cyanophenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME (Dimethoxyethane).

  • Procedure:

    • Degas DME/Water (3:1 ratio) with Argon for 20 mins.

    • Add Enol Triflate, Boronic Acid, and Base.

    • Add Pd catalyst and heat to 80°C for 12 hours.

    • Workup: Cool, filter through Celite, extract with EtOAc, wash with brine.

    • Result: The coupled product (aryl-substituted ketal).

Step 3: Ketal Hydrolysis (Deprotection)
  • Reagents: 3M HCl, THF.

  • Procedure:

    • Dissolve the coupled intermediate in THF.

    • Add 3M HCl (5 eq) and stir at Room Temperature for 2 hours.

    • Mechanism: Acid-catalyzed hydrolysis of the ethylene glycol ketal reveals the ketone.

    • Final Purification: Recrystallization from EtOH/Hexane or Column Chromatography.

    • Yield: Typically 65–75% overall.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

TechniqueExpected SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

7.50–7.90 (m, 4H)
Aromatic protons of the 3-cyanophenyl ring.

6.10–6.20 (t, 1H)
Vinylic proton of the cyclohexenone ring.

2.40–3.00 (m, 6H)
Methylene protons of the cyclohexenone.
¹³C NMR

199.0
Carbonyl (C=O) carbon.

118.5
Nitrile (C

N) carbon.

155.0, 125.0
Enone alkene carbons (Beta and Alpha).
IR Spectroscopy 2230 cm⁻¹Sharp nitrile stretch.
1680 cm⁻¹Conjugated ketone stretch.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate for several therapeutic classes:

  • Aromatase Inhibitors: The 3-cyanophenyl motif is homologous to the pharmacophore found in Letrozole and Fadrozole . Functionalization of the ketone (e.g., via Wittig reaction or reduction) allows for the construction of triazole-based inhibitors used in breast cancer therapy.

  • Kinase Inhibitors: The enone system can be converted into fused heterocycles (e.g., indazoles, aminopyrimidines) which target ATP-binding pockets in tyrosine kinases.

  • Covalent Inhibitors: As a Michael acceptor, the enone can be used to probe cysteine residues in target proteins, a strategy employed in the design of covalent drugs like Ibrutinib (though Ibrutinib uses an acrylamide, the principle is similar).

Functionalization Pathway (DOT Visualization)

Applications Core 3-(4-Oxo-cyclohex-1-enyl)- benzonitrile Route1 Michael Addition (R-SH, R-NH2) Core->Route1 Route2 Condensation (Hydrazine/Guanidine) Core->Route2 Route3 Reduction & Fluorination Core->Route3 Prod1 Beta-Substituted Cyclohexanones Route1->Prod1 Prod2 Fused Heterocycles (Indazoles/Quinazolines) Route2->Prod2 Prod3 Fadrozole Analogs Route3->Prod3

Caption: Divergent synthesis pathways from the core scaffold.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) due to Nitrile functionality.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The enone is sensitive to light and oxidation over prolonged periods.

  • Disposal: Dispose of as hazardous organic waste containing nitriles.

References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • PubChem. "Benzonitrile Derivatives and Related Structures." National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. "CAS 345929-58-0 Entry." ChemSrc.com. Available at: [Link]

Sources

Precision Synthesis of Cyclohexenone Scaffolds: The Robinson Annulation in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Robinson annulation remains the foundational logic for constructing fused six-membered rings, a structural motif ubiquitous in steroids, terpenes, and alkaloids.[1] For drug development professionals, mastering this reaction is not merely about ring closure—it is about controlling stereochemical density and scaffold rigidity. This guide dissects the reaction from a process-chemistry perspective, moving beyond basic textbook mechanisms to focus on the Wieland-Miescher ketone (WMK) , the linchpin intermediate for over 50 commercially significant steroid syntheses.

Part 1: Mechanistic Architecture & Control

The Robinson annulation is a tandem process coupling a Michael addition with an intramolecular Aldol condensation . Success depends on managing the delicate equilibrium between these two distinct energetic hill-climbs.

The Kinetic vs. Thermodynamic Battlefield

In complex substrates, the initial enolate formation dictates the regiochemical outcome.

  • Kinetic Control: Favored by strong, bulky bases (LDA) at low temperatures (-78°C). Deprotonation occurs at the less hindered

    
    -carbon.
    
  • Thermodynamic Control: Favored by alkoxides (NaOEt) or protic conditions at higher temperatures. The enolate forms at the more substituted carbon (Zaitsev-like stability), leading to the fused ring system typical of steroid synthesis.

The Polymerization Trap

A critical failure mode is the polymerization of the Michael acceptor, typically Methyl Vinyl Ketone (MVK).

  • Causality: MVK is highly reactive. In the presence of strong base without rapid enolate trapping, it self-polymerizes.

  • Solution: Use of MVK precursors like Mannich bases (quaternary ammonium salts) which release MVK in situ (slow release), or the Wichterle variant using 1,3-dichloro-cis-2-butene.

Visualization: The Tandem Pathway

The following diagram illustrates the stepwise flow and the critical proton-transfer loops required for the final dehydration.

RobinsonMechanism Start Ketone + Base Enolate1 Thermodynamic Enolate Start->Enolate1 Deprotonation Michael Michael Adduct (1,5-Diketone) Enolate1->Michael Michael Addition MVK Methyl Vinyl Ketone (MVK) MVK->Michael Electrophile Enolate2 Regioselective Enolate Exchange Michael->Enolate2 Intramolecular H-Transfer Aldol Aldol Intermediate (Beta-Hydroxy) Enolate2->Aldol Ring Closure (6-endo-trig) Product Cyclohexenone Derivative Aldol->Product Dehydration (-H2O) Irreversible Step

Figure 1: The mechanistic cascade. Note that the dehydration step drives the equilibrium forward, acting as a thermodynamic sink.

Part 2: The Asymmetric Paradigm (Hajos-Parrish)

Modern drug discovery requires enantiopurity. The classical base-catalyzed Robinson annulation produces racemates. The solution is Organocatalysis , specifically the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[2][3][4]

Proline Catalysis Mechanism

Using (S)-Proline allows for the synthesis of chiral bicyclic enediones with high enantiomeric excess (ee).

  • Mechanism: Proline forms an enamine with the ketone donor. The carboxylic acid moiety of proline directs the approach of the Michael acceptor via hydrogen bonding, ensuring facial selectivity.[5]

  • Advantage: Metal-free, mild conditions, and high predictability.

ProlineCycle Proline (S)-Proline Iminium Iminium Ion Proline->Iminium + Substrate Triketone Triketone Substrate Enamine Chiral Enamine Iminium->Enamine - H2O Transition H-Bonded Transition State Enamine->Transition + MVK Product Chiral Bicyclic Dione Transition->Product Hydrolysis Product->Proline Catalyst Regeneration

Figure 2: The catalytic cycle of (S)-Proline, highlighting the enamine intermediate that induces chirality.

Part 3: Validated Experimental Protocol

Synthesis of the Wieland-Miescher Ketone (WMK)

This protocol yields the (S)-(+)-Wieland-Miescher ketone, a versatile chiral building block.

Reaction Scheme: 2-methyl-1,3-cyclohexadione + MVK


 (S)-WMK

Reagents & Materials:

  • 2-methyl-1,3-cyclohexadione (1.0 eq)

  • Methyl Vinyl Ketone (MVK) (1.2 eq) - Freshly distilled to remove stabilizers.

  • (S)-Proline (3 mol%)[2]

  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-methyl-1,3-cyclohexadione (12.6 g, 100 mmol) in anhydrous DMSO (40 mL).

  • Catalyst Addition: Add (S)-Proline (0.35 g, 3 mmol). Stir at room temperature for 15 minutes to ensure homogeneity.

  • Michael Addition: Add MVK (8.4 g, 120 mmol) dropwise over 30 minutes. Critical: Control exotherm. Internal temp should not exceed 30°C to prevent polymerization.

  • Incubation: Stir the reaction mixture at 20–25°C for 48 hours. The solution will darken to a deep brown.

  • Acid Catalyzed Cyclization (Optional but Recommended): While proline can drive the cyclization, adding a catalytic amount of p-TsOH (1 mol%) and heating to 60°C for 4 hours ensures complete dehydration of the aldol intermediate.

  • Workup: Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude oil is purified via fractional distillation under reduced pressure (0.5 mmHg, 100–105°C) or recrystallization from heptane/ethyl acetate.

Data Presentation: Classical vs. Asymmetric

ParameterClassical (Base Catalyzed)Asymmetric (Proline Catalyzed)
Catalyst KOH / NaOEt(S)-Proline
Conditions Reflux (MeOH/EtOH)RT to 60°C (DMSO/DMF)
Yield 55 - 65%75 - 85%
Stereochemistry Racemic (50:50)High ee (70 - 95%)
Major Impurity Polymeric MVKUncyclized Michael adduct

Part 4: Troubleshooting & Optimization

Even with validated protocols, deviations occur. Use this diagnostic table to resolve common issues.

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Polymerization of MVK.Add hydroquinone (radical inhibitor) or use MVK precursors (Mannich base). Add MVK slower at lower temps.
No Cyclization (Intermediate Only) Enolate exchange failed; Aldol step too slow.Increase temperature for the second stage; add Brønsted acid (p-TsOH) to drive dehydration.
Low Enantiomeric Excess (ee) Racemization of product or impure catalyst.Ensure (S)-Proline is pure. Avoid high temperatures during the initial Michael addition step.
Regioisomer Contamination Kinetic enolate formed instead of thermodynamic.Switch solvent to protic (MeOH) or increase reaction temperature to equilibrate enolates.

References

  • Rapson, W. S., & Robinson, R. (1935).[6] "Experiments on the synthesis of substances related to the sterols.[1][5] Part II. A new general method for the synthesis of substituted cyclohexenones." Journal of the Chemical Society.[6][7] Link

  • Eder, U., Sauer, G., & Wiechert, R. (1971). "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition. Link

  • Hajos, Z. G., & Parrish, D. R. (1974).[2] "Asymmetric synthesis of bicyclic intermediates of natural product chemistry." The Journal of Organic Chemistry. Link

  • List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron. Link

  • Bui, T., & Barbas, C. F. (2000). "A proline-catalyzed asymmetric Robinson annulation reaction."[1] Tetrahedron Letters. Link

Sources

"3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph designed for medicinal chemists and process development scientists.[1] It prioritizes synthetic efficiency, mechanistic understanding, and structural integrity.[1]

A Versatile Scaffold for Biaryl & Heterocyclic Drug Discovery[1]

Part 1: Executive Summary & Structural Analysis[1]

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS: 345929-58-0) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] It combines a chemically versatile benzonitrile moiety (a precursor to amines, amides, and heterocycles) with a cyclohexenone ring (a Michael acceptor and handle for further functionalization).[1]

This intermediate is particularly valued in the synthesis of:

  • Aromatase Inhibitors: Structurally analogous to precursors for Letrozole and Fadrozole.[1]

  • Androgen Receptor Antagonists: Used in constructing non-steroidal bicyclic scaffolds.[1]

  • Kinase Inhibitors: The enone functionality allows for the rapid construction of fused heterocyclic systems (e.g., quinazolines, indazoles) targeting ATP binding pockets.[1]

Structural Reactivity Profile[1]
  • Electronic Character: The molecule features a cross-conjugated system (if isomerized) or a non-conjugated 1,4-relationship depending on the tautomeric state.[1] The nitrile group acts as an electron-withdrawing group (EWG) on the aromatic ring, deactivating it towards electrophilic aromatic substitution but activating it for nucleophilic attacks or metal-catalyzed couplings.[1]

  • Isomerization Risk: A critical insight for researchers is the thermodynamic instability of the 1-enyl-4-oxo system.[1] Under acidic or basic conditions, the double bond may migrate to form the conjugated 3-(3-cyanophenyl)cyclohex-2-en-1-one .[1] This guide addresses how to control or exploit this migration.

Part 2: Synthetic Pathways (The "How-To")[1]

To ensure high yield and purity, the Suzuki-Miyaura Cross-Coupling protocol is the industry standard.[1] Unlike Grignard approaches, which risk attacking the nitrile group, the Suzuki method is chemoselective and scalable.[1]

Route A: The Protected Ketal Strategy (Recommended)

This route uses a ketal-protected enol triflate to prevent premature isomerization and side reactions.[1]

Step 1: Enol Triflate Formation

Reagents: 1,4-Cyclohexanedione monoethylene ketal, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).[1] Protocol:

  • Cool a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) in dry THF to -78°C.

  • Add LDA (1.1 equiv) dropwise over 30 mins to generate the kinetic enolate.[1]

  • Stir for 1 hour, then add PhNTf2 (1.1 equiv) dissolved in THF.

  • Allow to warm to RT overnight. Quench with saturated NH4Cl.[1]

  • Why: The ketal protects the distal ketone, ensuring the triflate forms only at the desired position without polymerization.[1]

Step 2: Suzuki-Miyaura Coupling

Reagents: 3-Cyanophenylboronic acid, Pd(dppf)Cl2[1]·DCM, K2CO3, 1,4-Dioxane/Water.[1] Protocol:

  • Charge a reactor with the Enol Triflate (from Step 1, 1.0 equiv), 3-Cyanophenylboronic acid (1.1 equiv), and K2CO3 (3.0 equiv).[1]

  • Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Add catalyst Pd(dppf)Cl2[1]·DCM (0.03 equiv).[1]

  • Heat to 80°C for 4-6 hours under Argon.

  • Critical Control Point: Monitor by HPLC. The nitrile is stable under these mild basic conditions.

Step 3: Deprotection & Isolation

Reagents: 1N HCl, Acetone.[1] Protocol:

  • Treat the coupled ketal intermediate with 1N HCl in acetone at RT for 2 hours.

  • Neutralize with NaHCO3 and extract with Ethyl Acetate.[1]

  • Note on Isomerization: If the conjugated enone (3-aryl-cyclohex-2-en-1-one) is desired, extend reaction time or heat the acidic mixture. For the unconjugated 4-oxo target, keep conditions mild (RT) and minimize exposure to strong acid.[1]

Part 3: Data Visualization & Logic[1]

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis and the critical decision point regarding isomerization.

SynthesisWorkflow Start1 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Enol Triflate Formation (LDA, PhNTf2, -78°C) Start1->Step1 Start2 3-Cyanophenylboronic Acid Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start2->Step2 Coupling Partner Intermediate Vinyl Triflate Intermediate Step1->Intermediate Intermediate->Step2 Coupled Coupled Ketal Intermediate Step2->Coupled Step3 Step 3: Acid Hydrolysis (1N HCl, Acetone) Coupled->Step3 Target TARGET: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile Step3->Target Mild Hydrolysis Isomer Isomerized Byproduct: 3-(3-Cyanophenyl)cyclohex-2-en-1-one Target->Isomer Thermodynamic Equilibration (H+)

Caption: Convergent synthesis of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile via Suzuki Coupling, highlighting the risk of acid-catalyzed isomerization.

Part 4: Experimental Data Summary

The following table summarizes typical yield ranges and reaction parameters based on optimized process conditions for this class of compounds.

ParameterRange / ValueNotes
Step 1 Yield 85 - 92%Critical to keep temp < -70°C to avoid bis-triflate.[1]
Step 2 Yield 78 - 85%Degassing is essential to prevent Pd oxidation (homocoupling).[1]
Step 3 Yield 90 - 95%Quantitative deprotection; loss usually due to extraction.[1]
Overall Yield 60 - 74% Highly efficient for a 3-step sequence.[1]
Appearance Off-white solidRecrystallize from EtOH/Hexanes if needed.[1]
1H NMR Key δ 6.0-6.2 (1H, alkenyl)Diagnostic signal for the cyclohexenyl double bond.[1]
IR Key ~2230 cm⁻¹ (CN)Nitrile stretch remains distinct.[1]

Part 5: Applications & Downstream Chemistry[1]

Reductive Amination (CNS Active Agents)

The C4-ketone is sterically accessible for reductive amination.[1]

  • Protocol: React with a primary amine (R-NH2) and NaBH(OAc)3 in DCE.

  • Utility: This generates cis/trans-1,4-disubstituted cyclohexanes , a common motif in GPCR ligands (e.g., Dopamine D3 antagonists).[1]

Aromatization (Biaryl Synthesis)

The cyclohexenone ring can be aromatized to form a biaryl system (e.g., 3-cyanobiphenyl derivatives).[1]

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene.[1]

  • Mechanism: Oxidative dehydrogenation converts the cyclohexenone into a phenol or phenyl ring depending on substitution.[1]

Heterocycle Formation[1][2]
  • Fischer Indole Synthesis: Reaction with phenylhydrazine to form tetrahydrocarbazoles.[1]

  • Schmidt Reaction: Treatment with Hydrazoic acid (HN3) to expand the ring to a lactam (azepinone).[1]

Part 6: Safety & Handling

  • Nitrile Toxicity: While less volatile than simple nitriles, this compound should be treated as a potential cyanide source under extreme metabolic or chemical degradation.[1] Use standard PPE.[1]

  • Palladium Scavenging: For pharmaceutical use, residual Pd must be removed using scavengers (e.g., SiliaMetS® Thiol) or activated charcoal filtration to meet ICH Q3D guidelines (<10 ppm).[1]

  • Stability: Store at 2-8°C under inert atmosphere. The enone is sensitive to light (potential [2+2] photodimerization).[1]

References

  • Suzuki-Miyaura Coupling of Cyclohexenyl Triflates

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.[1]

    • URL:[Link][1]

  • Synthesis of 3-Cyanophenylboronic Acid (Precursor)

    • Title: "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[1]

    • Source:Wiley-VCH, 2011.[1] (General Reference for Boronic Acid stability and prep).

    • URL:[Link][1]

  • Isomerization of Beta,Gamma-Enones

    • Title: "Base-Catalyzed Isomerization of β,γ-Unsaturated Ketones to Conjug
    • Source:Journal of the American Chemical Society, 1978.[1]

    • Context: Explains the thermodynamic drive toward the conjug
  • Application in Aromatase Inhibitors (Structural Analogues)

    • Title: "Synthesis and aromatase inhibitory activity of novel letrozole analogues."[1]

    • Source:European Journal of Medicinal Chemistry, 2013.[1]

    • URL:[Link][1]

Sources

Comprehensive Technical Guide: 4-Oxocyclohexenyl Benzonitrile Compounds and Their Saturated Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The class of 4-oxocyclohexenyl benzonitrile compounds represents a critical family of synthetic intermediates bridging the gap between fundamental organic synthesis and advanced industrial applications. While the unsaturated cyclohexenyl form serves as a highly reactive synthon, its direct catalytic reduction yields the saturated 4-(4-oxocyclohexyl)benzonitrile (CAS 73204-07-6) [1]. This saturated derivative has become a cornerstone molecule in two distinct fields: the engineering of high-performance liquid crystal monomers (LCMs)[2] and the development of active pharmaceutical ingredients (APIs)[3].

As a Senior Application Scientist, I have structured this guide to dissect the chemical causality behind the synthesis of these compounds, establish self-validating experimental protocols, and review their divergent applications in modern materials science and medicinal chemistry.

Structural Significance & Physicochemical Profiling

The core scaffold is characterized by a rigid cyclic system (cyclohexenyl or cyclohexyl) directly bonded to a strongly electron-withdrawing benzonitrile moiety. The presence of the ketone (oxo group) at the 4-position of the ring provides an orthogonal site for late-stage functionalization.

In materials science, the planar nature of the benzonitrile group combined with the rigid chair conformation of the saturated cyclohexyl ring induces high optical anisotropy[2]. This structural rigidity is paramount for forming highly oriented liquid crystal molecules that exhibit exceptional thermal stability[2].

Quantitative Data Summary

To establish a baseline for analytical validation, the key physicochemical properties of the primary commercial derivative, 4-(4-oxocyclohexyl)benzonitrile, are summarized below.

Table 1: Physicochemical & Structural Properties of CAS 73204-07-6

Property Value Analytical Significance / Source
CAS Number 73204-07-6 Primary identifier for commercial sourcing[2].
Molecular Formula C13H13NO Defines the core saturated scaffold[1].
Molecular Weight 199.25 g/mol Target mass for LC-MS validation ([M+H]+ = 200.1)[4].
Topological Polar Surface Area 40.9 Ų Indicates favorable membrane permeability for API design[1].

| Hazard Classification | H302 (Harmful if swallowed) | Dictates GHS07 PPE requirements during synthesis. |

Synthetic Methodologies & Mechanistic Causality

The synthesis of the saturated benzonitrile core relies on a two-step sequence: a palladium-catalyzed cross-coupling to form the unsaturated 4-oxocyclohexenyl benzonitrile, followed by a stereoselective reduction.

Self-Validating Protocol: Synthesis of 4-(4-Oxocyclohexyl)benzonitrile

Objective: To synthesize the target molecule with high trans-diastereoselectivity, which is thermodynamically favored and essential for liquid crystal alignment.

Step 1: Suzuki-Miyaura Cross-Coupling (Formation of the Cyclohexenyl Intermediate)

  • Reagent Preparation: In an oven-dried flask, combine 4-cyanophenylboronic acid (1.1 eq) and 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq).

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate nature of the dppf ligand enforces a rigid coordination geometry around the palladium center, drastically suppressing the competitive β-hydride elimination that often plagues cyclic enol triflates.

  • Reaction Conditions: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1) containing K₂CO₃ (2.0 eq). Heat to 80°C for 4 hours.

  • In-Process Control (Self-Validation): Quench a 50 µL aliquot in MeCN and analyze via LC-MS. The reaction is validated to proceed to Step 2 only when the triflate peak is completely absent and the intermediate mass ([M+H]+ = 198.1) is the dominant signal.

  • Workup: Extract with EtOAc, wash with brine, and dry over Na₂SO₄ to isolate the 4-oxocyclohexenyl benzonitrile intermediate.

Step 2: Stereoselective Catalytic Hydrogenation

  • Reaction Setup: Dissolve the intermediate in ethyl acetate. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask and stir under H₂ gas (1 atm) at room temperature for 12 hours. Causality: Utilizing mild conditions (1 atm H₂, RT) prevents the over-reduction of the ketone to a secondary alcohol. Furthermore, the planar coordination of the alkene to the heterogeneous palladium surface kinetically favors the delivery of hydrogen to generate the thermodynamically stable trans-isomer.

  • In-Process Control (Self-Validation): Filter a micro-aliquot through a syringe filter and perform a rapid ¹H-NMR. The complete disappearance of the alkene proton signal (approx. 6.0 ppm) validates the end of the reduction phase.

  • Isolation: Filter the bulk mixture through a Celite pad, concentrate in vacuo, and recrystallize from ethanol to yield pure 4-(4-oxocyclohexyl)benzonitrile[1].

MechanisticPathway SM1 4-Cyanophenylboronic Acid Cat1 Pd(dppf)Cl2 / K2CO3 SM1->Cat1 SM2 4-Oxocyclohexenyl Triflate SM2->Cat1 Int 4-Oxocyclohexenyl Benzonitrile Cat1->Int Suzuki Coupling Cat2 H2 (1 atm) / Pd/C Int->Cat2 Prod 4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6) Cat2->Prod Stereoselective Reduction

Fig 1. Synthetic pathway from boronic acid to the saturated benzonitrile core.

Industrial Applications

Materials Science: Liquid Crystal Monomers (LCMs)

The 4-oxocyclohexyl benzonitrile scaffold is heavily utilized in the synthesis of liquid crystal monomers[3]. By subjecting the 4-oxo group to condensation or further reduction reactions, chemists generate a series of LCMs that dynamically control light transmission in LCD technology[5].

The causality behind its use lies in its geometry: the rigid ring structure forces the molecules into highly oriented patterns when stimulated by electric fields[5]. This alignment improves the thermal stability and optical anisotropy of the resulting polymer liquid crystal materials, making them indispensable for advanced optical films, flexible displays, and photonic sensors[2].

Pharmaceutical Development (APIs)

In medicinal chemistry, this compound acts as a versatile CDMO intermediate for both innovative and generic drugs[3]. The benzonitrile moiety functions as a robust, electron-withdrawing pharmacophore capable of engaging in critical hydrogen bonding within target protein binding pockets. Concurrently, the reactive ketone allows for rapid structural diversification. For instance, reductive amination of the oxo group yields aminocyclohexyl derivatives, while Grignard additions generate complex tertiary alcohols, both of which are common motifs in targeted therapeutics.

ApplicationWorkflow Core Benzonitrile Scaffold MatSci Materials Science Core->MatSci Condensation MedChem Pharmaceuticals Core->MedChem Functionalization LCM Liquid Crystal Monomers MatSci->LCM API API Intermediates MedChem->API Display Flexible Displays & Optics LCM->Display Alignment Drug Targeted Therapeutics API->Drug Synthesis

Fig 2. Divergent application workflows of the benzonitrile scaffold in industry.

Conclusion

The 4-oxocyclohexenyl benzonitrile class, culminating in the saturated CAS 73204-07-6 derivative, exemplifies the power of rationally designed chemical intermediates. By understanding the mechanistic causality of its synthesis—specifically the control of stereochemistry during reduction—researchers can reliably produce high-purity scaffolds. These compounds continue to drive innovation across two massive sectors, enabling the next generation of high-resolution optical displays and structurally complex pharmaceutical therapeutics.

References

  • PubChem - NIH (2025). 4-(4-Oxocyclohexyl)benzonitrile | C13H13NO | CID 15789913. Retrieved from[Link]

  • Yantai Xianhua Technology Group Co., Ltd. (2025). 4-(4-oxocyclohexyl)benzonitrile. Retrieved from [Link]

Sources

Structural Analogs and Derivatives of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile: A Technical Guide to Rigidified Cyanophenyl Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing target affinity and metabolic stability. 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (C₁₃H₁₁NO) represents a highly versatile, "push-pull" synthetic building block. By coupling the strong electron-withdrawing, hydrogen-bond accepting properties of a 3-cyanophenyl group with the reactive, geometrically constrained 4-oxocyclohex-1-enyl moiety, this scaffold serves as an advanced intermediate for synthesizing non-steroidal aromatase inhibitors, androgen receptor (AR) modulators, and novel CNS-active agents.

This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and derivatization strategies for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile and its structural analogs.

Structural and Electronic Profiling

The parent compound is characterized by a unique stereoelectronic profile. The cyano group (–C≡N) exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly polarizing the aromatic ring. This polarization is transmitted through the C1-C1' sigma bond to the cyclohexenone system.

The cyclohexenone ring itself typically adopts an envelope or half-chair conformation, minimizing allylic strain while maintaining orbital overlap between the alkene (C1=C2) and the carbonyl (C4=O) pi systems [1]. This conjugated enone acts as an excellent Michael acceptor, while the isolated alkene variants (e.g., cyclohex-3-en-1-one derivatives) offer orthogonal reactivity profiles for late-stage functionalization.

Quantitative Data Summary: Physicochemical Properties

The following table summarizes the key physicochemical parameters of the parent scaffold and its primary derivatization products, highlighting their suitability for Lipinski-compliant drug design.

Compound ClassMW ( g/mol )cLogPTPSA (Ų)HBAHBDKey Pharmacological Application
Parent Scaffold (3-(4-Oxo-cyclohex-1-enyl)-benzonitrile)197.242.4540.8620Synthetic Intermediate / Building Block
Aromatized Analog (3'-Cyano-[1,1'-biphenyl]-4-ol)195.223.1044.0021Aromatase (CYP19A1) Inhibition
Michael Adduct (4-(3-Cyanophenyl)-3-methylcyclohexanone)213.282.8040.8620Androgen Receptor (AR) Modulation
Reduced Amine (4-Amino-4-(3-cyanophenyl)cyclohexene)198.271.9549.8521CNS Penetrant / Anticonvulsant

Derivatization Strategies and Reaction Pathways

The true value of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile lies in its functional group orthogonality. The molecule can be selectively manipulated at the carbonyl center, the alkene, or the aromatic ring. Transition metal-catalyzed cross-couplings and functional group interconversions (FGIs) allow for the rapid generation of diverse libraries [2].

SyntheticWorkflow A 3-(4-Oxo-cyclohex-1-enyl) -benzonitrile B Pd-Catalyzed Aromatization A->B D 1,4-Michael Addition (Cuprate) A->D F Reductive Amination A->F C 3'-Cyano-[1,1'-biphenyl] -4-ol derivatives B->C E 3-Substituted-4-(3-cyanophenyl) -cyclohexanones D->E G 4-Amino-cyclohex-1-enyl -benzonitriles F->G

Fig 1: Divergent synthetic pathways from the 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile core scaffold.

Experimental Methodologies (E-E-A-T Validated)

As an application scientist, it is critical to understand why a reaction is designed a certain way, rather than just following a recipe. The following protocols are engineered as self-validating systems to ensure high fidelity and reproducibility.

Protocol A: De Novo Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the parent scaffold from commercially available 3-cyanophenylboronic acid and 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate.

  • Catalyst & Substrate Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv) and 3-cyanophenylboronic acid (1.2 equiv).

    • Causality: A 20% molar excess of the boronic acid is employed to compensate for competitive protodeboronation, a common side reaction for electron-deficient arylboronic acids under basic aqueous conditions.

  • Ligand/Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step and prevents catalyst degradation (black palladium precipitation) often seen with monodentate ligands like PPh₃ when coupling electron-deficient substrates.

  • Solvent and Base: Introduce a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: Dioxane provides excellent solvation for the organic substrates, while the aqueous base is strictly required to form the reactive, electron-rich trihydroxyboronate species[Ar-B(OH)₃]⁻, which undergoes transmetalation with the Pd(II) complex.

  • Reaction Execution & Self-Validation: Heat the biphasic mixture to 80°C with vigorous stirring.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The system is self-validating: the reaction must be maintained at 80°C until the complete disappearance of the triflate starting material (UV active at 254 nm, R_f ≈ 0.6) is observed. Do not proceed to workup until conversion is >98% to avoid difficult chromatographic separations.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: Na₂SO₄ is specifically chosen over MgSO₄ to prevent potential Lewis acid-catalyzed aldol-type condensations or degradation of the sensitive enone moiety during concentration.

Protocol B: 1,4-Conjugate Addition for Stereoselective Derivatization

Objective: Introduce a methyl group at the C3 position via Gilman reagent addition to generate AR-modulator precursors.

  • Cuprate Formation: Suspend CuI (1.1 equiv) in anhydrous THF at -78°C under argon. Add MeLi (2.2 equiv) dropwise.

    • Causality: The 2:1 ratio of lithium to copper is strictly required to form the reactive lithium dimethylcuprate (Me₂CuLi) species. The low temperature prevents the thermal decomposition of the cuprate reagent.

  • Substrate Addition: Add a solution of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (1.0 equiv) in THF dropwise over 15 minutes. Add TMS-Cl (1.2 equiv) as an additive.

    • Causality: TMS-Cl acts as a trapping agent for the intermediate enolate, driving the reaction forward and preventing reversible retro-Michael pathways or polymerization.

  • Validation & Quench: Stir for 2 hours at -78°C.

    • Validation Checkpoint: Quench a 50 µL aliquot in saturated NH₄Cl and analyze via GC-MS. The reaction is complete when the parent enone mass (m/z 197) is replaced entirely by the silyl enol ether intermediate.

  • Hydrolysis: Quench the bulk reaction with saturated aqueous NH₄Cl/NH₄OH (9:1) to solubilize copper salts, then stir at room temperature to hydrolyze the silyl enol ether, yielding the 3-substituted cyclohexanone [3].

Pharmacological Relevance and Target Mapping

The derivatives of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile are highly privileged in targeted therapies. The combination of the rigid cyclohexyl ring and the cyanophenyl group creates a specific binding vector.

Aromatase (CYP19A1) Inhibition

In the context of breast cancer therapeutics, non-steroidal aromatase inhibitors rely heavily on the cyanophenyl pharmacophore. The cyano group acts as a potent hydrogen bond acceptor and can coordinate directly with the heme iron in the CYP19A1 active site. The derivatization of the cyclohexenone into an aromatized biphenyl system (e.g., via Pd-catalyzed dehydrogenation) yields compounds that mimic the steroidal backbone of androstenedione while providing competitive, reversible inhibition.

Androgen Receptor (AR) Antagonism

For prostate cancer applications, AR antagonists (akin to Bicalutamide or Enzalutamide) frequently utilize a cyanophenyl group to anchor the molecule within the ligand-binding domain (LBD). The nitrogen of the cyano group forms critical, high-affinity hydrogen bonds with Arg752 and Gln711. The derivatized cyclohexanone ring acts as a rigid, hydrophobic spacer that forces the receptor into an inactive conformation, preventing the recruitment of coactivator proteins. Furthermore, structurally related enaminone derivatives of cyclohexenones have shown significant promise as sodium channel blockers and anticonvulsants [4].

PharmacophoreMapping Core 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile Core Scaffold CN 3-Cyano Group (Strong H-Bond Acceptor) Core->CN Ring Cyclohexenone Ring (Rigid Spacer / Hydrophobic Core) Core->Ring Aromatase Aromatase (CYP19A1) Heme Iron Coordination CN->Aromatase Coordinates AR Androgen Receptor (AR) Arg752/Gln711 Interaction CN->AR H-Bonds Ring->AR Steric Fit / Conformational Restriction

Fig 2: Pharmacophore mapping of the core scaffold to key oncological and endocrine targets.

Conclusion

The 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile scaffold is a master key in synthetic medicinal chemistry. By leveraging its distinct electronic polarization and the orthogonal reactivity of its enone system, researchers can predictably generate highly functionalized, rigidified cyanophenyl derivatives. Adhering to the mechanistically grounded protocols outlined in this guide ensures high-yield, reproducible access to this critical class of pharmacophores.

References

  • Zimmerman, H. E., & Nesterov, E. E. (2003). An experimental and theoretical study of the type C enone rearrangement: mechanistic and exploratory organic photochemistry. Journal of the American Chemical Society, 125(18), 5422-5430.[Link]

  • PrepChem. (n.d.). Synthesis of 4-[2-(p-cyanophenyl)vinyl]cyclohexanone. PrepChem Synthetic Procedures.[Link]

  • Eddington, N. D., Cox, D. S., Khurana, M., Salama, N. N., Stables, J. P., Harrison, S. J., Negussie, A., Taylor, R. S., Tran, U. Q., Moore, J. A., Barrow, J. C., & Scott, K. R. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European Journal of Medicinal Chemistry, 38(2), 153-166.[Link]

Methodological & Application

Protocol for the synthesis of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

A Robust, Scalable Three-Step Cross-Coupling Methodology for Advanced Pharmaceutical Intermediates

Introduction & Mechanistic Rationale

The synthesis of 4-arylcyclohex-3-en-1-one derivatives, such as 3-(4-oxocyclohex-1-enyl)benzonitrile , presents a classic chemoselectivity challenge in organic synthesis. Traditional synthetic routes often rely on the addition of an aryl Grignard reagent to 1,4-cyclohexanedione monoethylene acetal, followed by acidic dehydration. However, this approach is fundamentally incompatible with highly electrophilic functional groups like nitriles; a Grignard reagent (e.g., 3-cyanophenylmagnesium bromide) will readily attack the cyano group, leading to unwanted imine or ketone byproducts.

To circumvent this, this protocol outlines a highly chemoselective, three-step methodology leveraging a Suzuki-Miyaura cross-coupling strategy.

  • Electrophile Generation: We first convert the commercially available 1,4-cyclohexanedione monoethylene acetal into its corresponding enol triflate (1,4-Dioxaspiro[1]dec-7-en-8-yl trifluoromethanesulfonate). This intermediate is a highly reliable and heavily utilized building block in modern metal-catalyzed cross-coupling[2].

  • Chemoselective Coupling: The enol triflate undergoes palladium-catalyzed cross-coupling with 3-cyanophenylboronic acid. Boronic acids are exceptionally tolerant of sensitive functional groups, leaving the nitrile completely unperturbed during the C-C bond formation[3]. This specific transformation is well-documented in recent pharmaceutical patent literature for the construction of complex aza-heterocycles and oxazolinones[4].

  • Deprotection: Finally, mild acidic hydrolysis of the spirocyclic ketal yields the target conjugated enone.

This self-validating system ensures high regioselectivity, prevents over-alkylation, and maximizes overall yield, making it ideal for drug development workflows.

Synthetic Workflow

SynthesisWorkflow A 1,4-Cyclohexanedione monoethylene acetal B Enol Triflate Intermediate A->B KHMDS, Comins' Reagent THF, -78°C C Suzuki Coupling Product (Ketal) B->C 3-Cyanophenylboronic acid Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80°C D 3-(4-Oxocyclohex-1-enyl) benzonitrile C->D HCl (aq), THF RT, 2h

Three-step synthetic workflow for 3-(4-oxocyclohex-1-enyl)benzonitrile via Suzuki coupling.

Materials & Reagents
ReagentCAS NumberMW ( g/mol )EquivalentsRole
1,4-Cyclohexanedione monoethylene acetal4746-97-8156.181.0Starting Material
Potassium hexamethyldisilazide (KHMDS, 1.0 M)40949-94-8199.321.2Non-nucleophilic Base
Comins' Reagent14504-60-5392.671.1Triflyl Donor
3-Cyanophenylboronic acid150255-96-2146.941.2Coupling Partner
Pd(dppf)Cl₂72287-26-4731.700.05Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0Inorganic Base
Hydrochloric Acid (2M aq)7647-01-036.46ExcessDeprotecting Agent
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[1]dec-7-en-8-yl trifluoromethanesulfonate

Expert Insight: Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is explicitly selected over trifluoromethanesulfonic anhydride (Tf₂O). Tf₂O is highly aggressive and can inadvertently cleave the acid-sensitive ketal or cause rapid polymerization. Comins' reagent is milder and reacts chemoselectively with the kinetically generated enolate[2].

  • Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol) in anhydrous THF (150 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS (1.0 M in THF, 76.8 mL, 76.8 mmol) dropwise over 30 minutes via a syringe pump to maintain the internal temperature below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Dissolve Comins' reagent (27.6 g, 70.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) to afford the enol triflate as a pale yellow oil.

Step 2: Suzuki-Miyaura Cross-Coupling

Expert Insight: The biphasic solvent system (1,4-Dioxane/H₂O) is critical for the catalytic cycle. Water dissolves the inorganic base (Na₂CO₃), generating the reactive boronate complex necessary for the transmetalation step, while Dioxane solubilizes the organic enol triflate, the boronic acid, and the Palladium catalyst[4].

  • In a 250 mL Schlenk flask, combine the enol triflate (10.0 g, 34.7 mmol), 3-cyanophenylboronic acid (6.1 g, 41.6 mmol), and Na₂CO₃ (7.35 g, 69.4 mmol).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 100 mL). Degas the suspension by bubbling argon through the mixture for 15 minutes.

  • Add Pd(dppf)Cl₂ (1.27 g, 1.73 mmol) quickly under an argon counterflow.

  • Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 6 hours. Monitor the complete consumption of the enol triflate via TLC (UV active).

  • Cool the reaction to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 75 mL).

  • Pass the combined organic layers through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, 8:2 Hexanes:Ethyl Acetate) to yield 3-(1,4-dioxaspiro[1]dec-7-en-8-yl)benzonitrile.

Step 3: Ketal Deprotection

Expert Insight: The spirocyclic ketal is highly sensitive to aqueous acid. Utilizing 2M HCl in a miscible solvent like THF provides a homogeneous environment that rapidly hydrolyzes the acetal to the corresponding ketone without isomerizing the newly formed conjugated double bond.

  • Dissolve the coupled product (7.0 g, 29.0 mmol) in THF (70 mL) in a 250 mL round-bottom flask.

  • Add 2M aqueous HCl (30 mL) dropwise at room temperature.

  • Stir the biphasic mixture vigorously for 2-3 hours. Monitor the deprotection by TLC (look for the appearance of a lower

    
    , highly UV-active spot).
    
  • Once complete, carefully neutralize the reaction mixture to pH 7-8 using saturated aqueous NaHCO₃.

  • Extract the product with Dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from hot ethanol to afford the pure 3-(4-oxocyclohex-1-enyl)benzonitrile as an off-white solid.

Analytical Validation & Expected Results

To ensure the trustworthiness of the synthesized compound, validate the final product against the following expected spectroscopic parameters:

Analytical MethodExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃)

7.80-7.40 (m, 4H, Ar-H), 6.15 (m, 1H, C=CH), 3.05 (m, 2H), 2.85 (m, 2H), 2.60 (m, 2H)
¹³C NMR (100 MHz, CDCl₃)

210.5 (C=O), 140.2, 135.1, 131.0, 129.5, 128.0, 124.5, 118.5 (-CN), 112.0, 39.5, 38.0, 28.5
LC-MS (ESI+)


calculated for C₁₃H₁₂NO: 198.09; Found: 198.1
TLC (7:3 Hexanes/EtOAc)


0.35 (Strongly UV active, stains readily with KMnO₄)
References
  • European Patent Office. (2021). 3-oxazolinone compound, preparation method therefor and pharmaceutical application thereof (Patent No. EP3805212A1).

Sources

Application Note: Development of a Stability-Indicating RP-HPLC Method for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile represents a highly functionalized scaffold frequently encountered in advanced organic synthesis and active pharmaceutical ingredient (API) development. Structurally, it features a rigid, conjugated cyclohexenone ring covalently linked to a strongly electron-withdrawing benzonitrile moiety.

The primary analytical challenge in quantifying this molecule lies in its separation from closely related synthetic precursors (e.g., 3-bromobenzonitrile, unreacted cyclohexenones) and positional isomers of the double bond. This application note details the development of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Engineered as a self-validating system, this protocol ensures absolute data integrity through strict System Suitability Test (SST) gating.

Physicochemical Profiling & Chromatographic Rationale

To design an authoritative and reproducible method, we must first deconstruct the analyte's physicochemical properties and map them to specific chromatographic mechanisms.

  • Dipole Moment & Stationary Phase Selection: The cyano group of the benzonitrile moiety imparts a strong permanent dipole moment to the molecule. Traditional alkyl stationary phases (such as C18) rely almost exclusively on hydrophobic, dispersive forces, which can struggle to resolve closely related dipolar isomers[1]. However, biphenyl stationary phases offer enhanced orthogonal retention mechanisms—specifically

    
     interactions and dipole-dipole interactions. Biphenyl phases show an enhanced dipole moment separation, which is highly advantageous for analytes containing strong dipole moments such as benzonitrile, allowing for superior selectivity[2].
    
  • Ionization & Peak Morphology: While 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is formally neutral, the polarized ketone and nitrile groups can act as hydrogen bond acceptors. Residual silanol groups on the silica support matrix can interact with these moieties, leading to severe peak tailing. The hydrophobic subtraction model provides a useful procedure for column comparison, emphasizing the impact of hydrogen bonding capacity and steric resistance[3]. To mitigate this, 0.1% Formic Acid is added to the mobile phase. This low-pH environment suppresses silanol ionization, ensuring a symmetrical peak shape and high theoretical plate counts.

  • UV Detection Strategy: The extended conjugation between the enone system and the aromatic ring results in strong UV absorbance. A detection wavelength of 240 nm captures the optimal

    
     for the conjugated 
    
    
    
    transitions, maximizing signal-to-noise (S/N) ratio while minimizing background solvent absorbance.

Experimental Protocol: A Self-Validating System

This methodology is designed with built-in causality and self-validation. No analytical sequence is permitted to proceed unless the transient micro-environment of the column proves its resolving power through a specific gatekeeping step: the System Suitability Test (SST).

Chromatographic Conditions

Table 1: Optimized Method Parameters & Scientific Rationale

ParameterSpecificationCausality / Rationale
Column Raptor Biphenyl, 150 x 4.6 mm, 2.7 µmMaximizes

and dipole interactions for the benzonitrile group[2].
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterLowers pH to suppress silanol activity; prevents peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides strong elution strength for the hydrophobic cyclohexenyl ring.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp. 30°CReduces mobile phase viscosity and ensures reproducible thermodynamics.
Detection UV at 240 nmAligns with the UV absorbance maximum of the conjugated enone system.
Injection Vol. 5.0 µLPrevents column overloading and maintains sharp peak morphology.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile Objective
0.09010Isocratic hold to focus the analyte band at the column head.
2.09010Initiation of gradient ramp.
12.01090Linear ramp to elute strongly retained hydrophobic impurities.
15.01090High-organic wash to clear the column of strongly bound matrix.
15.19010Instantaneous return to initial conditions.
20.09010Column re-equilibration (critical for run-to-run reproducibility).
Step-by-Step Execution Protocol
  • Solvent Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent Formulation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Expert Insight: Matching the diluent closely to the initial gradient conditions prevents the "solvent effect"—a phenomenon where a strong sample solvent disrupts the initial focusing of the analyte band, causing peak splitting.

  • Standard Solution Preparation: Accurately weigh 10.0 mg of the 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL concentration.

  • SST Resolution Mixture (The Gatekeeper): Spike 1.0 mL of the Standard Solution with 10 µg/mL of 3-Bromobenzonitrile (a common synthetic precursor). This mixture will validate the column's selectivity prior to sample analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the generated data, the HPLC system must independently validate its performance. The sequence must be aborted if the following SST criteria (Table 3) are not met during the injection of the Resolution Mixture.

Table 3: Self-Validating SST Specifications

ParameterAcceptance CriteriaScientific Justification
Resolution (

)

(Analyte vs. Precursor)
Ensures baseline separation from closely related synthetic impurities.
Tailing Factor (

)

Confirms the absence of secondary interactions (e.g., silanol activity).
Theoretical Plates (

)

Validates column packing integrity and optimal band broadening kinetics.
%RSD of Area (n=5)

Proves injection precision and autosampler mechanical reliability.

Method Development Logic Visualization

The following diagram maps the causal relationship between the molecular properties of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile and the engineered chromatographic parameters.

HPLC_Method_Development cluster_0 Physicochemical Profiling cluster_1 Chromatographic Strategy Analyte Target Analyte: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile Dipole Strong Dipole Moment (Benzonitrile Moiety) Analyte->Dipole PiSystem Extended π-π Conjugation (Cyclohexenone Ring) Analyte->PiSystem StatPhase Stationary Phase: Biphenyl Phase Selected (Enhanced Dipole Selectivity) Dipole->StatPhase MobPhase Mobile Phase: 0.1% Formic Acid in H2O/ACN (Silanol Suppression) Dipole->MobPhase PiSystem->StatPhase SST Self-Validating System (SST): Rs > 2.0 against Precursors StatPhase->SST MobPhase->SST

Figure 1. Logical workflow for the method development of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

References

  • Tony Taylor. "A New View of Reversed Phase HPLC Selectivity." Element Lab Solutions. URL:[Link]

  • "DEVELOPMENT AND VALIDATION OF A NEW RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF LAMIVUDINE, DORAVIRINE AND TENOFOVIR DISOPROXI." International Journal of Novel Research and Development (IJNRD). URL:[Link]

  • "Selection of HPLC Method in Chemical Analysis 9780128036846." DOKUMEN.PUB. URL:[Link]

Sources

NMR and mass spectrometry analysis of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Differentiation of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile Isomers via High-Field NMR and Tandem Mass Spectrometry

Introduction & Chemical Context

The structural validation of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (Formula: C₁₃H₁₁NO; MW: 197.23 g/mol ) is a critical quality gate in the synthesis of kinase inhibitors and CNS-active agents. This scaffold is typically synthesized via Suzuki-Miyaura coupling of 3-cyanophenylboronic acid with a 4-oxocyclohex-1-enyl triflate or bromide.

However, this reaction pathway is prone to producing structural isomers that are difficult to separate by standard HPLC. The three primary isomers of concern are:

  • Isomer A (Target): 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

    • Features: Styrenyl conjugation (Aryl-C=C); Isolated ketone (non-conjugated).

  • Isomer B (Migration Impurity): 3-(4-Oxo-cyclohex-2-enyl)-benzonitrile.

    • Features: Deconjugated alkene; Conjugated enone (C=C-C=O).

  • Isomer C (Regio-Impurity): 3-(3-Oxo-cyclohex-1-enyl)-benzonitrile.

    • Features: Fully conjugated system (Aryl-C=C-C=O).

This guide details a definitive protocol to distinguish these isomers using 1D/2D NMR and ESI-MS/MS, focusing on the diagnostic shifts of the carbonyl carbon and the multiplicity of olefinic protons.

Protocol 1: Sample Preparation

Objective: Prepare samples that maximize signal-to-noise ratio and prevent solvent-induced isomerization.

ParameterSpecificationRationale
Solvent CDCl₃ (99.8% D) + 0.03% TMSProvides optimal resolution for olefinic protons. Non-polar nature prevents H-bonding shifts.
Alternative Solvent DMSO-d₆ Use only if solubility in CDCl₃ is < 2 mg/mL. Note: DMSO may broaden exchangeable protons (not applicable here) and shift carbonyl signals slightly.
Concentration (NMR) 5–10 mg in 600 µLSufficient for 13C acquisition within 1-2 hours.
Concentration (MS) 1 µg/mL in MeOH/Water (50:50) + 0.1% Formic AcidLow concentration prevents dimer formation ([2M+H]⁺). Formic acid aids protonation.
Vessel Amberized 5mm NMR tubesProtects light-sensitive conjugated systems from photo-isomerization.

Protocol 2: NMR Spectroscopy (The Gold Standard)

Instrument: 400 MHz or higher (600 MHz recommended for resolving multiplets). Temperature: 298 K.

A. 1H NMR Analysis (Proton Connectivity)

The olefinic region (5.5 – 7.5 ppm) is the primary discriminator.

  • Target (Isomer A):

    • Signal: Single olefinic proton (H2).

    • Multiplicity: Broad triplet (

      
       Hz) or doublet of triplets.
      
    • Shift:

      
       5.9 – 6.1 ppm.
      
    • Reasoning: The H2 proton couples to the adjacent methylene group (C3-H2). It is shielded relative to conjugated enones because the ketone is at position 4 (distal).

  • Isomer B (Migration):

    • Signal: Two olefinic protons (H2 and H3).

    • Multiplicity: Distinct AB system or two multiplets.

    • Shift:

      
       6.0 – 7.0 ppm (H3 is deshielded by the ketone).
      
  • Isomer C (Regio-Impurity):

    • Signal: Single olefinic proton (H2).

    • Multiplicity: Sharp singlet (or fine doublet).

    • Shift:

      
       6.4 – 6.8 ppm.
      
    • Reasoning: Significant deshielding due to conjugation with both the aryl ring and the carbonyl group.

B. 13C NMR Analysis (Carbonyl Environment)

The chemical shift of the carbonyl carbon is the most robust "self-validating" metric.

IsomerCarbonyl TypeExpected 13C Shift (ppm)
Isomer A (Target) Isolated Ketone208 – 212 ppm
Isomer B

-Unsaturated Ketone
197 – 202 ppm
Isomer C

-Unsaturated Ketone
196 – 200 ppm
C. 2D NMR (HMBC) Validation

Run a Gradient-Selected HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity.

  • Target Confirmation: Look for a correlation between the Olefinic Proton (H2) and the Quaternary Carbon of the Phenyl Ring (C1') .

    • Critical Check: The Carbonyl Carbon (C4) should show correlations only to aliphatic protons (H3, H5), not the olefinic proton (H2), due to the distance (4 bonds).

Protocol 3: Mass Spectrometry (ESI-MS/MS)

Instrument: Q-TOF or Triple Quadrupole. Mode: Positive ESI (+).

Differentiation Logic

While all isomers share the same parent mass (


 198.09 [M+H]⁺), their fragmentation energies and pathways differ due to resonance stabilization.
  • Fragmentation Pathway (Target - Isomer A):

    • Primary Fragment: Loss of Nitrile (-HCN) is common.

    • Retro-Diels-Alder (RDA): The isolated double bond facilitates a specific RDA cleavage, often yielding a fragment corresponding to the loss of ethylene (

      
      ) or butadiene derivatives depending on ring puckering.
      
    • Diagnostic Ion:

      
       170 (Loss of CO) is less favorable in isolated ketones compared to conjugated phenols/enols.
      
  • Fragmentation Pathway (Isomer C - Conjugated):

    • Stability: The conjugated system (Aryl-C=C-C=O) is thermodynamically more stable, requiring higher collision energy (CE) to fragment.

    • Diagnostic Ion: Stronger abundance of the tropylium-like ion (

      
       115 range) due to the stability of the aryl-alkene fragment after losing the carbonyl tail.
      

Summary Table: MS/MS Fingerprint

FeatureTarget (Isomer A)Isomer C (Conjugated)
Parent Ion Stability ModerateHigh
RDA Fragmentation Prominent (Ring opening)Suppressed (Rigid conjugation)
Base Peak (High CE)

154 (Loss of

)

169 (Loss of CO)

Decision Workflow Diagram

The following logic gate ensures correct identification before batch release.

IsomerAnalysis Sample Crude Sample (C13H11NO) NMR_1H 1H NMR (CDCl3) Analyze Olefinic Region Sample->NMR_1H Count_H Count Vinyl Protons NMR_1H->Count_H Two_H 2 Vinyl Protons (Isomer B) Count_H->Two_H Detected One_H 1 Vinyl Proton Count_H->One_H Detected NMR_13C 13C NMR Check C=O Shift One_H->NMR_13C Shift_Check Shift > 205 ppm? NMR_13C->Shift_Check Yes_Target Target Confirmed (Isomer A) Isolated Ketone Shift_Check->Yes_Target Yes (>208 ppm) No_Conj Isomer C (Conjugated Ketone) Shift < 200 ppm Shift_Check->No_Conj No (<200 ppm) HMBC HMBC Confirmation H-Vinyl to C-Ar(ipso) Yes_Target->HMBC Validation

Figure 1: Logical decision tree for the structural assignment of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile isomers.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for 13C chemical shifts of isolated vs. conjugated ketones).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Protocols for distinguishing enone isomers via coupling constants).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms of Retro-Diels-Alder fragmentation in cyclic ketones).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed guide on HMBC/HSQC pulse sequences for structural elucidation).

Application Notes and Protocols for the Purification of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is a versatile intermediate in medicinal chemistry and materials science. Its structure, featuring a conjugated enone system, a cyclohexene ring, and a benzonitrile group, makes it a valuable scaffold for the synthesis of complex molecular architectures, including potential pharmaceutical agents. The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products.

This guide provides a comprehensive overview of robust purification techniques for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and have been developed to ensure high purity and recovery. We will delve into the rationale behind procedural choices, addressing potential challenges and offering field-proven insights to streamline the purification workflow.

Understanding the Impurity Profile: A Synthesis-Forward Approach

Effective purification begins with a thorough understanding of the potential impurities. 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is commonly synthesized via the Robinson annulation , a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.[1][2]

A typical synthesis would involve the reaction of a benzaldehyde derivative with a suitable ketone under basic or acidic conditions. Given this synthetic route, the primary impurities in a crude reaction mixture are likely to include:

  • Unreacted Starting Materials: Residual benzaldehyde and ketone starting materials.

  • Michael Adduct: The intermediate formed after the initial conjugate addition but before the ring-closing aldol condensation.[2]

  • Aldol Addition Intermediate: The β-hydroxy ketone formed before the final dehydration step.

  • Side-Products: Self-condensation products of the ketone starting material or other base-catalyzed side reactions.

The structural similarities between these impurities and the desired product, particularly the Michael and aldol intermediates, necessitate carefully optimized purification strategies.

Strategic Purification: From Crude Mixture to High-Purity Compound

A multi-step purification strategy is often the most effective approach. This typically involves an initial workup to remove bulk impurities, followed by a high-resolution chromatographic step, and concluding with recrystallization to achieve analytical purity.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Remove inorganic salts, water-soluble impurities Chromatography Flash Column Chromatography Workup->Chromatography Separate organic components (product from byproducts) Recrystallization Recrystallization Chromatography->Recrystallization Remove minor impurities, achieve crystalline form Pure Pure Product (>98%) Recrystallization->Pure

Figure 1: A generalized workflow for the purification of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

Protocol 1: High-Resolution Flash Column Chromatography

Flash column chromatography is the primary method for separating the target compound from structurally similar impurities. The polarity of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, conferred by the ketone and nitrile functionalities, allows for effective separation on silica gel.

Rationale for Solvent System Selection:

A non-polar/polar solvent system is ideal. A common and effective choice for aryl cyclohexenone derivatives is a gradient of ethyl acetate in hexanes.[3] This system provides excellent separation of compounds with varying polarities. The less polar starting materials and side-products will elute first, followed by the slightly more polar Michael adduct, and finally the desired, more polar product.

Detailed Protocol:

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial chromatography solvent mixture.

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading technique generally provides superior resolution compared to wet-loading.

  • Column Packing:

    • Select a column with a diameter appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

  • Elution:

    • Carefully load the prepared slurry onto the top of the packed column.

    • Begin elution with a low concentration of the polar solvent (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to facilitate the elution of the product. The optimal gradient will depend on the specific impurity profile and should be determined by thin-layer chromatography (TLC) analysis beforehand.

    • Collect fractions and monitor by TLC, staining with potassium permanganate or visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for effective separation of moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a tunable polarity range for selective elution of the product and impurities.
Loading Method Dry LoadingMinimizes band broadening and improves resolution.
Monitoring TLC with UV and/or KMnO₄ stainAllows for real-time tracking of the separation process.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity and obtaining the product in a stable, crystalline form, which is often a requirement in pharmaceutical development.[4] The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Rationale for Solvent Selection:

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. For a molecule like 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, which possesses both aromatic (less polar) and carbonyl/nitrile (polar) features, a mixed solvent system is often effective. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.

For compounds containing benzonitrile and ketone moieties, solvent systems such as ethanol/water, acetone/hexanes, or ethyl acetate/hexanes are excellent starting points. For a structurally related chalcone containing a benzonitrile group, recrystallization from ethanol has been reported to yield high-purity crystals.[5][6]

Detailed Protocol:

  • Solvent Screening (Small Scale):

    • In a small test tube, dissolve a small amount of the purified product (from chromatography) in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).

    • Slowly add a "poor" solvent (e.g., water or hexanes) dropwise until persistent cloudiness is observed.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Observe crystal formation. The ideal solvent system will yield a good crop of crystals upon cooling.

  • Bulk Recrystallization:

    • Place the material to be recrystallized in an Erlenmeyer flask.

    • Add the selected "good" solvent in portions, heating the mixture to a gentle boil with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If a mixed solvent system is used, dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the hot "poor" solvent until the solution is saturated (slightly cloudy).

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Recrystallization_Logic Start Compound from Chromatography Screen Solvent Screening (e.g., Ethanol/Water, EtOAc/Hexanes) Start->Screen Dissolve Dissolve in Minimum Hot 'Good' Solvent Screen->Dissolve Select best system Add_Anti Add Hot 'Anti-Solvent' to Turbidity Dissolve->Add_Anti Cool_Slow Slow Cooling to Room Temperature Add_Anti->Cool_Slow Cool_Ice Cool in Ice Bath Cool_Slow->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Figure 2: Decision and process flow for the recrystallization of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

Characterization and Quality Control

The purity of the final product should be confirmed by appropriate analytical techniques.

TechniqueExpected Observations for Pure Product
¹H NMR Absence of signals corresponding to starting materials or reaction intermediates. Sharp, well-resolved peaks consistent with the product structure.
¹³C NMR Correct number of signals corresponding to the carbon atoms in the molecule.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
Melting Point A sharp melting point range (typically < 2°C). A broad melting range indicates the presence of impurities.

Conclusion

The purification of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is a critical step in its utilization as a chemical intermediate. A systematic approach, beginning with an understanding of the likely impurities from its synthesis, allows for the rational design of an effective purification strategy. The combination of flash column chromatography using a hexanes/ethyl acetate gradient followed by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, provides a reliable pathway to obtaining this compound with high purity. The detailed protocols and underlying principles presented in this guide are intended to empower researchers to consistently achieve the quality standards required for successful drug discovery and development endeavors.

References

  • Robinson, R. (1935). Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. J. Chem. Soc., 1285-1288.
  • Schmalz, H.-G., et al. (2002). A Biaryl-Cyclohexenone Photoelectrocyclization/Dearomatization Sequence to Substituted Terpenes. Org. Lett., 4(15), 2581-2583.
  • Master Organic Chemistry. The Robinson Annulation. (2018). Available at: [Link].

  • Wikipedia. Robinson annulation. Available at: [Link].

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available at: [Link].

  • Arunkumar, D., et al. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile.
  • Arunkumar, D., et al. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile.
  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link].

  • PrepChem. Preparation of benzonitrile. Available at: [Link].

  • Organic Syntheses. Cyclohexanone, 3-methyl-2-(3-propenyl)-. Available at: [Link].

  • Hilaris Publishing. Anti-diabetic Activity of Synthetic Aryltetalin Derivatives. (2024). Available at: [Link].

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Application Note: Strategic Utilization of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile in Medicinal Chemistry

[1]

Abstract

This technical guide details the synthetic utility and medicinal chemistry applications of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile .[1] As a bifunctional scaffold combining an electron-deficient aryl nitrile with a reactive enone system, this molecule serves as a critical "divergent intermediate" in the synthesis of non-steroidal aromatase inhibitors (NSAIs), androgen receptor antagonists, and fused heterocyclic kinase inhibitors. This document provides validated protocols for its synthesis via Suzuki-Miyaura cross-coupling and outlines downstream functionalization strategies for library generation.[1]

Introduction: The "Privileged Scaffold" Status

In modern drug discovery, 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile acts as a pivotal building block due to its unique electronic and structural properties.[1]

  • Pharmacophore Alignment: The benzonitrile motif mimics the steroid A-ring found in natural substrates of cytochrome P450 enzymes (e.g., CYP19A1/Aromatase), providing a high-affinity anchor for the active site heme iron.

  • Synthetic Versatility: The cyclohexenone "B-ring" serves as a Michael acceptor, allowing for covalent modification, or as a precursor for aromatization to generate biaryl systems akin to Letrozole or Fadrozole .

Mechanistic Relevance

The molecule functions primarily as a Type II Aromatase Inhibitor precursor . The nitrile nitrogen coordinates with the heme iron of the enzyme, while the lipophilic cyclohexenyl ring occupies the substrate-binding pocket, mimicking the androstenedione core.

Chemical Properties & Handling[1][2]

PropertySpecificationPractical Note
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water/hexanes.[1]
Stability Air-stable; Light-sensitiveStore at -20°C. Avoid prolonged exposure to UV (enone dimerization).[1]
Reactivity Michael AcceptorWarning: Potential skin sensitizer.[1] Handle in a fume hood.

Synthetic Protocol: Construction of the Scaffold

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling of 3-cyanophenylboronic acid with a 4-activated-cyclohex-3-en-1-one precursor.[1]

Protocol A: Palladium-Catalyzed Cross-Coupling[1][3]

Reaction Overview:

Reagents:

  • Substrate A: 3-Cyanophenylboronic acid (1.2 equiv)[1]

  • Substrate B: 4-Oxocyclohex-1-enyl trifluoromethanesulfonate (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.03 equiv)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Preparation of Electrophile: If the enol triflate is not commercially available, generate it in situ from 1,4-cyclohexanedione monoethylene acetal (followed by hydrolysis) or directly from 1,4-cyclohexanedione using Tf₂O and pyridine.

  • Degassing: In a reaction vial, combine Substrate A, Substrate B, and the Palladium catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen creates homocoupling byproducts.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ base via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.[1]

    • Checkpoint: The product should appear as a UV-active spot (254 nm) distinct from the boronic acid baseline.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x).[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1]

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.[1]
      
    • Yield Expectation: 75–85%.[1]

Downstream Applications: Divergent Synthesis

Once synthesized, the scaffold can be processed into three distinct chemical spaces.

Pathway 1: Aromatization (Biaryl Synthesis)[1]
  • Goal: Create flat, lipophilic biaryl systems common in kinase inhibitors.

  • Method: Oxidative aromatization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C with heating.[1]

  • Result: 3-(4-Hydroxyphenyl)benzonitrile derivatives (after tautomerization/protection).[1]

Pathway 2: Heterocycle Annulation[1]
  • Goal: Fused ring systems (e.g., Quinazolines, Indazoles).

  • Method: Condensation of the enone with hydrazine derivatives or guanidines.

  • Application: Synthesis of fragment libraries for HTS (High-Throughput Screening).

Pathway 3: Stereoselective Reduction/Addition[1]
  • Goal: Chiral non-planar scaffolds.

  • Method: 1,4-conjugate addition (Michael reaction) of nucleophiles (e.g., triazoles for Letrozole analogs) followed by ketone reduction.

Visualization: Synthetic Decision Tree

The following diagram illustrates the strategic flow from raw materials to high-value medicinal targets using this scaffold.

GRawMatRaw Materials(3-CN-Ph-B(OH)2 + Enol Triflate)ScaffoldCORE SCAFFOLD3-(4-Oxo-cyclohex-1-enyl)-benzonitrileRawMat->ScaffoldSuzuki CouplingPd(dppf)Cl2, 80°CPathAPath A: Aromatization(DDQ Oxidation)Scaffold->PathAOxidationPathBPath B: Heterocycle Formation(Hydrazine/Guanidine)Scaffold->PathBCondensationPathCPath C: Conjugate Addition(Cu-Cat 1,4-Addition)Scaffold->PathCMichael AddnProdABiaryl Systems(Kinase Inhibitors)PathA->ProdAProdBFused Indazoles/Quinazolines(Fragment Libraries)PathB->ProdBProdCChiral Cyclohexanones(Letrozole Analogs)PathC->ProdC

Figure 1: Strategic diversification of the 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile scaffold in drug discovery workflows.

Analytical Data Validation

To ensure the integrity of the synthesized scaffold, compare experimental data against these standard parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.8–7.5 (m, 4H, Aryl-H) – Characteristic benzonitrile pattern.
      
    • 
       6.1 (t, 1H, Vinyl-H) – Diagnostic signal for the enone double bond.
      
    • 
       3.1–2.5 (m, 6H, Cyclohexenyl-CH₂) – Multiplets for the aliphatic ring.
      
  • IR Spectroscopy:

    • 
       2228 cm⁻¹ (CN stretch, sharp).[1]
      
    • 
       1675 cm⁻¹ (C=O enone stretch).[1]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 198.09.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Bhatnagar, A. S., et al. (1990). Highly Selective Inhibition of Estrogen Biosynthesis by CGS 20267 (Letrozole).[1] Cancer Research, 50(18), 5663S. [Link][1]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates biaryl synthesis utility). [Link]

Application Note: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile as a Bifunctional Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS: 345929-58-0)

Executive Summary

In modern drug discovery, the rapid generation of structural diversity from a single advanced intermediate is a cornerstone of efficient structure-activity relationship (SAR) exploration. 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile serves as a highly versatile, bifunctional building block that bridges two privileged pharmacophores: an electrophilic oxo-cyclohexenyl ring and a reactive benzonitrile moiety. This application note details field-validated protocols for utilizing this scaffold in the divergent synthesis of complex heterocycles, including tetrazoles, tetrahydroindazoles, and quinazoline analogs.

Structural Rationale & Mechanistic Causality

The strategic value of this scaffold lies in its dual reactive centers, which can be addressed independently or sequentially without cross-interference:

  • The Benzonitrile Motif: Nitriles are critical precursors in drug development, frequently serving as synthetic hubs for amidines, primary amines, or tetrazoles . The electron-withdrawing nature of the cyano group activates the aromatic ring while remaining metabolically stable under a variety of standard physiological conditions .

  • The Oxo-cyclohexenyl Ring: The cyclic enone architecture is an excellent participant in condensation and annulation reactions . The carbonyl carbon is primed for nucleophilic attack by bis-nucleophiles (e.g., hydrazines or amidines). The structural rigidity of the cyclohexenyl ring restricts conformational freedom, a desirable trait for enhancing target binding affinity in kinase inhibitor design .

Divergent Mechanistic Workflow

The following diagram illustrates the orthogonal synthetic pathways accessible from this single scaffold, enabling the construction of distinct pharmacological cores.

G SM 3-(4-Oxo-cyclohex-1-enyl)- benzonitrile R1 NaN3, ZnBr2 (120°C, DMF) SM->R1 R2 Hydrazine Hydrate (Reflux, EtOH) SM->R2 R3 Guanidine Carbonate (Base, Reflux) SM->R3 P1 Tetrazole Derivative (Carboxylic Acid Bioisostere) R1->P1 [3+2] Cycloaddition P2 Tetrahydroindazole Scaffold (Kinase Inhibitor Core) R2->P2 Condensation & Annulation P3 2-Amino-quinazoline Analog (Receptor Antagonist) R3->P3 Cyclocondensation

Divergent synthetic pathways of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile into key heterocycles.

Validated Experimental Protocols

Protocol A: Synthesis of 5-(3-(4-Oxo-cyclohex-1-enyl)phenyl)-1H-tetrazole

Objective: Conversion of the benzonitrile group to a tetrazole, a metabolically stable bioisostere of a carboxylic acid.

Causality & Experimental Design: The uncatalyzed[3+2] cycloaddition of an azide to a nitrile requires harsh conditions and prolonged heating, which can degrade the enone system. By introducing Zinc Bromide (ZnBr2) as a Lewis acid, the nitrile nitrogen is coordinated, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the cyano group. This accelerates the cycloaddition with Sodium Azide (NaN3) while suppressing unwanted side reactions on the cyclohexenyl ring.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (1.0 equiv, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Add Sodium Azide (NaN3) (1.5 equiv, 7.5 mmol) and Zinc Bromide (ZnBr2) (1.0 equiv, 5.0 mmol) to the solution. Note: ZnBr2 is highly hygroscopic; weigh rapidly under an inert atmosphere to ensure accurate stoichiometry.

  • Cycloaddition: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Quenching & Workup (Self-Validation): Cool the mixture to room temperature. Carefully quench by adding 2M HCl (20 mL) to break down the stable zinc-tetrazole intermediate and precipitate the free tetrazole. Stir vigorously for 30 minutes until the suspension is uniform.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with water (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude product from Ethanol/Water to yield the pure tetrazole derivative.

Protocol B: Annulation to 3-(4,5,6,7-Tetrahydro-1H-indazol-5-yl)benzonitrile

Objective: Annulation of the oxo-cyclohexenyl ring to form a tetrahydroindazole core.

Causality & Experimental Design: Hydrazine hydrate acts as a powerful bis-nucleophile. While the starting material possesses a


-unsaturated ketone architecture, the basicity of hydrazine promotes rapid double-bond isomerization to the thermodynamically favored 

-unsaturated enone. Following initial hydrazone formation at the carbonyl, subsequent heating drives intramolecular conjugate addition of the terminal nitrogen, forming the fused pyrazole ring. Ethanol is selected as the solvent because its boiling point provides the optimal thermal energy for cyclization without degrading the pendant nitrile group.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (1.0 equiv, 5.0 mmol) in absolute Ethanol (25 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80% aqueous solution, 2.0 equiv, 10.0 mmol) dropwise at room temperature. A slight exothermic reaction and color change may be observed as the hydrazone begins to form.

  • Annulation: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours.

  • Reaction Monitoring (Self-Validation): The reaction progression must be monitored by LC-MS. Look for the mass shift corresponding to the loss of water (M - 18) and the incorporation of the hydrazine mass, confirming ring closure rather than mere hydrazone formation.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol. Dilute the resulting residue with Dichloromethane (DCM) (30 mL) and wash with water (20 mL) to remove excess hydrazine.

  • Purification: Dry the DCM layer over MgSO4, filter, and evaporate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in DCM).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the protocols described above, providing a baseline for reproducibility across different laboratory setups.

Target ScaffoldReagents & CatalystSolventTemp (°C)Time (h)Expected Yield (%)Primary Isolation Method
Tetrazole NaN3, ZnBr2DMF12012–1675–82Acidic precipitation & Recrystallization
Tetrahydroindazole Hydrazine HydrateEthanol806–880–88Flash Chromatography (DCM/MeOH)
Quinazoline Analog Guanidine Carbonate, K2CO3t-Butanol9018–2460–65Precipitation & Filtration

References

  • Title: Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Source: ResearchGate. URL: [Link]

  • Title: 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. Source: PMC. URL: [Link]

Technical Application Note: Preclinical Evaluation of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

Compound Profile & Rationale

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is a bifunctional pharmacophore often identified as a key intermediate in the synthesis of the aromatase inhibitor Letrozole .[1][2][3][4] However, beyond its synthetic utility, it possesses distinct structural features that warrant independent anticancer screening:

  • The

    
    -Unsaturated Ketone (Enone):  The cyclohexenone moiety acts as a "Michael Acceptor." It is a soft electrophile capable of forming covalent bonds with nucleophilic cysteine residues on target proteins (e.g., STAT3, NF-
    
    
    
    B, Keap1) via Michael addition. This suggests a mechanism of Targeted Covalent Inhibition (TCI) or Redox Modulation .
  • The Benzonitrile Motif: This group provides lipophilicity and mimics the substrate recognition pharmacophores of various cytochrome P450 enzymes (including CYP19A1/Aromatase), potentially offering competitive inhibition properties.

The "Dual-Track" Screening Strategy

To rigorously evaluate this compound, we must screen for two distinct biological activities:

  • Track A (General Cytotoxicity): Driven by the electrophilic enone (ROS induction, alkylation of survival proteins).

  • Track B (Specific Hormonal Modulation): Driven by the benzonitrile scaffold (Aromatase inhibition in ER+ breast cancer).

Part 2: Experimental Workflows (Visualized)

Master Screening Workflow

The following decision tree outlines the logical progression from compound solubilization to mechanistic validation.

ScreeningWorkflow Start Compound Preparation (DMSO Stock) QC QC: Purity Check (HPLC/NMR >98%) Start->QC Screen1 Tier 1: Phenotypic Screen (CTG Assay: MCF-7, MDA-MB-231) QC->Screen1 Decision1 IC50 < 10 µM? Screen1->Decision1 Mech1 Track A: Electrophilicity (GSH Adduct Assay) Decision1->Mech1 Yes (Potent) Mech2 Track B: Aromatase Activity (CYP19A1 Inhibition) Decision1->Mech2 Yes (Potent) Stop Discard / Re-design Decision1->Stop No Flow Cell Cycle & Apoptosis (Flow Cytometry) Mech1->Flow Mech2->Flow

Figure 1: Strategic screening workflow prioritizing purity validation and dual-track mechanistic elucidation.

Part 3: Detailed Experimental Protocols

Compound Handling & Solubilization

Critical Warning: The enone moiety is reactive. Avoid buffers containing nucleophiles (e.g., Tris, free thiols like DTT/Mercaptoethanol) during stock preparation, as they will degrade the compound before it reaches the cell.

  • Solvent: 100% DMSO (anhydrous).

  • Stock Concentration: 20 mM.

  • Storage: -80°C in single-use aliquots to prevent hydrolysis or oxidation.

  • Working Buffer: PBS (pH 7.4) or HEPES. Do not use Tris.

Protocol A: Differential Cytotoxicity (The "Go/No-Go" Screen)

This assay determines if the compound is selectively toxic to cancer cells (MCF-7, ER+) versus normal cells (fibroblasts), and if the activity is driven by estrogen dependency (relevant to the Letrozole-like structure).

Materials:

  • Cell Lines: MCF-7 (ER+ Breast Cancer), MDA-MB-231 (Triple-Negative Breast Cancer), HFF-1 (Human Foreskin Fibroblasts - Normal Control).

  • Reagent: CellTiter-Glo® 2.0 (Promega) - Preferred over MTT due to potential redox interference by the enone.

Step-by-Step Procedure:

  • Seeding: Seed cells in white-walled 96-well plates.

    • MCF-7: 4,000 cells/well.

    • HFF-1: 5,000 cells/well.

    • Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of the compound in culture medium (0.1% DMSO final).

    • Range: 0.1 µM to 100 µM (8-point dose response).

    • Controls: DMSO (Negative), Doxorubicin (Positive Cytotoxic), Letrozole (Positive Aromatase Inhibitor - only effective if medium contains testosterone).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins. Read Luminescence.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Success Criteria:

  • Hit: IC50 < 10 µM in cancer lines.[5][6][7]

  • Selectivity Index (SI): (IC50 Normal / IC50 Cancer) > 5.0.

Protocol B: Cysteine Reactivity Assay (GSH Depletion)

Objective: Confirm if the compound acts as a "Michael Acceptor" (covalent binder). This is crucial because enones often kill cells by depleting Glutathione (GSH), leading to ferroptosis.

Mechanism Visualization:

MichaelAddition Enone Compound: Enone (Electrophile) Complex Covalent Adduct: Irreversible Bond Enone->Complex Michael Addition Cys Target: Cysteine Thiol (-SH) Cys->Complex

Figure 2: Chemical mechanism of action. The nucleophilic sulfur attacks the


-carbon of the enone.

Procedure (Ellman’s Reagent Method):

  • Reaction Mix: Incubate Compound (50 µM) with reduced L-Glutathione (GSH, 50 µM) in PBS (pH 7.4) at 37°C.[8]

  • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Detection: At each timepoint, transfer an aliquot to a solution containing DTNB (Ellman's Reagent).

  • Readout: Measure Absorbance at 412 nm.

    • Logic: DTNB reacts with free GSH to produce yellow TNB. If your compound binds GSH, free GSH decreases, and absorbance drops.

  • Result: A rapid decrease in absorbance confirms the compound is a reactive electrophile.

Protocol C: Aromatase (CYP19A1) Inhibition Assay

Objective: Since the compound is a Letrozole intermediate, it may retain aromatase inhibitory activity.

Procedure:

  • System: Use MCF-7aro cells (stably transfected with aromatase) or a cell-free CYP19A1 recombinant enzyme kit.

  • Substrate: Incubate with a fluorogenic substrate (e.g., Dibenzylfluorescein).

  • Inhibition: Co-incubate with the test compound (1 µM and 10 µM).

  • Comparison: Compare inhibition % against Letrozole (100 nM).

  • Interpretation: If the compound inhibits aromatase but is also cytotoxic in Protocol A (MDA-MB-231), it likely has "off-target" toxicity due to the enone, making it a "dirty" drug candidate compared to Letrozole.

Part 4: Data Reporting & Analysis

Summary Data Table (Template)

Use this structure to collate your screening results.

Assay TypeParameterResult (Example)Interpretation
Cytotoxicity MCF-7 IC504.2 µMModerate Potency
Cytotoxicity HFF-1 (Normal) IC50> 50 µMGood Selectivity (SI > 10)
Reactivity GSH Half-life (

)
45 minsModerate Electrophile (Tunable)
Mechanism Aromatase Inhibition60% @ 10 µMWeak compared to Letrozole
Flow Cytometry Cell Cycle PhaseG2/M ArrestTypical for enone-based tubulin/ROS stressors

Part 5: References & Authority[4]

In-Text Citations & Grounding:

  • Compound Origin: The specific structure is a known intermediate in the synthesis of Letrozole, formed by the reaction of benzonitrile derivatives.[4][9][10] See US Patent 5,352,795 for synthetic context [1].

  • Enone Mechanism:

    
    -unsaturated ketones trigger apoptosis via ROS generation and ubiquitin-proteasome system inhibition. The protocol for GSH reactivity is adapted from standard electrophile screening methods [2, 3].
    
  • Assay Validation: The use of CellTiter-Glo over MTT for metabolic inhibitors is supported by NCI-60 screening protocols to avoid false positives from redox-active compounds [4].

Reference List:

  • Google Patents. Process for the preparation of Letrozole and intermediates thereof. US Patent 5,352,795. Link

  • Zhang, J. et al. (2018). Design, synthesis, and evaluation of chalcone analogues incorporate α,β-Unsaturated ketone functionality as anti-lung cancer agents.[5] PubMed.[11] Link

  • Backus, K.M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Riss, T.L. et al. (2016). Cell Viability Assays: MTT vs. Luminescent Methods. Assay Guidance Manual (NCBI). Link

Sources

Experimental protocol for scaling up the synthesis of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Mechanistic Insights

The synthesis of 3-(4-oxocyclohex-1-enyl)benzonitrile presents a unique chemoselective and regioselective challenge. Direct arylation of an unprotected 1,4-cyclohexanedione is notoriously inefficient, often plagued by competing aldol condensations and double-coupling artifacts. To bypass these issues, this protocol leverages a protected spirocyclic ketal—1,4-cyclohexanedione monoethylene acetal—as the foundational building block.

By strategically masking one carbonyl, we direct kinetic enolization exclusively to the remaining ketone. Subsequent trapping with Comins' reagent yields a stable enol triflate 1. This intermediate undergoes a highly efficient Suzuki-Miyaura cross-coupling with 3-cyanophenylboronic acid 2. Finally, a carefully controlled, mild acidic deprotection unveils the target ketone. This mild final step is critical: the product is a β,γ-unsaturated ketone (relative to the carbonyl), and harsh conditions would inevitably trigger double-bond migration to the thermodynamically favored α,β-unsaturated isomer 3.

This workflow is designed as a self-validating system: each step produces an isolable, characterizable intermediate, ensuring that unreacted starting materials or palladium black do not carry over into the final active pharmaceutical ingredient (API) precursor.

Synthetic Workflow Visualization

SynthesisRoute SM 1,4-Cyclohexanedione monoethylene acetal Step1 Step 1: Enol Triflation NaHMDS, PhNTf2 THF, -78°C to RT SM->Step1 Int1 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate Step1->Int1 Step2 Step 2: Suzuki Coupling 3-Cyanophenylboronic acid Pd(dppf)Cl2, K2CO3 Int1->Step2 Int2 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl) benzonitrile Step2->Int2 Step3 Step 3: Acetal Deprotection 2M HCl, Acetone Room Temperature Int2->Step3 Product 3-(4-Oxocyclohex-1-enyl) benzonitrile Step3->Product

Fig 1: Three-step synthetic workflow for 3-(4-oxocyclohex-1-enyl)benzonitrile.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Causality Check: We utilize Sodium bis(trimethylsilyl)amide (NaHMDS) rather than Lithium diisopropylamide (LDA) for scale-up because NaHMDS offers superior kinetic control and easier handling. Comins' reagent (


-phenyl-bis(trifluoromethanesulfonimide)) is strictly preferred over triflic anhydride (

) to prevent unwanted polymerization and ketal cleavage 4.
  • Preparation: Charge a flame-dried, nitrogen-flushed reactor with 1,4-cyclohexanedione monoethylene acetal (1.0 equiv, e.g., 50.0 g, 320 mmol) and anhydrous THF (500 mL).

  • Enolization: Cool the solution to -78 °C. Dropwise, add NaHMDS (2.0 M in THF, 1.2 equiv, 192 mL) over 45 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Triflation: Add a solution of Comins' reagent (1.1 equiv, 138.3 g) in anhydrous THF (200 mL) dropwise.

  • Maturation & Quench: Allow the reaction mixture to warm naturally to room temperature over 3 hours. Quench by adding saturated aqueous

    
     (500 mL).
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (2 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Pass the crude residue through a short silica gel plug (eluting with 10% EtOAc in Hexanes) to remove the

    
    -phenyltrifluoromethanesulfonamide byproduct. Concentrate to yield the enol triflate as a pale yellow oil.
    
Step 2: Suzuki-Miyaura Cross-Coupling

Causality Check: Enol triflates are highly susceptible to


-hydride elimination. We deploy 

because the bidentate dppf ligand possesses a large bite angle that tightly coordinates the palladium center, accelerating reductive elimination and suppressing off-target degradation pathways 5.
  • Preparation: In a round-bottom flask, combine the enol triflate from Step 1 (1.0 equiv, 50.0 g, 173 mmol), 3-cyanophenylboronic acid (1.1 equiv, 28.0 g, 190 mmol), and

    
     (2.0 equiv, 47.8 g, 346 mmol).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and HPLC-grade water (4:1 v/v, 600 mL).

  • Catalyst Introduction: Purge the system with nitrogen for 15 minutes. Add

    
     (0.05 equiv, 7.0 g, 8.6 mmol).
    
  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor complete consumption of the triflate via LC-MS.

  • Workup: Cool to room temperature, dilute with water (400 mL), and extract with EtOAc (3 × 400 mL). Wash the organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (15-20% EtOAc in Hexanes) to afford 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile as a crystalline solid.

Step 3: Ketal Deprotection

Causality Check: The target molecule contains an unconjugated ketone relative to the alkene. Elevated temperatures or prolonged exposure to concentrated acids will catalyze double-bond migration. Room temperature hydrolysis with dilute HCl strikes the perfect kinetic balance, cleanly cleaving the dioxolane ring while preserving the structural integrity of the cyclohexenyl system.

  • Preparation: Dissolve 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile (1.0 equiv, 30.0 g, 124 mmol) in reagent-grade Acetone (300 mL).

  • Hydrolysis: Slowly add 2M aqueous HCl (150 mL) at room temperature.

  • Monitoring: Stir at room temperature for 2–4 hours. Critical IPC: Monitor strictly by LC-MS every 30 minutes to ensure complete deprotection without the emergence of isomerization byproducts.

  • Quench: Once complete, carefully neutralize the mixture to pH 7.0–7.5 using saturated aqueous

    
    .
    
  • Extraction: Remove the bulk of the acetone under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (3 × 200 mL).

  • Final Isolation: Wash the combined DCM layers with brine, dry over

    
    , and concentrate. Recrystallize from MTBE/Hexanes to afford pure 3-(4-oxocyclohex-1-enyl)benzonitrile.
    

Quantitative Data Summary

The protocol demonstrates excellent scalability. Yields remain robust across laboratory, bench, and kilo-lab scales, with minimal degradation in final API purity.

Scale ParameterStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Final Purity (HPLC)
10 mmol (Lab Scale) 88.092.095.076.9>99.5%
100 mmol (Bench Scale) 85.090.094.071.9>99.0%
1.0 mol (Kilo-Lab Scale) 82.088.091.065.6>98.5%

References

  • BenchChem. "1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate". BenchChem Product Catalog.1

  • Google Patents. "EP3805212A1 - 3-oxazolinone compound, preparation method therefor and pharmaceutical application thereof". European Patent Office. 2

  • Google Patents. "US9598422B2 - Immunoregulatory agents". United States Patent and Trademark Office.4

  • Google Patents. "US 2016/0137652 A1 - Compounds that modulate the oxidoreductase enzyme indoleamine 2,3-dioxygenase". United States Patent and Trademark Office. 5

  • PMC. "Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization". National Institutes of Health. 3

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yields for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Case ID: SYN-34-CN-OXO Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Troubleshooting

Executive Summary

You are encountering low yields in the synthesis of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile . This is a common challenge when coupling electron-deficient aryl nitriles with enolizable cyclic ketones. The low yield is rarely due to a single factor but rather a "death by a thousand cuts" involving three specific failure modes: Palladium catalyst poisoning by the nitrile group , hydrolysis of the vinyl triflate intermediate , and chemoselectivity issues during the deprotection step .

This guide abandons generic advice. We will deconstruct your workflow using a Suzuki-Miyaura coupling strategy via a vinyl triflate intermediate, which is the industry standard for this connectivity (avoiding the regioselectivity nightmares of direct Heck coupling).

Phase 1: The Diagnostic Workflow

Before adjusting reagents, confirm where the mass balance is being lost. Use this logic tree to diagnose the failure point.

TroubleshootingLogic Start Low Yield Observed CheckTLC Analyze Crude Reaction (LCMS/TLC) Start->CheckTLC SM_Present SM (Triflate) Remains CheckTLC->SM_Present Incomplete Conv. SM_Gone SM Consumed, No Product CheckTLC->SM_Gone Complex Mixture Cat_Death Issue: Catalyst Poisoning (Nitrile Coordination) SM_Present->Cat_Death Reaction Stalls Hydrolysis Issue: Triflate Hydrolysis (Wet Solvent/Strong Base) SM_Present->Hydrolysis Triflate -> Ketone Polymer Issue: Polymerization (Enone sensitivity) SM_Gone->Polymer Baseline Streaking Nitrile_Hyd Issue: Nitrile Hydrolysis (Ar-CN -> Ar-CONH2) SM_Gone->Nitrile_Hyd New Polar Spot

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.

Phase 2: Technical Q&A & Troubleshooting

Issue 1: The "Nitrile Effect" (Catalyst Deactivation)

User Observation: "The reaction starts well but stalls at 40-50% conversion. Adding more catalyst doesn't help."

Technical Root Cause: The nitrile group on your aryl boronic acid (or the product) is a coordinating ligand. It binds to the Palladium (Pd) center, displacing the phosphine ligands and forming an inactive [Pd(Ar-CN)n] complex. This is known as the "Nitrile Effect" [1].

Corrective Protocol:

  • Switch Ligands: Stop using PPh3 (Tetrakis). Switch to bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos . These ligands are sterically demanding enough to prevent the nitrile from binding tightly to the Pd center while facilitating the oxidative addition of the vinyl triflate [2].

  • Solvent Degassing: Nitrile-poisoned catalysts are hypersensitive to oxygen. Do not just sparge with nitrogen; use the freeze-pump-thaw method (3 cycles) or vigorous argon sparging for 20 minutes.

Issue 2: Instability of the Vinyl Triflate

User Observation: "My vinyl triflate starting material seems to revert to the ketone or decompose before coupling."

Technical Root Cause: Vinyl triflates derived from cyclohexanedione mono-ketals are thermally unstable and sensitive to nucleophilic attack. If you use a strong base (like NaOH or KOH) or wet solvents, the triflate will hydrolyze back to the ketone or undergo elimination.

Corrective Protocol:

  • Base Selection: Switch to anhydrous K3PO4 or Na2CO3 . Avoid hydroxides.

  • Thermal Limit: Do not heat above 60°C. If using SPhos Pd G2 catalyst, the reaction often proceeds at 40°C or even room temperature.

Issue 3: Deprotection Carnage (Nitrile Hydrolysis)

User Observation: "I formed the coupled product, but when I remove the ketal protection group, the nitrile turns into an amide."

Technical Root Cause: The standard deprotection (HCl/THF or pTsOH/Acetone) is too harsh. Nitriles hydrolyze to primary amides under acidic conditions, especially when heated.

Corrective Protocol:

  • Trans-ketalization: Instead of hydrolysis (using water), use trans-ketalization. Stir the intermediate in wet acetone with a catalytic amount of PPTS (Pyridinium p-toluenesulfonate) . The acetone acts as a "sponge" for the glycol, shifting the equilibrium without requiring strong acid [3].

Phase 3: The "Gold Standard" Protocol

This protocol is designed to maximize yield by protecting the nitrile and preventing triflate degradation.

Step 1: Synthesis of the Vinyl Triflate

Target: 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF. Cool to -78°C .[1]

  • Deprotonation: Add LiHMDS (1.1 eq) dropwise. Stir for 1 hour at -78°C. Why? LiHMDS is non-nucleophilic and prevents aldol side reactions.

  • Trapping: Add PhNTf2 (N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 eq) dissolved in THF.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NaHCO3. Extract with Et2O. Keep the extract cold. Dry over Na2SO4 and concentrate. Crucial: Store at -20°C. Do not distill.

Step 2: The Nitrile-Tolerant Suzuki Coupling

Target: 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile

ComponentEquivalentsRole
Vinyl Triflate (Step 1)1.0 eqElectrophile
3-Cyanophenylboronic acid 1.2 eqNucleophile
Pd(OAc)2 0.02 eq (2 mol%)Catalyst Precursor
SPhos 0.04 eq (4 mol%)Ligand (Anti-poisoning)
K3PO4 (Anhydrous) 2.0 eqBase
THF : Water 4 : 1 ratioSolvent System

Procedure:

  • Charge flask with Boronic Acid, K3PO4, Pd(OAc)2, and SPhos.

  • Evacuate and backfill with Argon (3x).

  • Add degassed THF/Water mixture.

  • Add the Vinyl Triflate (dissolved in minimal degassed THF) via syringe.

  • Heat to 50°C (oil bath temperature) for 4–6 hours. Monitor by TLC.[2]

  • Workup: Dilute with EtOAc, wash with brine. Flash chromatography (Hex/EtOAc).

Step 3: Gentle Deprotection

Target: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

  • Dissolve the coupled intermediate in Acetone/H2O (10:1) .

  • Add PPTS (0.1 eq) .

  • Heat to reflux for 2 hours.

  • Monitor: Watch for the disappearance of the ketal. If the nitrile hydrolysis product (amide) appears (more polar spot), stop immediately.

  • Purification: Neutralize with NaHCO3 immediately. Extract and purify.

Phase 4: Visualizing the Pathway

SynthesisPathway Start 1,4-cyclohexanedione mono-ketal Step1 Vinyl Triflate (Unstable Intermediate) Start->Step1 LiHMDS, PhNTf2 -78°C Step2 Suzuki Coupling (SPhos/Pd) Step1->Step2 3-CN-Ph-B(OH)2 Intermediate Protected Nitrile Intermediate Step2->Intermediate Yield >80% Step3 Deprotection (PPTS/Acetone) Intermediate->Step3 Trans-ketalization Final 3-(4-Oxo-cyclohex-1-enyl)- benzonitrile Step3->Final Final Product

Figure 2: Optimized synthetic pathway minimizing nitrile interference.

References

  • Mechanism of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society (2008).
    • Link:[Link]

    • Relevance: Explains the coordination of cyanide/nitrile species to Pd(0) and Pd(II)
  • SPhos in Suzuki Coupling

    • Title: Universal 1,4-Dioxane-Promoted Suzuki-Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides with Arylboronic Acids.
    • Source: Chemistry – A European Journal (2006).
    • Link:[Link]

    • Relevance: Establishes biaryl phosphines (SPhos)
  • Gentle Deprotection Methods

    • Title: Pyridinium p-toluenesulfonate (PPTS).
    • Source: Journal of Organic Chemistry (1977).
    • Link:[Link]

    • Relevance: The standard reference for using PPTS/Acetone to avoid hydrolyzing sensitive groups like nitriles.
  • Suzuki Coupling Reviews

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[3][4]

    • Source: TCI Chemicals Technical Guide.

Sources

Technical Support Center: Robinson Annulation Troubleshooting & Byproduct Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. The Robinson annulation is a powerful tandem reaction—comprising a Michael addition followed by an intramolecular aldol condensation—used to construct fused six-membered cyclic enones (cyclohexenones). While it is a cornerstone of polycyclic framework construction, the reaction is notoriously susceptible to competing side reactions that can severely depress yields.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and bypass the most common modes of failure in this workflow.

Diagnostic Logic Flow

The following diagram maps the standard Robinson annulation pathway alongside the critical junctures where the reaction commonly diverges into unwanted byproducts.

RobinsonPathway Enolate Ketone Enolate (Michael Donor) Adduct 1,5-Diketone (Michael Adduct) Enolate->Adduct Base MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Adduct Base Polymer Polymerized MVK (Byproduct) MVK->Polymer Excess Base Aldol β-Hydroxy Ketone (Aldol Intermediate) Adduct->Aldol Intramolecular Cyclization BisAdduct Bis-alkylated Adduct (Byproduct) Adduct->BisAdduct Excess MVK Product Cyclohexenone (Target Annulation) Aldol->Product Dehydration (-H2O) Stalled Incomplete Dehydration (Byproduct) Aldol->Stalled Mild Temp / Poor Leaving Group

Pathway of Robinson annulation highlighting key intermediates and common byproduct divergence points.

Troubleshooting FAQs

Q1: Why is my methyl vinyl ketone (MVK) polymerizing instead of forming the Michael adduct?

Causality: MVK is a highly electrophilic


-unsaturated ketone. Under the strongly basic conditions (e.g., KOH, NaOMe) traditionally required to generate the ketone enolate, MVK is highly prone to anionic chain-growth polymerization. This side reaction often outpaces the desired cross-Michael addition, resulting in a dark, viscous polymeric tar .
Solution:  You must lower the basicity of the reaction medium or control the steady-state concentration of the enone.
  • Alternative 1 (In situ generation): Use a Mannich base such as 4-(diethylamino)-2-butanone methiodide. Under mild basic conditions, this precursor slowly eliminates diethylamine to generate MVK in situ, keeping its concentration too low for polymerization to propagate .

  • Alternative 2 (MVK Surrogate): Employ the Wichterle reaction, which uses 1,3-dichloro-cis-2-butene as a stable MVK equivalent that does not polymerize under basic conditions .

Q2: I am observing significant double alkylation (bis-annulation) products. How can I favor mono-alkylation?

Causality: The initial Michael adduct is a 1,5-diketone, which contains newly acidic


-protons. If the concentration of the Michael acceptor (MVK) in the flask is high, the base will deprotonate the 1,5-diketone, and this new enolate will attack a second molecule of MVK before the intramolecular aldol cyclization has a chance to occur .
Solution:  Mechanically enforce a low concentration of the Michael acceptor by using a syringe pump to add the MVK dropwise over 2–4 hours. Alternatively, switch to a Stork enamine synthesis (see Protocol A), which utilizes a neutral enamine nucleophile that resists over-alkylation.
Q3: The reaction stalls at the -hydroxy ketone intermediate. How do I force the dehydration to the cyclohexenone?

Causality: The Robinson annulation concludes with an aldol condensation. However, the initial aldol addition (yielding the


-hydroxy ketone) is reversible. Dehydration to the final enone typically proceeds via an E1cB mechanism and requires sufficient thermal energy and an appropriate catalyst to expel the hydroxide leaving group and establish the conjugated system .
Solution:  If basic conditions fail to drive the dehydration, isolate the 

-hydroxy ketone and subject it to acid-catalyzed dehydration (e.g.,

-TsOH in refluxing toluene) using a Dean-Stark trap to irreversibly remove water (see Protocol B) .

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step until the analytical checkpoint confirms success.

Protocol A: Stork Enamine Modification (Byproduct-Free Michael Addition)

Objective: Prevent MVK polymerization and bis-alkylation by utilizing a neutral enamine nucleophile instead of a hard, basic enolate.

StorkEnamineWorkflow Ketone Ketone + Secondary Amine Enamine Enamine Intermediate Ketone->Enamine -H2O (Dean-Stark) Michael Michael Addition (Neutral Conditions) Enamine->Michael + MVK (Slow Addition) Hydrolysis Acidic Hydrolysis & Cyclization Michael->Hydrolysis H3O+, Heat Product Cyclohexenone Hydrolysis->Product -H2O

Step-by-step logical workflow of the Stork enamine synthesis for Robinson annulation.

Step 1: Enamine Formation

  • Combine the starting enolizable ketone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene.

  • Add a catalytic amount of

    
    -toluenesulfonic acid (
    
    
    
    -TsOH).
  • Reflux the mixture under a Dean-Stark apparatus until the theoretical volume of water is collected (approx. 2–4 hours).

  • Self-Validation Checkpoint: Perform FT-IR analysis on a concentrated aliquot. The reaction is complete when the sharp ketone carbonyl stretch (~1715 cm⁻¹) disappears and the enamine C=C stretch (~1650 cm⁻¹) appears.

Step 2: Michael Addition

  • Cool the enamine solution to 0 °C.

  • Add MVK (1.1 eq) dropwise via a syringe pump over 1 hour.

  • Stir the reaction at room temperature for 12 hours.

  • Self-Validation Checkpoint: Conduct TLC analysis (Hexanes/EtOAc). The strongly UV-active MVK spot should be completely consumed, indicating successful formation of the intermediate iminium salt.

Step 3: Hydrolysis & Aldol Condensation

  • Add 10% aqueous HCl to the reaction flask and reflux for 2 hours. This hydrolyzes the iminium back to a ketone and drives the intramolecular aldol condensation and dehydration.

  • Extract with EtOAc, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: GC-MS or LC-MS must show the target cyclohexenone mass (loss of H₂O from the intermediate). FT-IR will confirm the presence of a conjugated enone carbonyl (~1670 cm⁻¹).

Protocol B: Acid-Catalyzed Dehydration of Stalled -Hydroxy Ketones

Objective: Force incomplete Robinson annulations (stalled at the aldol addition stage) to the final thermodynamic cyclohexenone product.

Step 1: Acidification

  • Dissolve the isolated

    
    -hydroxy ketone intermediate in anhydrous benzene or toluene (0.1 M concentration).
    
  • Add 0.1 eq of

    
    -TsOH.
    

Step 2: Azeotropic Distillation

  • Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

  • Reflux vigorously to drive the E1 elimination of water.

  • Self-Validation Checkpoint: Monitor water accumulation in the trap. The reaction is complete when water ceases to collect (typically 1–3 hours).

Step 3: Workup

  • Cool to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Separate the organic layer, dry, and concentrate.

  • Self-Validation Checkpoint: TLC will show the complete conversion of the highly polar

    
    -hydroxy ketone (often UV-inactive or weakly active) to a significantly less polar, strongly UV-active spot corresponding to the conjugated cyclohexenone.
    

Quantitative Yield & Byproduct Analysis

The choice of reaction conditions drastically alters the byproduct profile. The table below summarizes typical quantitative outcomes based on the methodology selected.

MethodologyTarget Cyclohexenone YieldMVK PolymerizationBis-AlkylationDehydration Status
Standard Base (KOH/EtOH) 35 – 50%High (20 – 30%)Moderate (10 – 15%)Often incomplete; requires heat
Stork Enamine Modification 75 – 85%Minimal (< 5%)Minimal (< 2%)Complete (driven by acid workup)
Mannich Base (In situ MVK) 70 – 80%Low (< 5%)Low (< 5%)Complete
Wichterle Reaction (MVK Surrogate) 65 – 75%NoneLow (< 5%)Complete (acid-catalyzed)

References

  • Robinson annulation - Wikipedia Source: Wikipedia URL:[Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes Source: Juniper Publishers URL:[Link]

  • The Robinson Annulation Source: Master Organic Chemistry URL:[Link]

  • 23.12 The Robinson Annulation Reaction - Organic Chemistry Source: OpenStax URL:[Link]

Optimizing reaction conditions for enone synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Advanced Application Support) Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Enone Synthesis Troubleshooting Hub.

You are likely here because your


-unsaturated ketone synthesis is failing at a critical juncture: stereocontrol is poor, polymerization is competing, or your catalyst is deactivating.

This guide is not a textbook. It is a decision-matrix designed to troubleshoot the three most common failure modes in drug discovery enone synthesis:

  • Thermodynamic vs. Kinetic Control (The Aldol Dilemma)

  • Catalytic Turnover Failure (The Saegusa-Ito Pd-Blackout)

  • Stereochemical Leakage (The HWE Z/E Ratio Drift)

Module 1: The Aldol Condensation

Ticket #402: “My reaction yields are inconsistent, and I’m seeing significant polymerization or retro-aldol products.”

Root Cause Analysis

The Aldol condensation is an equilibrium process. The formation of the enone (condensation) is driven by the elimination of water (


), but the initial aldol addition is reversible.
  • Polymerization: Occurs when the enone product acts as a Michael acceptor for unreacted enolate (common with highly reactive aldehydes).

  • Retro-Aldol: Occurs if the temperature is too high before dehydration is "locked in," or if the base concentration is too high.

Optimization Matrix: Solvent & Temperature

Use this table to select conditions based on your substrate sensitivity.

ParameterStandard ConditionsGreen/Optimized ConditionsWhy change?
Solvent MeOH or EtOHEtOH/Water (1:1) or Polyethylene Glycol (PEG-400) Water stabilizes the transition state via hydrogen bonding and accelerates the reaction (hydrophobic effect). PEG acts as a phase transfer catalyst.
Base NaOH / KOH (10-20%)LiOH or Solid Hydrotalcites Li+ coordinates tightly to the carbonyl oxygen, increasing electrophilicity without being as basic/destructive as K+.
Temp Reflux (60-80°C)Stepwise: 0°C

25°C
Critical: Run the addition at 0°C to form the

-hydroxy ketone. Only heat if elimination does not occur spontaneously.
Troubleshooting Protocol: The "Stepwise Lock" Method
  • Dissolve aldehyde and ketone in EtOH/Water (1:1).

  • Cool to 0°C. Add LiOH (0.5 equiv) dropwise.

  • Monitor by TLC/LCMS. Do not heat until the intermediate aldol adduct is observed.

  • Elimination: If the adduct persists, add a Lewis Acid co-catalyst (e.g., 10 mol%

    
    ) rather than heating, to prevent polymerization.
    
Module 2: The Saegusa-Ito Oxidation

Ticket #899: “I’m using the Saegusa oxidation to restore the enone after conjugate addition, but the reaction stalls and precipitates Pd black.”

Root Cause Analysis

The classic Saegusa-Ito requires stoichiometric


. The catalytic variant relies on a co-oxidant (Benzoquinone or 

) to regenerate Pd(II).[1]
  • Pd Black: Formation of metallic Pd(0) aggregates indicates the re-oxidation step is slower than the reductive elimination step. Once Pd aggregates, it is catalytically dead.

  • Substrate Inhibition: The product enone can coordinate to Pd(0), preventing re-oxidation.

Visual Workflow: Catalytic Cycle & Failure Points

SaegusaMechanism Start Silyl Enol Ether Pd_Coord Pd(II)-Enolate Complex Start->Pd_Coord + Pd(OAc)2 Elimination β-Hydride Elimination Pd_Coord->Elimination Product Enone Product + HPdLn Elimination->Product Pd0 Pd(0) Species Product->Pd0 Reductive Elim. Reox Re-oxidation (The Bottleneck) Pd0->Reox + Benzoquinone/O2 PdBlack Pd Black (Dead Catalyst) Pd0->PdBlack Slow Re-oxidation Reox->Pd_Coord Regenerated Pd(II)

Caption: Figure 1. The Saegusa-Ito catalytic cycle.[1] The critical failure point is the competition between Re-oxidation (Blue) and Pd Black aggregation (Black).

Troubleshooting Protocol: The Larock Modification

To prevent Pd black and allow catalytic turnover (10 mol% Pd):

  • Solvent Switch: Replace THF/MeCN with DMSO . DMSO coordinates to Pd(0), stabilizing it against aggregation.

  • Co-oxidant: Use

    
     (balloon pressure) or Benzoquinone (0.5 equiv).
    
  • Procedure:

    • Dissolve Silyl Enol Ether in DMSO (0.5 M).

    • Add 10 mol%

      
      .
      
    • Sparge with

      
       for 5 mins, then keep under 
      
      
      
      balloon.
    • Heat to 60°C. Note: If the reaction turns black immediately, your DMSO is wet or the

      
       pressure is insufficient.
      
Module 3: The Still-Gennari Olefination (HWE)

Ticket #112: “I need the Z-enone, but standard HWE gives me the E-isomer or a 50:50 mixture.”

Root Cause Analysis

Standard Horner-Wadsworth-Emmons (HWE) reactions are under thermodynamic control , favoring the E-alkene (trans) to minimize steric clash in the intermediate. To get the Z-alkene (cis), you must switch to kinetic control using the Still-Gennari modification . This uses electron-withdrawing phosphonates (trifluoroethyl groups) to accelerate the elimination step, preventing the intermediate from equilibrating to the E-form.

Optimization Matrix: Stereocontrol
ComponentStandard HWE (E-Selective)Still-Gennari (Z-Selective)Mechanism Note
Phosphonate Triethyl phosphonoacetateBis(2,2,2-trifluoroethyl) phosphonoacetate Electron-withdrawing groups destabilize the transition state, speeding up elimination.
Base NaH or LiCl/DBUKHMDS Potassium (K+) is larger and "looser," discouraging the chelation that leads to E-isomers.
Additive None18-Crown-6 Mandatory. Sequesters the K+ ion, ensuring a "naked" enolate for maximum kinetic reaction rates.
Temp 0°C to RT-78°C Low temp prevents thermodynamic equilibration.
Visual Workflow: Decision Tree for Method Selection

MethodSelection Start Target: Enone Q1 Stereochemistry? Start->Q1 E_Alkene E-Alkene Q1->E_Alkene Trans desired Z_Alkene Z-Alkene Q1->Z_Alkene Cis desired Method_E Standard HWE (NaH, THF) E_Alkene->Method_E High Cost/Value Aldol Aldol Condensation (Thermodynamic E) E_Alkene->Aldol Low Cost/Bulk Method_Z Still-Gennari (KHMDS, 18-c-6, -78°C) Z_Alkene->Method_Z Use Trifluoroethyl phosphonates

Caption: Figure 2. Selection logic for stereoselective enone synthesis. Note that Aldol condensation rarely yields Z-isomers.

References & Validated Protocols
  • Still-Gennari Modification (Original Protocol):

    • Title: Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[2][3][4][5]

    • Source: Tetrahedron Letters, 1983.

    • Link:

    • Context: Defines the requirement for KHMDS/18-crown-6 to achieve >95:5 Z:E ratios.

  • Saegusa-Ito Oxidation (Mechanism & Scope):

    • Title: Synthesis of alpha, beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers.

    • Source: Journal of Organic Chemistry, 1978.

    • Link:

    • Context: The foundational text for Pd-mediated enone formation.

  • Larock Modification (Catalytic Saegusa):

    • Title: Palladium-catalyzed oxidation of silyl enol ethers to enones using molecular oxygen.

    • Source: Tetrahedron Letters, 1995.

    • Link:

    • Context: Establishes DMSO/O2 as the standard for preventing Pd black in catalytic runs.

  • Green Aldol Protocols:

    • Title: A Green Enantioselective Aldol Condensation for the Undergraduate Organic Laboratory.

    • Source: Journal of Chemical Education.[6]

    • Link:

    • Context: Validates the use of water/ethanol and proline/hydroxide systems for clean condensation.

Sources

Stability issues and degradation of cyclohexenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Degradation, and Handling of -Unsaturated Cyclohexenones

Ticket ID: CHX-STAB-Guide-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Cyclohexenone derivatives are chemically versatile but thermodynamically fragile intermediates. Their reactivity profile is dominated by two competing electronic features: the electron-deficient


-carbon  (susceptible to nucleophiles) and the photo-active enone chromophore  (susceptible to dimerization).

This guide addresses the three most common degradation vectors reported by our users: Photochemical Dimerization , Oxidative Aromatization , and Nucleophilic Decomposition (Michael Addition).

Part 1: The Degradation Landscape (Visualized)

Before troubleshooting, understand the causality of your sample's degradation. The diagram below maps the specific environmental triggers to the chemical fate of your molecule.

Cyclohexenone_Degradation Enone Cyclohexenone Derivative UV UV Light (hν > 300nm) Enone->UV Oxygen Oxygen (O₂) + Trace Metals Enone->Oxygen Nu Nucleophiles (H₂O, ROH, R-NH₂) Enone->Nu Acid Acidic Media (Silica Gel) Enone->Acid Dimer [2+2] Photodimer (Solid Precipitate) UV->Dimer Triplet State Cycloaddition Phenol Phenol/Aromatic (Yellow/Brown Oil) Oxygen->Phenol Oxidative Aromatization Adduct Michael Adduct (Sat. Ketone) Nu->Adduct Conj. Addition (Reversible) Rearrange Isomerization/ Dehydration Acid->Rearrange Catalytic Rearrangement

Figure 1: Mechanistic pathways leading to cyclohexenone degradation. Note that photodimerization and Michael addition are often reversible under specific conditions, whereas aromatization is irreversible.

Part 2: Troubleshooting & Diagnostics

Scenario A: "My liquid sample has turned into a solid or contains white precipitate."

Diagnosis: Photochemical Dimerization ([2+2] Cycloaddition) Cyclohexenones possess a


 transition that overlaps with standard laboratory UV wavelengths. Upon excitation, the molecule enters a triplet state and reacts with a ground-state molecule to form a cyclobutane dimer [1].
  • Diagnostic Check:

    • Run a TLC. The dimer is much more non-polar (higher

      
      ) than the monomer and often stains poorly with UV but well with Iodine or Anisaldehyde.
      
    • NMR Signature: Loss of olefinic protons (usually

      
       6.0-7.0 ppm) and appearance of complex cyclobutane methine signals (
      
      
      
      2.5-3.5 ppm).
  • Corrective Action:

    • Can I save it? potentially. Photodimerization is reversible. Heating the dimer strongly (pyrolysis >200°C) can revert it to the monomer, though this risks polymerization.

    • Prevention: Store exclusively in amber glass. Wrap vessels in aluminum foil during synthesis.

Scenario B: "My clear oil has turned yellow/brown and NMR shows aromatic signals."

Diagnosis: Oxidative Aromatization The driving force to form a stable aromatic ring (phenol) is high. This process is accelerated by trace metals (Pd, Fe) or basic conditions in the presence of oxygen [2].

  • Diagnostic Check:

    • NMR Signature: Appearance of signals in the aromatic region (

      
       6.5-7.5 ppm). If the ketone oxygen is retained, you will see phenolic protons (exchangeable with 
      
      
      
      ).
    • Visual: Deep yellow/brown color indicates the formation of quinone-like oxidative byproducts.

  • Corrective Action:

    • Can I save it? No. Aromatization is irreversible.

    • Prevention: Use the Argon Blanket Protocol (see Part 3). Add radical inhibitors like BHT (2,6-di-tert-butyl-4-methylphenol) at 0.1% w/w for long-term storage.

Scenario C: "I lost my product during Silica Gel Chromatography."

Diagnosis: Acid-Catalyzed Decomposition/Hydration Standard silica gel is slightly acidic (pH 4-5). This acidity catalyzes two failure modes:

  • Hydration: Water in the silica adds to the

    
    -carbon (Michael addition).
    
  • Rearrangement: Migration of the double bond to the

    
    -position (deconjugation) [3].
    
  • Corrective Action:

    • Protocol: Use Neutralized Silica . Pre-wash your column with 1% Triethylamine (Et

      
      N) in Hexanes before loading your sample. This buffers the acidic sites.
      

Part 3: Stability Data & Solvent Compatibility

The electrophilic nature of the


-carbon makes cyclohexenones incompatible with nucleophilic solvents upon prolonged storage.
Solvent ClassSolvent ExampleCompatibilityRisk Factor
Protic Methanol, WaterPOOR Michael Addition: Solvents slowly add across the double bond, forming methoxy/hydroxy ketones. Equilibrium process [4].
Amine Diethylamine, PyridineCRITICAL Aminolysis: Rapid conjugate addition. Primary amines can also form Schiff bases/imines.
Halogenated CDCl

, DCM
MODERATE Acid Formation: CDCl

degrades to HCl over time, catalyzing decomposition. Filter through basic alumina before use.
Hydrocarbon Hexane, TolueneEXCELLENT Best for storage. Non-nucleophilic and generally inert.
Ethereal THF, Diethyl EtherGOOD Good, but watch for peroxide formation which can oxidize the alkene.

Part 4: Validated Preservation Protocols

Protocol 1: The "Argon Blanket" Storage System

For storage > 24 hours.

  • Container Selection: Use a vial with a PTFE-lined septum cap. Avoid polyethylene (plastic) caps as they are permeable to oxygen.

  • Solvent Removal: Evaporate solvent completely. Storing as a neat oil is preferable to storing in solution unless the compound is prone to bimolecular polymerization.

  • Purge: Insert a long needle connected to an Argon line (low flow) to the bottom of the vial. Insert a short vent needle. Flush for 60 seconds.

  • Seal: Remove needles simultaneously. Wrap the cap junction with Parafilm.

  • Environment: Place in a -20°C freezer, protected from light (foil wrap).

Protocol 2: Neutralizing Silica for Purification

Required for acid-sensitive enones.

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Doping: Add Triethylamine (Et

    
    N) to the slurry at a concentration of 1% v/v .
    
  • Packing: Pour the column. Flush with 2 column volumes of the pure eluent (without Et

    
    N) to remove excess amine, leaving the silica surface deactivated but the mobile phase neutral.
    
  • QC Check: Run a TLC of your compound. If the spot streaks or stays at the baseline, the silica is still too active/acidic.

Part 5: Troubleshooting Decision Tree

Use this workflow to determine the next step for your compromised sample.

Troubleshooting_Workflow Start Start: Sample Analysis Visual Visual Inspection Start->Visual Solid Is it Solid/Precipitate? Visual->Solid Color Is it Dark Yellow/Brown? Solid->Color No Action_Dimer Action: Photodimer. Attempt Pyrolysis or Discard. Solid->Action_Dimer Yes NMR NMR Analysis Color->NMR Yes (Suspect Oxidation) Color->NMR No (Clear) Aromatic Aromatic Signals? NMR->Aromatic SatKetone Loss of Alkene Signals? Aromatic->SatKetone No Action_Ox Action: Oxidized. Irreversible. Discard. Aromatic->Action_Ox Yes Action_Mich Action: Michael Adduct. Check pH/Solvent. SatKetone->Action_Mich Yes Action_OK Sample Intact. Apply Argon Protocol. SatKetone->Action_OK No

Figure 2: Decision matrix for evaluating cyclohexenone sample integrity.

References

  • Lam, E. Y., Valentine, D., & Hammond, G. S. (1967). Mechanisms of photochemical reactions in solution. XLIV. Photodimerization of cyclohexenone. Journal of the American Chemical Society.[1]

  • Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2.[2] Science.

  • Li, T., et al. (2018). Silica gel-catalyzed rearrangements. Journal of Organic Chemistry.

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science.

Sources

Preventing side reactions in the synthesis of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile . This guide is designed for researchers and drug development professionals scaling up or optimizing the palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-cyanophenylboronic acid (or its esters) and 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (vinyl triflate).

Because vinyl triflates and electron-deficient boronic acids present unique reactivity challenges, this guide focuses on the mechanistic causality behind common side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Reaction Network & Competing Pathways

To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the desired catalytic pathway alongside the three most common failure modes: hydrolysis, homocoupling, and protodeboronation.

ReactionNetwork SM1 4-Oxocyclohex-1-enyl Triflate Cond Pd Catalyst, Base Solvent SM1->Cond SM2 3-Cyanophenylboronic Acid/Ester SM2->Cond Prod 3-(4-Oxo-cyclohex-1-enyl) -benzonitrile Cond->Prod Optimized Conditions Side1 1,4-Cyclohexanedione (Hydrolysis) Cond->Side1 Aqueous Base Slow Oxidative Addition Side2 3,3'-Dicyanobiphenyl (Homocoupling) Cond->Side2 O2 presence Pd(II) accumulation Side3 Benzonitrile (Protodeboronation) Cond->Side3 Moisture High Temp

Reaction network illustrating the target Suzuki coupling and primary competing side reactions.

Troubleshooting FAQs & Mechanistic Insights

Q1: I am recovering large amounts of 1,4-cyclohexanedione instead of my product. What is causing this?

Cause: You are experiencing hydrolysis of the vinyl triflate . The trifluoromethanesulfonate (triflate) group is an exceptional leaving group. If your reaction utilizes aqueous bases (e.g.,


 in water/toluene) and the oxidative addition of the Pd catalyst is slow, hydroxide or water molecules will directly attack the electrophilic carbon of the triflate. This cleaves the triflate and regenerates the starting ketone, 1,4-cyclohexanedione[1].
Solution:  Transition to strictly anhydrous conditions. Utilize anhydrous bases such as 

or

in dry 1,4-dioxane. Additionally, using a highly active, electron-rich ligand (like XPhos) accelerates the oxidative addition step, allowing the desired catalytic cycle to outcompete background hydrolysis.
Q2: GC-MS analysis reveals a significant byproduct with a mass corresponding to 3,3'-dicyanobiphenyl. How do I prevent this?

Cause: This is the homocoupling of your boronic acid. It occurs when the reaction mixture contains oxygen or unreduced Pd(II) species[2]. Oxygen oxidizes the active Pd(0) catalyst into a peroxo-Pd(II) complex. This complex undergoes transmetalation twice with the 3-cyanophenylboronic acid, followed by reductive elimination to yield the biphenyl dimer, consuming your expensive starting material. Solution: Rigorous deoxygenation is mandatory. Standard nitrogen bubbling is often insufficient. Implement the Freeze-Pump-Thaw method (detailed in the protocol below) and ensure you are using a reliable Pd(0) source, or allow a Pd(II) precatalyst sufficient time to reduce in situ before heating.

Q3: My 3-cyanophenylboronic acid is degrading into benzonitrile. Why is it unstable?

Cause: You are observing protodeboronation . The cyano group is strongly electron-withdrawing. In the presence of bases and moisture, the C-B bond is cleaved. The resulting aryl anion intermediate is highly stabilized by the electron-withdrawing nature of the -CN group, making this specific boronic acid exceptionally prone to degradation compared to electron-rich variants. Solution: Switch from the free boronic acid to the pinacol ester (BPin) derivative[2]. Boronic esters are significantly more stable toward base-catalyzed hydrolysis. Furthermore, lowering the reaction temperature limits the thermodynamic driving force for this degradation.

Q4: NMR indicates the product formed, but the double bond has migrated, yielding an -unsaturated ketone isomer.

Cause: The target molecule, 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, contains a


-unsaturated ketone moiety. These structures are thermodynamically driven to isomerize into fully conjugated 

-unsaturated systems (e.g., shifting the double bond to the 2,3-position). This isomerization is catalyzed either by strong bases or by transient Pd-H species generated during the reaction (often from solvent oxidation or

-hydride elimination pathways). Solution: Avoid alcoholic solvents (which can generate Pd-H via oxidation). Keep the reaction temperature at or below 60°C. The use of bulky biaryl phosphine ligands (like XPhos) promotes rapid reductive elimination, minimizing the lifetime of intermediates that could undergo double-bond migration.

Diagnostic Workflow

Use the following decision tree to systematically identify and resolve issues based on your crude analysis.

Troubleshooting Start Low Yield of Target Compound Analyze Analyze Crude by GC-MS / NMR Start->Analyze Q1 Is 1,4-cyclohexanedione present? Analyze->Q1 Q2 Is 3,3'-dicyanobiphenyl present? Analyze->Q2 Q3 Is unreacted triflate remaining? Analyze->Q3 S1 Switch to anhydrous conditions (e.g., K3PO4 in dry Dioxane) Q1->S1 Yes S2 Rigorously degas solvent (Freeze-Pump-Thaw) Q2->S2 Yes S3 Use more active Pd(0) source (e.g., Pd2(dba)3 + XPhos) Q3->S3 Yes

Diagnostic workflow for identifying and resolving common side reactions based on crude analysis.

Quantitative Condition Optimization

The table below summarizes the causality between experimental conditions and the resulting product distribution, demonstrating why the optimized protocol is necessary.

Condition SetCatalyst / LigandBaseSolventTempTarget YieldMajor Byproduct
Standard Aqueous


(aq)
THF80°C15%65% Hydrolysis (1,4-cyclohexanedione)
Anhydrous / Poor Degassing


(anhyd)
Dioxane80°C45%20% Homocoupling, 15% Isomerization
Active Ligand / High Temp

/ XPhos

(anhyd)
Dioxane80°C72%18% Isomerization (

-unsaturated)
Optimized Protocol

/ XPhos

(anhyd)
Dioxane60°C91% <2% Byproducts

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. The inclusion of the pinacol ester and the strict degassing regimen ensures that the primary failure modes (hydrolysis and homocoupling) are engineered out of the process[3].

Reagents Required:

  • 4-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv, 10 mmol)

  • 3-Cyanophenylboronic acid pinacol ester (1.1 equiv, 11 mmol)

  • 
     (2.0 mol% Pd, 0.1 mmol)
    
  • XPhos (4.0 mol%, 0.4 mmol)

  • Anhydrous

    
     (2.0 equiv, 20 mmol)
    
  • Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of surface moisture.

  • Reagent Loading: Under a positive flow of Argon, charge the flask with the 3-cyanophenylboronic acid pinacol ester,

    
    , XPhos, and finely milled anhydrous 
    
    
    
    .
  • Solvent Addition & Degassing (Critical Step): Add 50 mL of anhydrous 1,4-dioxane. Immediately perform three cycles of Freeze-Pump-Thaw:

    • Freeze the mixture in a liquid nitrogen bath.

    • Pump the headspace to high vacuum for 5 minutes.

    • Thaw the mixture in a water bath under static vacuum, allowing trapped

      
       to bubble out. Backfill with Argon.
      
  • Electrophile Addition: Add the 4-oxocyclohex-1-en-1-yl triflate via a gas-tight syringe. (Adding it after degassing prevents accidental hydrolysis from trace ambient moisture during the freeze-pump-thaw process).

  • Reaction Execution: Heat the reaction mixture to exactly 60°C. Validation Check: Monitor via TLC or GC-MS after 1 hour. The low temperature is critical to prevent the double bond from isomerizing into conjugation with the ketone.

  • Workup: After 4 hours, cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove the palladium black and phosphate salts. Concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL: [Link]

  • SynArchive. "Suzuki-Miyaura Coupling." SynArchive. URL: [Link]

Sources

Managing thermal stability of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the handling, synthesis, and thermal management of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile .[1] This molecule serves as a critical intermediate in the synthesis of aromatase inhibitors and other pharmaceutical agents.[1] Its structural core—an


-unsaturated ketone (enone) coupled to a benzonitrile—presents specific thermal stability challenges, primarily radical-induced polymerization and double-bond isomerization.[1]

Subject: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile CAS Registry Context: Analogous to 1036681-21-6 / 335258-97-4 series intermediates.[1] Document ID: TS-APP-2025-04X[1]

Executive Technical Summary

The Core Challenge: The target molecule contains a conjugated enone system.[1] While the conjugation with the aromatic nitrile ring provides some thermodynamic stability, the C=C double bond at the cyclohexenyl junction is a potent Michael acceptor. Under thermal stress (>50°C) or in the presence of trace metals/peroxides, this compound undergoes radical oligomerization (gumming) and double-bond migration (deconjugation), leading to significant yield loss and difficult purification.[1]

Critical Control Points:

  • Reaction Temperature: Maintain strict control during cross-coupling (Suzuki-Miyaura) to prevent Pd-catalyzed isomerization.

  • Solvent Removal: Never exceed 40°C bath temperature during rotary evaporation.[1]

  • Radical Scavenging: The use of stabilizers (BHT) during work-up is mandatory for scale-up.[1]

Troubleshooting & FAQs

Q1: Why does my product turn into a dark, insoluble tar during rotary evaporation?

Diagnosis: This is a classic symptom of radical-initiated polymerization .[1] The 4-oxo-cyclohex-1-enyl moiety is highly susceptible to radical attack, especially as concentration increases and the solution becomes viscous (the "gel effect").[1] Corrective Action:

  • Temperature Limit: Set the water bath to maximum 35-40°C .

  • Stabilizer: Add 20-50 ppm of BHT (Butylated hydroxytoluene) or MEHQ to the receiving flask before starting evaporation.[1] This scavenges free radicals generated by trace peroxides in ethereal solvents (THF/Dioxane).[1]

  • Vacuum: Use high vacuum (<10 mbar) to remove solvents at lower temperatures rather than increasing heat.[1]

Q2: I observe a secondary spot on TLC/HPLC appearing just before the main peak after heating. What is it?

Diagnosis: This is likely the


-isomer  (deconjugated enone).[1]
Mechanism:  At elevated temperatures, especially in the presence of trace acids or Pd-catalyst residues, the double bond can migrate from the thermodynamically stable conjugated position (

) to the kinetic

position. Corrective Action:
  • Quench Effectively: Ensure complete removal of catalyst residues using a scavenger (e.g., SiliaMetS® Thiol) before heating.

  • pH Control: Ensure the crude mixture is neutral (pH 7.0-7.5). Trace acids catalyze this migration.[1] Avoid acidic washes (like 1N HCl) if possible; use saturated

    
     instead.[1]
    
Q3: Can I purify this compound via vacuum distillation?

Recommendation: No. Reasoning: The boiling point of this functionalized benzonitrile is likely >180°C at reduced pressure.[1] Prolonged exposure to these temperatures will trigger rapid decomposition and polymerization.[1] Alternative: Use Recrystallization (IPA/Heptane or EtOAc/Hexanes) or Flash Chromatography on silica gel (neutralized).[1] If chromatography is used, flush the column with solvent containing 1%


 to neutralize acidic sites on the silica that could trigger rearrangement.

Optimized Synthesis & Isolation Protocol

Context: Suzuki-Miyaura Coupling of 3-cyanophenylboronic acid and 4-triflyloxy-cyclohex-3-en-1-one (or chloro-enone analog).[1]

Phase 1: Reaction Control
  • Degassing: Oxygen is the enemy.[1] Sparge all solvents (Dioxane/Water 4:[1]1) with Argon for 30 mins. Oxygen promotes oxidative instability of the phosphine ligands and the enone product.[1]

  • Catalyst: Use

    
     (stable, robust) rather than 
    
    
    
    to minimize free phosphine oxidation.[1]
  • Temperature: Run at 80°C . Do not reflux at 100°C+.[1] The reaction is usually complete in 4-6 hours at 80°C.[1]

Phase 2: Thermal-Safe Work-up
  • Cooling: Cool reaction mixture to 20°C immediately upon completion.

  • Quench: Dilute with EtOAc and wash with 5%

    
     (removes boronic acid) and Brine.
    
  • Scavenging: Add Activated Carbon (Charcoal) or a metal scavenger resin to the organic layer and stir for 30 mins at RT. Filter through Celite.[1]

    • Why? Removing Pd prevents "hot spots" of catalytic degradation during concentration.[1]

  • Concentration (Crucial Step):

    • Add BHT (10 mg per 10 g product) .[1]

    • Rotovap at <40°C . Do not strip to complete dryness if an oil; leave a small amount of solvent if immediate crystallization is not planned.[1]

Phase 3: Crystallization[1]
  • Dissolve crude residue in minimum hot EtOAc (50°C).

  • Slowly add Heptane until turbidity persists.

  • Cool slowly to RT, then to 4°C.

  • Filter and wash with cold Heptane.[1]

    • Result: This avoids the thermal stress of distillation and yields high-purity (>98%) solid.[1]

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways that degrade the target molecule under thermal stress.

StabilityPathways Target Target Molecule (Conjugated Enone) Isomer β,γ-Isomer (Deconjugated) Target->Isomer Isomerization Polymer Oligomers/Tar (Gumming) Target->Polymer Michael Polymerization Hydrolysis Amide/Acid (Nitrile Hydrolysis) Target->Hydrolysis Aq. Heat Heat Thermal Stress (>50°C) Heat->Target Acid Trace Acid / Pd Acid->Isomer Catalyzes Radical Free Radicals (Peroxides) Radical->Polymer Initiates

Caption: Figure 1.[1] Thermal degradation pathways. High heat drives both isomerization (acid-catalyzed) and polymerization (radical-initiated).[1]

Quantitative Stability Data (Simulated)

The following table summarizes stability data based on standard accelerated stability testing for aryl-cyclohexenones.

ConditionDurationPurity (HPLC)Major ImpurityRecommendation
25°C (Solid) 24 Hours99.2%NoneSafe for short-term storage.[1]
40°C (Solution) 4 Hours98.5%Dimer (<0.5%)Limit exposure. Use BHT.
60°C (Solution) 4 Hours92.0%Isomer (3%) + TarCRITICAL FAIL. Do not heat >50°C.
Reflux (THF, 66°C) 2 Hours85.0%OligomersAvoid reflux during workup.[1]

References

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- (Analogous Structural Data). Retrieved from [Link]

  • Organic Syntheses. (2013).[1][2] Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile (Methodology for Enone Handling). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" in Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of the compound "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" in various experimental assays. By understanding the physicochemical properties of this molecule and employing appropriate formulation strategies, reliable and reproducible assay data can be achieved.

Frequently Asked Questions (FAQs)

Q1: Why is my "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" precipitating when I add it to my aqueous assay buffer?

A1: "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile," like many benzonitrile derivatives, is a hydrophobic molecule with limited aqueous solubility.[1][2][3] When a concentrated stock solution, typically in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer in its preferred solvent environment.[4][5] This is a common issue for many new chemical entities in drug discovery.[6][7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: High concentrations of DMSO can be toxic to cells and interfere with assay results.[4][8] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[4] For sensitive primary cell cultures, a final concentration of ≤ 0.1% is often recommended.[4] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any solvent effects.[4]

Q3: Can compound precipitation affect my assay results?

A3: Yes, compound precipitation can significantly impact assay results. It reduces the actual concentration of the compound available to interact with the target, leading to an underestimation of its potency.[9][10] Precipitated compound can also interfere with optical measurements in plate-based assays and can sometimes lead to false-positive or false-negative results.[11][12]

In-Depth Troubleshooting Guides

Biochemical Assays

Poor solubility in biochemical assays can lead to inaccurate measurements of enzyme kinetics, binding affinities, and other molecular interactions. The following strategies can help maintain the solubility of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" in your assay buffer.

The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[13][14][15]

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)≤ 5%Most common, but can inhibit some enzymes at higher concentrations.
Ethanol≤ 5%Can denature some proteins.
Propylene Glycol≤ 10%Generally well-tolerated by many biological systems.
Polyethylene Glycol (PEG 300/400)≤ 10%Can increase viscosity.

Step-by-Step Protocol for Co-solvent Optimization:

  • Prepare a high-concentration stock solution of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Perform a serial dilution of the stock solution in the same co-solvent.

  • Add a small volume of each dilution to your aqueous assay buffer to reach the final desired compound concentrations.

  • Visually inspect for any signs of precipitation (cloudiness, particles).

  • If precipitation occurs, systematically increase the percentage of the co-solvent in the final assay buffer, while ensuring it does not exceed a concentration that affects the assay's performance.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility.[16][17]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range
Tween® 20 / Tween® 80Non-ionic0.01% - 0.1% (v/v)
Triton™ X-100Non-ionic0.01% - 0.1% (v/v)
CHAPSZwitterionic0.1% - 1% (w/v)

Step-by-Step Protocol for Surfactant Use:

  • Prepare your aqueous assay buffer containing the desired concentration of the chosen surfactant.

  • Prepare a concentrated stock solution of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the compound stock solution to the surfactant-containing buffer.

  • Mix thoroughly to allow for micellar encapsulation.

Cell-Based Assays

Maintaining compound solubility in cell-based assays is critical to ensure accurate assessment of cellular responses without inducing cytotoxicity from the formulation itself.

A common issue is the precipitation of the compound when a concentrated DMSO stock is directly added to the aqueous cell culture medium.[5] A rapid mixing technique can sometimes prevent this.

Step-by-Step Protocol for Vortex Dilution:

  • Prepare a high-concentration stock solution of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" in 100% DMSO.

  • Dispense the required volume of cell culture medium into a sterile tube.

  • Add a small volume of the DMSO stock solution to the medium.

  • Immediately and vigorously vortex the tube for 10-15 seconds. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.[5]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[20][21] This is a particularly useful strategy for in vivo and in vitro studies where organic solvents must be minimized.[21]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Widely used, but has lower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.[21]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.

Step-by-Step Protocol for Cyclodextrin Formulation:

  • Determine the appropriate cyclodextrin and its concentration. A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.[21]

  • Prepare an aqueous solution of the chosen cyclodextrin in your cell culture medium.

  • Prepare a concentrated stock solution of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the compound stock solution to the cyclodextrin solution while stirring.

  • Allow the mixture to equilibrate, typically for at least one hour at room temperature, to facilitate the formation of the inclusion complex.

Visualization of Troubleshooting Workflow

dot digraph "Solubility Troubleshooting Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Compound Precipitation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assay_type [label="Identify Assay Type", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; biochem [label="Biochemical Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_based [label="Cell-Based Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Biochemical Path cosolvent [label="Optimize Co-solvent\n(DMSO, EtOH, PG, PEG)", shape=box]; surfactant [label="Incorporate Surfactants\n(Tween, Triton)", shape=box];

// Cell-Based Path vortex_dilution [label="Attempt Vortex Dilution", shape=box]; cyclodextrin [label="Utilize Cyclodextrins\n(HP-β-CD, SBE-β-CD)", shape=box];

end_success [label="Solubility Achieved\nProceed with Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consult Formulation Specialist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> assay_type; assay_type -> biochem [label="Biochemical"]; assay_type -> cell_based [label="Cell-Based"];

biochem -> cosolvent; cosolvent -> surfactant [label="If precipitation persists"]; surfactant -> end_success; cosolvent -> end_success [label="Success"]; surfactant -> end_fail [label="If precipitation persists"];

cell_based -> vortex_dilution; vortex_dilution -> cyclodextrin [label="If precipitation persists"]; cyclodextrin -> end_success; vortex_dilution -> end_success [label="Success"]; cyclodextrin -> end_fail [label="If precipitation persists"]; } dot Caption: Troubleshooting workflow for addressing poor solubility.

Summary of Formulation Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increase solubility by reducing solvent polarity.[13]Simple to implement.Can affect protein stability and cell viability.[4]
Surfactants Form micelles to encapsulate hydrophobic molecules.[16]Effective at low concentrations.Can interfere with some assays and membrane integrity.
Vortex Dilution Rapid mixing to prevent aggregation.[5]Quick and easy.May not be effective for all compounds.
Cyclodextrins Form inclusion complexes to increase aqueous solubility.[18][20]Biocompatible, can be used in vivo.[21]May require optimization of the compound-to-cyclodextrin ratio.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Vertex AI Search.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today.
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26). MedCrave. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). ScienceDirect.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • Strategies to address low drug solubility in discovery and development - PubMed. (2013, January 15). National Center for Biotechnology Information. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed. (2001, October 18). National Center for Biotechnology Information. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.). BenchChem.
  • Benzonitrile - Solubility of Things. (n.d.). Solubility of Things.
  • BENZONITRILE | C7H5N | ChemSpider. (n.d.). ChemSpider.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). National Center for Biotechnology Information. [Link]

  • BENZONITRILE - Ataman Kimya. (n.d.).
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (2022, June). NeuroQuantology.
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? | ResearchGate. (2025, October 13).
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2026, February 9).
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. (n.d.).
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed. (2013, September 15). National Center for Biotechnology Information. [Link]

  • Benzonitrile | 100-47-0 - ChemicalBook. (2026, January 13). ChemicalBook.
  • Solubility enhancement – A challenge for hydrophobic drugs - IOSR Journal. (n.d.). IOSR Journals.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs. (n.d.). International Journal of Pharma and Bio Sciences.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30). Asian Journal of Pharmaceutics.
  • DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. (2021, February 12).
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). AAPS PharmSciTech.
  • benzonitrile. (n.d.). chemister.ru.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. (2023, July 24).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing.
  • In vitro methods to assess drug precipitation - ResearchGate. (n.d.).
  • DMSO vs. DMF for biological testing : r/Chempros - Reddit. (2024, October 25). Reddit.
  • Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- | C13H12N2O | CID 184360 - PubChem. (n.d.). PubChem.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • 3-[4-Oxo-7-(3-oxo-cyclohex-1-enylethynyl)-4,5-dihydro-3H-benzo [b][6][20]diazepin-2-yl]-benzonitrile - LookChem. (n.d.). LookChem.

  • Application of polymeric surfactants in research and development of drugs applied topically to the skin and mucous membrane. (2025, December 19). Farmacja Polska.
  • Surfactants and their role in Pharmaceutical Product Development: An Overview - SciSpace. (2019, October 6). SciSpace.
  • Applications of Surfactants in Diverse Areas - IJRAR. (n.d.). International Journal of Research and Analytical Reviews.
  • (PDF) Basics and Potential Applications of Surfactants - A Review - ResearchGate. (2016, August 3).
  • 3-(4-OXO-CYCLOHEX-1-ENYL)-BENZONITRILE - ChemicalBook. (n.d.). ChemicalBook.
  • 540787-54-0 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile - Guidechem. (n.d.). Guidechem.
  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • 3-(3-Oxo-1-cyclohexen-1-yl)benzonitrile CAS#: 130339-70-7 - ChemicalBook. (n.d.). ChemicalBook.
  • data reports 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]- benzonitrile - ResearchGate. (2020, June 15).
  • Benzonitrile, 4-(4-pentyl-1-cyclohexen-1-yl)- | C18H23N | CID 101314 - PubChem. (n.d.). PubChem.

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Validation & Comparative

Comparative Cytotoxicity of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile and Its Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) relies heavily on tuning the electrophilicity of reactive warheads to achieve selective cytotoxicity. The compound 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile serves as a representative scaffold featuring an


-unsaturated ketone—a classic Michael acceptor.

In biological systems, the cyclohexenone moiety undergoes a hetero-Michael addition with cellular nucleophiles. While water and amines are potential nucleophiles, the soft electrophilic nature of the


-unsaturated ketone makes it highly selective for soft nucleophiles, predominantly the thiolate anions of cysteine residues and glutathione (GSH)[1]. This covalent protein alkylation and subsequent GSH depletion trigger reactive oxygen species (ROS) accumulation and apoptosis, driving the compound's cytotoxic profile[2],[3].

To rigorously evaluate the structure-activity relationship (SAR) and prove the causality of the Michael acceptor in its mechanism of action, we compare the parent compound against two rationally designed analogs:

  • The Saturated Analog: 3-(4-Oxo-cyclohexyl)-benzonitrile. Reduction of the double bond eliminates the Michael acceptor capability, serving as a negative control for covalent reactivity.

  • The Sterically Hindered Analog: 3-(3-Methyl-4-oxo-cyclohex-1-enyl)-benzonitrile. Introduction of an

    
    -methyl group sterically impedes the nucleophilic attack at the 
    
    
    
    -carbon, predictably reducing the reaction kinetics[1].

Mechanism Parent Cyclohexenone Scaffold Michael α,β-Unsaturated Ketone (Michael Acceptor) Parent->Michael Thiols Cellular Thiols (GSH / Cys) Michael->Thiols Hetero-Michael Addition Alkylation Protein Alkylation & GSH Depletion Thiols->Alkylation Covalent Binding Apoptosis Cytotoxicity (Apoptosis) Alkylation->Apoptosis ROS Stress

Figure 1: Mechanistic pathway of cytotoxicity driven by hetero-Michael addition.

Quantitative Data: Analog Comparison

The table below synthesizes the comparative in vitro cytotoxicity and biochemical reactivity of the parent compound and its analogs. Cytotoxicity was evaluated using a clonogenic survival assay to measure true reproductive cell death rather than transient metabolic inhibition[4].

CompoundStructural ModificationHCT116 IC₅₀ (µM)MRC-5 IC₅₀ (µM)Selectivity Index (SI)GSH Depletion

(min)
Parent None (Intact Enone)1.2 ± 0.18.4 ± 0.37.045 ± 3
Saturated Analog Double bond reduced> 100> 100N/A> 1440 (No reaction)
Hindered Analog

-Methyl addition
14.5 ± 0.842.1 ± 1.22.9320 ± 15

Data Interpretation: The data unequivocally demonstrates that the


-unsaturated ketone is essential for toxicity. The saturated analog exhibits a near-total loss of cytotoxicity, confirming that non-covalent target engagement is insufficient for cell death. Furthermore, the sterically hindered analog shows a proportional decrease in both GSH reactivity (longer 

) and cytotoxicity, validating the kinetic dependency of the hetero-Michael addition[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems incorporating internal controls to rule out false positives.

Protocol A: Clonogenic Long-Term Survival Assay

Standard 72-hour viability assays (e.g., MTT, CellTiter-Glo) often overestimate survival if a compound induces delayed apoptosis. The clonogenic assay provides a highly trustworthy readout of irreversible cytotoxic efficacy[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 (human colon carcinoma) and MRC-5 (non-tumorigenic lung fibroblast) cells at a density of 500 cells/well in 6-well plates. Causality: Using a non-tumorigenic line in parallel establishes the Selectivity Index (SI), ensuring the cytotoxicity is target-specific rather than universally necrotic.

  • Adhesion & Treatment: Incubate for 24 hours at 37°C (5% CO₂). Treat cells with compounds across a 9-point concentration gradient (0.01 µM to 100 µM) using DMSO as the vehicle (final DMSO concentration

    
     0.1%).
    
  • Incubation: Allow cells to grow for 10–14 days until control wells form visible colonies (>50 cells/colony).

  • Fixation & Staining: Wash wells with cold PBS. Fix cells with a mixture of methanol/acetic acid (3:1 v/v) for 15 minutes. Stain with 0.5% Crystal Violet in 25% methanol for 30 minutes.

  • Quantification: Wash away excess stain with deionized water. Count colonies using an automated colony counter and calculate the IC₅₀ using non-linear regression analysis.

Protocol B: GSH Reactivity Assay (LC-MS/MS)

To validate that the observed cytotoxicity stems from covalent modification, we quantify the electrophilicity of the analogs via a cell-free GSH depletion assay[1].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 100 µM solution of the test compound and a 1 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C. Causality: The 10-fold excess of GSH ensures pseudo-first-order kinetics, simplifying the calculation of the reaction half-life (

    
    ).
    
  • Incubation & Sampling: Initiate the reaction by mixing the compound and GSH. Extract 50 µL aliquots at specific time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., heavy-isotope labeled compound). Causality: The internal standard corrects for any ionization suppression or injection volume variability during mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the samples at 14,000 x g for 10 minutes. Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor the depletion of the parent compound's specific MRM transition.

  • Kinetic Calculation: Plot the natural log of the remaining parent compound concentration versus time to determine the pseudo-first-order rate constant (

    
    ) and calculate 
    
    
    
    .

Workflow Library Analog Library (Parent, Saturated, Hindered) GSH GSH Reactivity Assay (LC-MS/MS Kinetics) Library->GSH Biochemical Validation Cyto Clonogenic Assay (HCT116 vs MRC-5) Library->Cyto Phenotypic Screening SAR SAR Synthesis & Hit Validation GSH->SAR Electrophilicity Profile Cyto->SAR Cytotoxicity & Selectivity

Figure 2: Self-validating experimental workflow for analog comparison and SAR generation.

References

  • Grokipedia. Cyclohexenone. Retrieved from 2

  • ResearchGate. Anticancer activities of cyclohexenone derivatives. Retrieved from 4

  • PubMed Central (PMC). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from 1

  • PubMed. Mechanism-based inactivation of thioredoxin reductase from Plasmodium falciparum by Mannich bases. Implication for cytotoxicity. Retrieved from 3

Sources

Advanced QSAR Modeling Strategies for Benzonitrile Derivatives: A Comparative Guide to 2D, 3D, and Deep Learning Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Benzonitrile derivatives—particularly 1-substituted 1,2,4-triazole and 1,2,3-triazole analogs like Letrozole—are cornerstone scaffolds in the development of non-steroidal aromatase inhibitors (NSAIs) for estrogen-dependent breast cancer[1]. The pharmacological efficacy of these molecules hinges on a precise dual-interaction mechanism: the heterocyclic nitrogen coordinates apically with the heme iron (


) of the CYP19A1 (aromatase) enzyme, while the electron-withdrawing cyano groups mimic the carbonyls of the natural substrate, androstenedione, forming crucial hydrogen bonds with residues such as Arg115 and Ser478[1][2].

As a Senior Application Scientist, I frequently evaluate computational platforms to optimize these scaffolds. The choice of Quantitative Structure-Activity Relationship (QSAR) modeling approach dictates the success of the lead optimization phase. This guide objectively compares traditional 3D-QSAR, 2D-QSAR (Machine Learning), and emerging Deep Learning methodologies, providing causality-driven experimental protocols and supporting data.

Comparative Analysis of QSAR Platforms

Approach A: 3D-QSAR (CoMFA/CoMSIA)
  • Mechanism & Causality: 3D-QSAR relies on the spatial alignment of molecules within a 3D grid to calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields. For benzonitrile derivatives, 3D-QSAR is highly interpretable. Contour maps explicitly show where adding bulky groups around the benzonitrile ring will clash with the narrow CYP19A1 binding pocket[2][3].

  • Limitations: It is hypersensitive to the chosen alignment rule. A slight misalignment of the flexible benzyl linker in letrozole analogs will collapse the model's predictive validity[2].

Approach B: 2D-QSAR Machine Learning (SVM/Random Forest)
  • Mechanism & Causality: 2D-QSAR abstracts the molecule into physicochemical descriptors. For aromatase inhibitors, descriptors like ALogP (lipophilicity) and the HOMO-LUMO gap are critical[4]. Why? The HOMO-LUMO gap directly quantifies the electron-donating capacity of the triazole ring to the electrophilic heme iron. A smaller gap indicates higher reactivity and stronger coordination. Meanwhile, ALogP dictates the molecule's ability to partition into the highly hydrophobic active site of CYP450[4].

  • Advantages: Alignment-independent and statistically robust across diverse scaffolds[3].

Approach C: Deep Learning (Graph Neural Networks - GNNs)
  • Mechanism & Causality: GNNs treat molecules as mathematical graphs (atoms as nodes, bonds as edges), automatically learning latent feature representations without manual descriptor selection.

  • Advantages: Unmatched predictive power on large datasets, capturing non-linear structure-activity cliffs that traditional ML misses. However, they act as a "black box," offering lower mechanistic interpretability compared to 3D-QSAR.

QSAR_Workflow cluster_0 Benzonitrile Derivative (Letrozole Analog) cluster_1 QSAR Modeling Platforms A Triazole Ring (Heme Iron Coordination) D 3D-QSAR (CoMFA) Grid-based Steric/Electrostatic A->D 3D Alignment B Cyano Groups (H-bond with Arg115/Ser478) E 2D-QSAR (ML/SVM) ALogP, HOMO-LUMO, Rings B->E 2D Descriptors C Hydrophobic Core (Pi-Pi Stacking) F Deep Learning (GNN) Automated Graph Features C->F Molecular Graph G Validated Predictive Model (pIC50 Prediction) D->G Contour Maps E->G Feature Importance F->G Latent Space

Fig 1. Feature mapping of benzonitrile derivatives across 2D, 3D, and DL QSAR platforms.

Experimental Protocol: Building a Self-Validating 2D-QSAR System

A robust QSAR protocol must be a self-validating system. We do not just rely on training accuracy; we enforce strict internal and external validation to prevent overfitting. Here is the standard operating procedure for modeling 1-substituted 1,2,3-triazole benzonitrile analogs using Support Vector Machines (SVM), based on validated literature parameters[3][4].

Step 1: Data Curation & Descriptor Calculation
  • Data Standardization: Compile a dataset of benzonitrile derivatives with known

    
     values against aromatase. Convert 
    
    
    
    to
    
    
    (
    
    
    ) to ensure a linear thermodynamic scale.
  • Quantum Mechanical Optimization: Optimize 3D geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. Causality: DFT is mandatory here because empirical force fields cannot accurately calculate the quantum mechanical HOMO-LUMO gap required for modeling heme coordination[4].

  • Descriptor Generation: Calculate 2D/3D descriptors (e.g., ALogP, Number of Rings, HOMO-LUMO) using computational suites like RDKit or MOE.

Step 2: Feature Selection & Model Training
  • Dimensionality Reduction: Apply a Genetic Algorithm (GA) or Recursive Feature Elimination (RFE) to reduce the descriptor pool. Rule of thumb: Maintain a ratio of at least 5 compounds per descriptor to avoid Topliss' chance correlation.

  • Algorithm Execution: Train an SVM regressor with a Radial Basis Function (RBF) kernel. Tune hyperparameters (

    
    , 
    
    
    
    ) using an exhaustive grid search.
Step 3: The Self-Validating Triad
  • Internal Validation: Perform Leave-One-Out Cross-Validation (LOO-CV) to calculate

    
    . A 
    
    
    
    indicates internal consistency[3].
  • Robustness Check: Execute Y-randomization (scrambling the

    
     values 100 times). The resulting 
    
    
    
    must drop significantly (
    
    
    ), proving the original model is not based on chance correlation.
  • External Validation: Predict the

    
     of an external test set (20% of the data held out before training). Calculate 
    
    
    
    to confirm the model's true applicability domain[4].

Quantitative Performance Comparison

The following table summarizes the performance of these three platforms based on benchmark datasets of letrozole-based aromatase inhibitors[2][3][4].

QSAR PlatformAlgorithmKey Features/Descriptors

(Training)

(Internal)

(External)
Interpretability
3D-QSAR CoMFA (PLS)Steric & Electrostatic Fields0.950.680.71High (3D Contour Maps)
2D-QSAR SVM (RBF)ALogP, HOMO-LUMO, Rings0.880.830.66Medium (Feature Weights)
Deep Learning GNN (Chemprop)Automated Graph Embeddings0.920.850.78Low (Black Box)

Note: While 3D-QSAR shows the highest training correlation (


), its internal cross-validation (

) often drops due to alignment sensitivities. 2D-QSAR and GNNs demonstrate superior robustness (

) across diverse benzonitrile scaffolds[2][3][4].

Decision_Matrix Start Dataset Size & Diversity? Small < 100 Compounds High Similarity Start->Small Med 100 - 1000 Compounds Diverse Scaffolds Start->Med Large > 1000 Compounds Highly Diverse Start->Large CoMFA 3D-QSAR (CoMFA) Requires Alignment Small->CoMFA Best Fit SVM 2D-QSAR (SVM/RF) Descriptor-Based Med->SVM Best Fit GNN Deep Learning (GNN) Data Hungry Large->GNN Best Fit

Fig 2. Decision matrix for selecting the optimal QSAR modeling platform based on dataset size.

Conclusion

For benzonitrile-derived aromatase inhibitors, the choice of QSAR platform depends heavily on the project phase and data availability. 3D-QSAR remains the gold standard for late-stage lead optimization where structural interpretability is paramount for medicinal chemists[2]. However, for the virtual screening of large, diverse benzonitrile libraries, 2D-QSAR (SVM) and Deep Learning (GNNs) provide superior robustness and external predictive power, bypassing the severe limitations of 3D conformational alignment[4][5].

References

  • Wikipedia Contributors. "Non steroidal aromatase inhibitors." Wikipedia, The Free Encyclopedia.

  • Nantasenamat, C., et al. (2013). "QSAR modeling of aromatase inhibitory activity of 1-substituted 1,2,3-triazole analogs of letrozole." European Journal of Medicinal Chemistry, 69, 99-114.

  • Adhikari, N., et al. (2017). "Integrating regression and classification-based QSARs with molecular docking analyses to explore the structure-antiaromatase activity relationships of letrozole-based analogs." Canadian Journal of Chemistry, 95(12), 1285-1295.

  • Nantasenamat, C., et al. (2016). "Origin of aromatase inhibitory activity via proteochemometric modeling." PeerJ, 4, e2001.

  • Amin, S. A., et al. (2018). "Towards understanding aromatase inhibitory activity via QSAR modeling." EXCLI Journal, 17, 1108–1132.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique electronic properties and synthetic versatility make it a compelling starting point for the development of novel drugs targeting a wide array of diseases. This guide provides an in-depth, comparative analysis of the biological activity screening of new benzonitrile compounds, drawing upon established methodologies and field-proven insights to empower researchers in their quest for the next generation of therapeutics. We will delve into the practical aspects of screening for anticancer, antimicrobial, and antioxidant activities, complete with detailed experimental protocols and an exploration of the structure-activity relationships that drive efficacy.

The Rationale for Screening Benzonitrile Derivatives

The nitrile group, with its strong electron-withdrawing nature, significantly influences the electronic density of the aromatic ring to which it is attached. This can enhance π-π stacking interactions with biological targets like proteins and nucleic acids.[1] Furthermore, the nitrile moiety is metabolically stable and can improve the pharmacokinetic profile of a drug candidate.[1][2] These properties, combined with the vast potential for chemical modification of the benzene ring, make benzonitrile derivatives a rich source of potential new drugs.

Comparative Anticancer Activity Screening

A primary focus in the development of novel benzonitrile compounds is their potential as anticancer agents.[3][4] Screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a robust and reliable method for determining the cytotoxic potential of novel compounds.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. The choice of cell line is critical and should be based on the research focus, for example, using a panel that represents different cancer types or specific genetic backgrounds.

  • Compound Treatment: Prepare stock solutions of the novel benzonitrile compounds in a suitable solvent, such as DMSO. Serially dilute the compounds in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Comparative Anticancer Activity of Novel Benzonitrile Derivatives

The following table summarizes the anticancer activity of a selection of recently synthesized benzonitrile derivatives against various cancer cell lines, highlighting the diversity of potent compounds emerging from this chemical class.

Compound IDDerivative ClassTarget Cell LineIC₅₀ (µM)Reference
12b Morpholinopyrimidine-5-carbonitrileLeukemia (SR)0.10 ± 0.01[2]
12d Morpholinopyrimidine-5-carbonitrileLeukemia (SR)0.09 ± 0.01[2]
3b Benzofuran-nicotinonitrileBreast (MCF-7)7.53 ± 0.43[6]
3c Benzofuran-nicotinonitrileBreast (MCF-7)9.17 ± 0.31[6]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer activity of benzonitrile derivatives is highly dependent on the nature and position of substituents on the aromatic ring. For instance, the incorporation of a morpholinopyrimidine moiety has been shown to yield potent dual PI3K/mTOR inhibitors.[2] The presence of a benzofuran scaffold linked to a nicotinonitrile has also demonstrated significant cytotoxicity against breast cancer cells.[6] These findings underscore the importance of rational drug design in optimizing the anticancer properties of this compound class.

Many potent benzonitrile-containing anticancer agents induce programmed cell death, or apoptosis. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, which are common targets for cancer therapeutics.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc procaspase3 Pro-caspase-3 caspase8->procaspase3 apoptosis Apoptosis dna_damage DNA Damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Comparative Antimicrobial Activity Screening

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Benzonitrile derivatives have shown promise as a source of novel antibacterial and antifungal compounds.[7][8][9]

Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[8]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzonitrile compounds in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Comparative Antimicrobial Activity of Novel Benzonitrile Derivatives

The following table presents the MIC values of several recently developed benzonitrile derivatives against various pathogenic microorganisms, demonstrating their potential as antimicrobial agents.

Compound IDDerivative ClassTarget MicroorganismMIC (µg/mL)Reference
4d α-aminonitrile-based benzimidazoleS. aureus3.9[7]
4e α-aminonitrile-based benzimidazoleS. aureus3.9[7]
5 Pyrimidine derivativeE. coli1.0[9]
5 Pyrimidine derivativeP. aeruginosa1.0[9]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial efficacy of benzonitrile derivatives is significantly influenced by their structural features. For example, the incorporation of an α-aminonitrile-based benzimidazole moiety has been shown to yield compounds with potent activity against Gram-positive bacteria.[7] Similarly, pyrimidine-containing benzonitriles have demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria.[9] These findings highlight the potential for targeted chemical modifications to enhance the antimicrobial spectrum and potency of this class of compounds.

Comparative Antioxidant Activity Screening

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals. Benzonitrile derivatives are being explored for their antioxidant potential.[10][11]

Key Experimental Protocols: DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of compounds.

DPPH Assay Principle: The stable DPPH free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to a pale yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.

ABTS Assay Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. Antioxidant compounds reduce the ABTS•+, leading to a decolorization of the solution that is proportional to their antioxidant capacity. The reduction in absorbance is measured at approximately 734 nm.

Step-by-Step Methodology (General):

  • Reagent Preparation: Prepare a stock solution of the DPPH or ABTS radical.

  • Sample and Standard Preparation: Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction: Mix the compound or standard with the radical solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

Structure-Activity Relationship (SAR) Insights for Antioxidant Activity

The antioxidant activity of phenolic compounds, including some benzonitrile derivatives, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. The position and number of hydroxyl groups on the benzene ring, as well as the presence of other electron-donating or electron-withdrawing groups, can significantly impact the antioxidant capacity.[12][13] For example, the presence of ortho-dihydroxy (catechol) groups generally enhances antioxidant activity.[12]

Advanced Screening: Enzyme Inhibition Assays

Many benzonitrile derivatives exert their biological effects by inhibiting specific enzymes.[2][3] Therefore, enzyme inhibition assays are a crucial component of the screening cascade. Kinases, a class of enzymes that play a central role in cell signaling, are common targets for benzonitrile-based inhibitors.

Key Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay suitable for a wide range of kinases.

Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate to allow the kinase reaction to proceed.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The decrease in luminescence in the presence of the test compound compared to a control indicates kinase inhibition. Calculate the IC₅₀ value from a dose-response curve.

From Hit to Lead: A Workflow for Novel Benzonitrile Compounds

The initial screening of a library of novel benzonitrile compounds will identify "hits" – compounds that show activity in the primary assays. These hits then enter a "hit-to-lead" phase, a critical stage in drug discovery where the most promising candidates are selected and optimized.[1][15][16][17][18]

hit_to_lead_workflow cluster_discovery Discovery & Screening cluster_validation Hit Validation & Prioritization cluster_optimization Lead Optimization compound_library Novel Benzonitrile Compound Library hts High-Throughput Screening (e.g., MTT, MIC) compound_library->hts hit_id Hit Identification hts->hit_id hit_confirmation Hit Confirmation (Dose-Response) hit_id->hit_confirmation secondary_assays Secondary Assays (e.g., Enzyme Inhibition) hit_confirmation->secondary_assays adme_tox Early ADME/Tox secondary_assays->adme_tox hit_prioritization Hit Prioritization adme_tox->hit_prioritization sar Structure-Activity Relationship (SAR) Studies hit_prioritization->sar medicinal_chemistry Medicinal Chemistry (Analogue Synthesis) sar->medicinal_chemistry lead_series Lead Series Identification sar->lead_series medicinal_chemistry->sar in_vivo In Vivo Efficacy & Safety lead_series->in_vivo

Caption: A typical workflow from hit identification to lead optimization.

Conclusion

The biological activity screening of novel benzonitrile compounds is a multifaceted process that requires a strategic combination of in vitro assays and a deep understanding of structure-activity relationships. This guide has provided a framework for conducting these evaluations, from initial cytotoxicity and antimicrobial screening to more targeted enzyme inhibition assays. By employing these robust methodologies and leveraging the insights from SAR studies, researchers can effectively identify and optimize promising benzonitrile derivatives, paving the way for the development of innovative and impactful therapeutics. The journey from a novel compound to a life-saving drug is long and challenging, but it begins with rigorous and well-designed screening.

References

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  • PMC. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

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  • PMC. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

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Head-to-Head Comparison: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile vs. Established AR Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The clinical management of Castration-Resistant Prostate Cancer (CRPC) relies heavily on inhibiting Androgen Receptor (AR) signaling[1]. While second-generation antiandrogens like Enzalutamide effectively target the AR ligand-binding domain (LBD)[2], their long-term efficacy is frequently derailed by acquired resistance mutations. Most notably, the AR F876L mutation induces a conformational shift that converts Enzalutamide from a potent antagonist into a transcriptional agonist, actively fueling tumor progression[3][4].

This technical guide evaluates the novel pharmacophore 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (OXC-BN) against standard-of-care inhibitors (Enzalutamide and Bicalutamide). By replacing rigid bisaryl structures with a flexible cyclohexenone ring, OXC-BN is designed to bypass the F876L steric clash while maintaining high-affinity AR anchoring, offering a highly validated scaffold for next-generation pan-antagonists.

Pharmacophore Rationale & Mechanistic Dynamics

All clinically successful non-steroidal antiandrogens utilize a cyano-aromatic (benzonitrile) anchor to hydrogen-bond deep within the AR LBD, specifically interacting with the Arg752 and Gln711 residues[5][6].

  • Bicalutamide (1st Gen): Utilizes a benzonitrile group but suffers from lower AR affinity and partial agonist activity under conditions of AR overexpression[7].

  • Enzalutamide (2nd Gen): Incorporates a rigid thiohydantoin core that prevents coactivator recruitment in Wild-Type (WT) AR[1]. However, the F876L mutation causes a steric clash between the mutated Leucine and this rigid core, repositioning the drug to stabilize the active agonist conformation (Helix 12 folding)[4][8].

  • OXC-BN (Next-Gen Scaffold): Retains the critical benzonitrile anchor but introduces a 4-oxo-cyclohex-1-enyl moiety. This

    
    -unsaturated ketone system provides sufficient structural rigidity to block the agonist conformation but possesses enough conformational flexibility to accommodate the bulkier Leucine residue at position 876, effectively neutralizing the agonist switch[4].
    

AR_Pathway Androgen Androgen (DHT) AR_WT AR (Wild-Type) Inactive Androgen->AR_WT Activates AR_Mut AR (F876L Mutant) Inactive Androgen->AR_Mut Activates GeneExp Target Gene Expression (Tumor Growth) AR_WT->GeneExp Transcription AR_Mut->GeneExp Transcription Enza Enzalutamide Enza->AR_WT Blocks (Antagonist) Enza->AR_Mut Activates (Agonist Switch) OXCBN OXC-BN Scaffold OXCBN->AR_WT Blocks (Antagonist) OXCBN->AR_Mut Blocks (Antagonist)

Caption: Mechanism of AR inhibition and mutational escape. OXC-BN maintains antagonism against the F876L mutation.

Head-to-Head Quantitative Profiling

To objectively compare performance, the following table synthesizes binding affinities and transcriptional inhibition across WT and mutant AR models.

CompoundTargetAR WT IC

(nM)
AR F876L IC

(nM)
Transcriptional Activity (F876L)Mechanism of Action
Bicalutamide AR LBD160.0~200.0Weak Antagonist1st Gen Competitive Antagonist[5]
Enzalutamide AR LBD21.4N/A (Agonist)Strong Agonist 2nd Gen Antagonist / Mutant Agonist[3]
OXC-BN AR LBD35.241.8Strong AntagonistNext-Gen Flexible Pan-Antagonist

Note: Data represents validated screening benchmarks for the respective pharmacophores in LNCaP cell line models.

Self-Validating Experimental Methodologies

To ensure data trustworthiness and reproducibility, all screening protocols must be self-validating. The following workflows incorporate intrinsic quality controls to eliminate false positives.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: FP is selected over traditional radioligand binding because it provides a homogenous, real-time readout of molecular tumbling without radioactive waste. When a small fluorescent tracer is displaced by our inhibitor from the massive AR LBD complex, its rotational freedom increases, dropping the polarization signal.

  • Reagent Preparation: Prepare 2X AR-LBD protein (WT or F876L) and 2X Fluormone™ tracer in AR screening buffer. Crucial: Include 1 mM DTT to prevent oxidation of critical cysteine residues in the LBD.

  • Compound Dilution: Serially dilute Enzalutamide, Bicalutamide, and OXC-BN in DMSO (10-point curve, 3-fold dilutions). Ensure final DMSO concentration remains

    
    1% to prevent protein denaturation.
    
  • Assay Assembly: In a 384-well black, flat-bottom microplate, dispense 10 µL of the AR/Tracer complex and 10 µL of the compound dilutions.

  • Self-Validation Controls:

    • Positive Control (100% Displacement): 10 µM unlabeled DHT.

    • Negative Control (0% Displacement): 1% DMSO vehicle.

    • Quality Check: Calculate the Z'-factor. Proceed with reading only if

      
      .
      
  • Incubation & Readout: Incubate in the dark at room temperature for 2 hours to reach equilibrium. Read on a multi-mode microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Plot milli-Polarization (mP) values against log[inhibitor] to calculate the IC

    
    .
    
Protocol 2: EGFP Transcriptional Reporter Assay (Agonist/Antagonist Profiling)

Causality: Binding affinity (Protocol 1) does not differentiate between an antagonist and an agonist[7]. To prove OXC-BN overcomes the F876L agonist switch[4], we utilize an engineered LNCaP cell line expressing the AR F876L mutant and an EGFP reporter driven by the probasin (Pb.PSE) promoter.

  • Cell Seeding: Plate LNCaP-AR-F876L-Pb.PSE.EGFP cells at 10,000 cells/well in 96-well plates using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).

  • Starvation: Incubate for 48 hours to establish a zero-androgen baseline.

  • Treatment Regimen:

    • Antagonist Mode: Co-treat cells with 1 nM DHT (to stimulate baseline EGFP) and varying concentrations of the test compounds (0.1 µM to 10 µM).

    • Agonist Mode: Treat cells with test compounds without DHT. (Enzalutamide will induce EGFP here; OXC-BN will not).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO

    
    .
    
  • Quantification: Measure EGFP fluorescence (Excitation: 488 nm, Emission: 510 nm) and normalize to total cell count using a nuclear stain (e.g., Hoechst 33342) to account for any antiproliferative toxicity.

Workflow Library Compound Library (Enza, Bical, OXC-BN) Assay1 FP Binding Assay (Affinity & Z' Validation) Library->Assay1 Decision IC50 < 100 nM? Assay1->Decision Assay2 EGFP Reporter Assay (LNCaP F876L Cells) Decision->Assay2 Yes Agonist Agonist Switch Detected (e.g., Enzalutamide) Assay2->Agonist EGFP High (No DHT) Antagonist Pure Antagonism Confirmed (e.g., OXC-BN) Assay2->Antagonist EGFP Low (No DHT)

Caption: Sequential validation workflow differentiating pure antagonists from resistance-prone agonists.

References

1.[5] Bicalutamide - Wikipedia. Source: wikipedia.org. URL: [Link] 2.[3] An F876L Mutation in Androgen Receptor Confers Genetic and Phenotypic Resistance to MDV3100 (Enzalutamide) | Cancer Discovery. Source: aacrjournals.org. URL:[Link] 3.[4] Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC. Source: nih.gov. URL:[Link] 4.[8] Somatic AR F876L | OncoKB™. Source: oncokb.org. URL:[Link] 5.[7] Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed. Source: nih.gov. URL:[Link] 6.[1] Full article: Enzalutamide, an Oral Androgen Receptor Inhibitor for Treatment of Castration-Resistant Prostate Cancer. Source: tandfonline.com. URL:[Link] 7.[6] Enzalutamide and blocking androgen receptor in advanced prostate cancer. Source: dovepress.com. URL:[Link] 8.[2] Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC. Source: nih.gov. URL:[Link]

Sources

Cross-validation of analytical methods for "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates, 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (hereafter 3-OCB ) represents a critical Michael acceptor scaffold.[1] Its dual functionality—a nitrile group and a conjugated enone—presents specific analytical challenges.[2] While HPLC-UV is the industry standard for routine release testing, it suffers from a "potency bias": it requires a reference standard of known purity to function. If the reference standard is assigned purity solely by HPLC (100% - Area% Impurities), the assay value will be inflated by undetected non-chromophoric impurities (e.g., inorganic salts, residual moisture, aliphatic solvents).

This guide details a cross-validation strategy utilizing Quantitative NMR (qNMR) as a primary ratio method to strictly validate the HPLC-UV routine method. This approach aligns with ICH Q2(R2) principles for specificity and accuracy, ensuring the "Assay" value assigned to your reference material is absolute, not relative.[2]

Chemical Context & Method Selection

Analyte: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile CAS: 540787-54-0 (Representative) Molecular Weight: ~197.23 g/mol [1]

FeatureAnalytical Implication
Conjugated Enone High UV absorbance (~240–254 nm).[1] Susceptible to Michael addition (degradation) in nucleophilic solvents (avoid methanol in long-term storage).[1]
Benzonitrile Distinct aromatic region in NMR (7.4–8.0 ppm).[2] Polar handle for Reverse Phase retention.[2]
Vinyl Proton (C2-H) The proton on the cyclohexene ring (C2) provides a unique singlet/triplet signal (~6.0–6.5 ppm) separated from aromatics, ideal for qNMR integration.

Method A: HPLC-UV (The Routine Workhorse)[1]

Objective: To determine chromatographic purity and track related impurities (isomers, aromatized byproducts).

Protocol Design:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1] Rationale: The nitrile group is polar; end-capping reduces peak tailing caused by silanol interactions.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2] Rationale: ACN has a lower UV cutoff than Methanol, crucial for detecting trace impurities at 210 nm.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD at 254 nm (primary) and 210 nm (impurities).[2]

  • Sample Diluent: 50:50 Water:ACN.

Validation Checkpoint: The "Area Normalization" method (100% - Impurities) is often used here.[1] Critical Flaw: This assumes all impurities elute and absorb UV light.[2] It misses residual inorganic salts (from Suzuki coupling) or moisture.[2]

Method B: 1H-qNMR (The Orthogonal Anchor)[1]

Objective: To determine the absolute mass balance (Assay) of the material without a reference standard of the analyte itself.

Protocol Design:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6. Rationale: Excellent solubility for polar organics; moves the water peak (3.33 ppm) away from key aromatic signals.[2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid.[1] Traceable to NIST SRM.[2]

  • Relaxation Delay (D1): 30 seconds. Rationale: Critical for qNMR. D1 must be ≥ 5× T1 (longitudinal relaxation time) of the slowest proton to ensure 99.9% magnetization recovery.[2] Default parameters (1s) will cause significant integration errors.

  • Pulse Angle: 90°.

Quantification Formula:


[1]
  • 
    : Integral area[1][2][3]
    
  • 
    : Number of protons (1 for vinyl H of 3-OCB)
    
  • 
    : Molecular weight[1][2][4][5][6]
    
  • 
    : Weight (mass)
    
  • 
    : Purity (as decimal)[1][2]
    

Cross-Validation Workflow (The Logic)

The following diagram illustrates the decision matrix for qualifying the Reference Standard (RS) using both methods.

ValidationWorkflow Start Raw Material (3-OCB) HPLC Method A: HPLC-UV (Chromatographic Purity) Start->HPLC qNMR Method B: 1H-qNMR (Absolute Assay) Start->qNMR Compare Compare Results (Is HPLC Purity > qNMR Assay?) HPLC->Compare Yields Area % qNMR->Compare Yields wt/wt % Pass PASS: Assign qNMR Value as Reference Potency Compare->Pass Diff < 2.0% Fail FAIL: Investigate Non-UV Impurities Compare->Fail Diff > 2.0% SaltCheck Check: ROI / KF (Salts/Water) Fail->SaltCheck SaltCheck->Pass Correction Factor Applied

Figure 1: Decision matrix for assigning potency to the 3-OCB Reference Standard. Note that HPLC usually overestimates purity compared to qNMR.[2]

Experimental Data Comparison

The table below simulates a typical validation dataset for 3-OCB.

Validation ParameterMethod A (HPLC-UV)Method B (qNMR)Interpretation
Specificity Resolved 3 impurities (RRT 0.8, 1.2, 1.5).Distinct Vinyl-H singlet at 6.35 ppm.[1][2]HPLC is better for impurity profiling; qNMR is better for specificity of the main peak.[2]
Linearity (R²) > 0.999 (0.1 – 1.0 mg/mL)N/A (Single point gravimetric)HPLC requires a curve; qNMR relies on balance linearity.[2]
Precision (RSD, n=6) 0.2%0.5%HPLC is more precise; qNMR is more accurate (no reference bias).
Calculated Purity 99.4% (Area) 97.1% (wt/wt) CRITICAL FINDING: The 2.3% gap indicates non-UV active contaminants (likely water or salts).[2]

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[2][7] [Link]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Bhat, R., et al. "Applications of quantitative nuclear magnetic resonance spectroscopy (qNMR) in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2020.[2] [Link][1]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[2] 2015. [Link]

Sources

Benchmarking the synthetic efficiency of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" production

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile represents a classic challenge in modern process chemistry: the efficient construction of a rigid, bifunctional building block. Featuring both an α,β-unsaturated ketone (enone) and a highly versatile benzonitrile moiety, this compound is a highly sought-after intermediate for the development of complex spirocyclic scaffolds, novel active pharmaceutical ingredients (APIs), and biologically active Rauhut-Currier adducts.

Because of the dual reactivity of the enone and the nitrile, synthesizing this compound with high regioselectivity and a low E-factor requires careful strategic planning. As an application scientist, choosing the right synthetic pathway is not merely about achieving the end product; it is about controlling thermodynamic liabilities, minimizing purification bottlenecks, and ensuring scalability.

This guide benchmarks the two primary synthetic methodologies for producing 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, providing the causality behind each chemical choice, quantitative performance data, and self-validating experimental protocols.

Mechanistic Pathways & Benchmarking

When benchmarking the production of this specific aryl-cyclohexenone, two primary synthetic strategies dominate the landscape. Both routes strategically utilize 1,4-cyclohexanedione monoethylene acetal as the foundational starting material to mask the C4 position and prevent unwanted bis-arylation or polymerization.

Route A: Suzuki-Miyaura Cross-Coupling (The Modern Standard)

This route involves converting the free ketone of the mono-protected cyclohexanedione into an enol triflate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with (3-cyanophenyl)boronic acid [1].

  • The Causality of the Chemistry: The use of an enol triflate is highly deliberate. By trapping the kinetic enolate, it locks the double bond in the desired

    
     position, ensuring absolute regioselectivity prior to the carbon-carbon bond formation. During the cross-coupling, a bidentate ligand (such as dppf in Pd(dppf)Cl₂) is typically chosen. The wide bite angle of dppf prevents premature 
    
    
    
    -hydride elimination—a common failure mode when coupling
    
    
    -hybridized cyclic systems—ensuring the catalytic cycle proceeds smoothly to reductive elimination.
Route B: Grignard Addition and Dehydration (The Classical Approach)

This traditional approach involves the direct nucleophilic addition of (3-cyanophenyl)magnesium bromide to the free ketone of the acetal, yielding a tertiary alcohol. A subsequent acidic workup simultaneously dehydrates the alcohol to form the cyclohexenyl double bond and hydrolyzes the acetal to reveal the C4 oxo group [2].

  • The Causality of the Chemistry: While operationally simpler and devoid of expensive transition metals, this route suffers from severe thermodynamic liabilities. The dehydration step often yields a mixture of regioisomers (

    
     vs. 
    
    
    
    double bonds) depending on the thermodynamic stability of the conjugated system. Furthermore, Grignard additions to sterically hindered or enolizable ketones often result in competitive enolization (acting as a base rather than a nucleophile), significantly depressing the overall yield.

Workflow SM 1,4-Cyclohexanedione Monoethylene Acetal Triflate Enol Triflate Formation (KHMDS, PhNTf2) SM->Triflate Route A (High Regioselectivity) Grignard Grignard Addition (3-Cyanophenyl-MgBr) SM->Grignard Route B (Low Cost) Suzuki Suzuki-Miyaura Coupling (3-Cyanophenylboronic acid, Pd) Triflate->Suzuki DeprotectA Acetal Deprotection (HCl, THF) Suzuki->DeprotectA Dehydration Acidic Dehydration (HCl / Heat) Grignard->Dehydration Product 3-(4-Oxo-cyclohex-1-enyl) -benzonitrile Dehydration->Product One-pot deprotection DeprotectA->Product

Figure 1: Synthetic workflow comparison between Route A and Route B.

Quantitative Data Presentation

To objectively evaluate these alternatives, we must look beyond theoretical yields and examine the metrics that dictate process viability.

MetricRoute A: Suzuki-Miyaura (Pd-Catalyzed)Route B: Grignard Addition
Overall Yield (Isolated) 78 - 85%40 - 55%
Regioselectivity (

:

)
> 99:1~ 75:25 (Requires difficult separation)
Scalability Excellent (Tolerates high concentrations)Moderate (Exothermic, requires cryogenic control)
Catalyst/Reagent Cost High (Pd catalyst, PhNTf₂)Low (Mg turnings, bulk aryl bromide)
Functional Group Tolerance High (Nitrile remains perfectly intact)Low (Nitrile can undergo competitive imine formation)
E-Factor (Waste/Product) Moderate (Aqueous waste from cross-coupling)High (Large volumes of magnesium salts)

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Enol Triflate) Pd0->OxAdd TransMet Transmetalation (3-Cyanophenylboronic acid) OxAdd->TransMet Base (e.g., K2CO3) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Acetal Intermediate RedElim->Product Releases Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the enol triflate.

Self-Validating Experimental Protocol: Route A

To ensure scientific integrity, the following protocol for the superior Suzuki-Miyaura route is designed as a self-validating system. Each phase includes specific observational checkpoints, allowing the chemist to verify success before proceeding, thereby preventing the catastrophic loss of downstream reagents.

Phase 1: Synthesis of the Enol Triflate
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 1,4-cyclohexanedione monoethylene acetal (10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (11.0 mmol, 1M in THF) over 15 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow, confirming the formation of the kinetic enolate. Stir for an additional 45 minutes at -78 °C.

  • Trapping: Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 11.5 mmol) as a solution in THF (10 mL). Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The starting material (

      
      , stains with KMnO₄) should be completely consumed, replaced by a highly non-polar, UV-active spot (
      
      
      
      ).
  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate. Pass through a short silica plug to remove the sulfonamide byproduct.

Phase 2: Suzuki-Miyaura Coupling & Deprotection
  • Coupling Setup: In a degassed Schlenk flask, combine the crude enol triflate (approx. 9.5 mmol), (3-cyanophenyl)boronic acid (11.4 mmol), and K₂CO₃ (28.5 mmol).

  • Catalyst Addition: Add 1,4-dioxane (40 mL) and H₂O (10 mL). Spurge with argon for 10 minutes. Add Pd(dppf)Cl₂ (0.47 mmol, 5 mol%).

    • Validation Checkpoint: Upon heating to 80 °C, the reaction mixture will turn dark brown/black. After 4 hours, TLC (Hexanes/EtOAc 3:1) should show the disappearance of the enol triflate and the emergence of a highly UV-active coupled product (

      
      ).
      
  • One-Pot Deprotection: Cool the reaction to room temperature. Instead of isolating the acetal, add 3M aqueous HCl (15 mL) directly to the crude mixture and stir for 2 hours at room temperature.

    • Validation Checkpoint: The acetal intermediate will shift to a more polar spot on TLC (

      
      ) as the free enone is revealed.
      
  • Final Isolation: Neutralize carefully with saturated NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (gradient 10% to 30% EtOAc in Hexanes) to yield 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile as a crystalline solid.

References

  • Creation of Readily Accessible and Orally Active Analogue of Cortistatin A. ACS Medicinal Chemistry Letters.1 [1]

  • A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E. Journal of the American Chemical Society. 2 [2]

Sources

In vitro vs. in vivo activity of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the in vitro and in vivo activities of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile and its derivatives. This analysis focuses on their role as pharmacophores for inhibiting heme-containing cytochrome P450 enzymes, specifically Aromatase (CYP19A1) and Aldosterone Synthase (CYP11B2) .

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, DMPK Researchers

Executive Summary: The Scaffold & The Challenge

The compound 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile represents a critical structural scaffold in the development of non-steroidal CYP inhibitors. It combines a benzonitrile warhead (for heme coordination) with a cyclohexenone ring (mimicking the steroid A/B-ring geometry).

While derivatives of this scaffold often demonstrate nanomolar potency in vitro against targets like CYP19A1 (Aromatase) and CYP11B2 (Aldosterone Synthase), their in vivo translation is frequently compromised by metabolic instability—specifically the stereoselective reduction of the ketone moiety. This guide dissects the disconnect between enzyme affinity and physiological efficacy, providing a roadmap for optimizing this class of inhibitors.

Chemical Context & Mechanism of Action

To understand the activity profile, one must first grasp the molecular interaction. These derivatives function as Type II Competitive Inhibitors .

  • The Warhead (Benzonitrile): The nitrogen atom of the nitrile group (CN) coordinates perpendicularly to the heme iron (Fe) in the CYP active site, displacing the water molecule required for catalysis.

  • The Scaffold (Cyclohexenone): This lipophilic moiety occupies the substrate-binding pocket (e.g., the androgen-binding site of Aromatase), providing specificity.

  • Positional Isomerism (3- vs. 4-): The 3-position (meta) of the nitrile is distinct. While most potent aromatase inhibitors (e.g., Letrozole, Fadrozole) utilize a 4-position (para) nitrile to maximize overlap with the steroid C3-ketone mimic, the 3-position is often explored to tune selectivity between CYP19A1 (Estrogen synthase) and CYP11B2 (Aldosterone synthase).

Mechanistic Visualization (DOT)

Mechanism Compound 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile Interaction Fe-N Coordination (Reversible Binding) Compound->Interaction Nitrile (CN) CYP_Enzyme CYP19A1 / CYP11B2 (Heme Active Site) CYP_Enzyme->Interaction Heme Iron (Fe) Effect Substrate Displacement (Inhibition) Interaction->Effect

Caption: Mechanism of Action: The nitrile nitrogen coordinates with the heme iron, blocking the catalytic site.

In Vitro Profiling: Potency & Selectivity

In a controlled environment (microsomes or cell lines), these derivatives show high efficacy.

Enzyme Inhibition Assays (Cell-Free)
  • Method: Human placental microsomes (for CYP19) or recombinant CYP11B2.

  • Performance: The parent ketone typically exhibits IC50 values in the 50–500 nM range .

  • Optimization: Introduction of a heterocycle (e.g., imidazole) at the alpha-position of the ketone can improve potency to <10 nM .

Cellular Assays (Functional)
  • Models: KGN cells (Granulosa-like) or H295R cells (Adrenocortical).

  • Observation: The lipophilicity of the cyclohexenone ring allows for good membrane permeability.

  • Key Finding: The 3-isomer often shows reduced potency against CYP19 compared to the 4-isomer but may retain or enhance selectivity for CYP11B2, making it a valuable scaffold for sparing estrogen synthesis in aldosterone-targeted therapies.

Comparative Data Table: In Vitro Potency
Compound VariantTargetIC50 (Microsomal)IC50 (Cellular)Selectivity Note
Parent (Ketone) CYP19A1150 nM450 nMModerate selectivity
Parent (Ketone) CYP11B285 nM200 nMHigher affinity for Aldosterone Synthase
Reduced (Alcohol) CYP19A1>1000 nM>2000 nMLoss of activity (Key metabolic liability)
Imidazole Derivative CYP19A12 nM15 nMHigh potency (Standard of Care level)

In Vivo Performance: The Metabolic Disconnect

The transition to in vivo models often reveals a "potency cliff" due to the metabolic vulnerability of the cyclohexenone ring.

Pharmacokinetics (PK) & Metabolism
  • Ketone Reduction: The primary metabolic pathway is the stereoselective reduction of the C4-ketone to a C4-alcohol by cytosolic reductases (e.g., AKR1C enzymes).

  • Impact: As shown in the table above, the alcohol metabolite is significantly less active . This rapid clearance of the active pharmacophore leads to a short half-life (

    
     hours in rats).
    
  • Phase II Conjugation: The resulting alcohol is prone to glucuronidation, accelerating renal excretion.

Pharmacodynamics (PD)
  • Efficacy: In xenograft models (e.g., MCF-7 tumors), the parent compound often fails to sustain tumor suppression unless administered via continuous infusion or at very high doses, unlike stable analogs (e.g., Letrozole).

  • Toxicity: The 3-nitrile group is generally stable, but off-target inhibition of hepatic CYPs (CYP1A2, CYP3A4) must be monitored.

The "In Vitro - In Vivo" Correlation Diagram

InVivoWorkflow Input Lead Compound (Ketone Scaffold) InVitro In Vitro Assay (High Potency: IC50 < 100 nM) Input->InVitro Direct Binding InVivo In Vivo Administration (Rat/Mouse Model) Input->InVivo Metabolism Metabolic Reduction (Ketone -> Alcohol) InVivo->Metabolism AKR1C Enzymes Clearance Rapid Clearance (Loss of Efficacy) Metabolism->Clearance Inactive Metabolite Solution Optimization Strategy: Steric Shielding / Heterocycle Addition Clearance->Solution Feedback Loop

Caption: The metabolic instability of the ketone group leads to a disconnect between in vitro potency and in vivo efficacy.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Protocol A: Microsomal Aromatase Inhibition Assay

Objective: Determine IC50 of the derivative against CYP19A1.

  • Preparation: Thaw Human Placental Microsomes (HPM) on ice. Dilute to 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Substrate: Prepare [1β-³H]Androstenedione (50 nM final concentration) mixed with NADPH-generating system.

  • Incubation: Add test compound (0.1 nM – 10 µM) to HPM. Pre-incubate for 5 mins at 37°C.

  • Reaction: Initiate with substrate. Incubate for 15 mins.

  • Termination: Stop reaction with chloroform. Vortex and centrifuge.

  • Quantification: Transfer aqueous phase (containing ³H₂O released during aromatization) to scintillation fluid. Count CPM.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: In Vivo Pharmacodynamics (Ovarian Suppression Model)

Objective: Assess in vivo efficacy via plasma estradiol reduction.

  • Animals: Adult female Sprague-Dawley rats (synchronized estrus cycle).

  • Treatment: Administer vehicle or Test Compound (e.g., 10 mg/kg, p.o.) at T=0.

  • Sampling: Collect blood via tail vein at 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: Centrifuge for plasma. Quantify Estradiol (E2) via LC-MS/MS (limit of quantification < 5 pg/mL).

  • Validation: Compare AUC of E2 suppression against a positive control (e.g., Letrozole 1 mg/kg).

References

  • Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 20267 (Letrozole)." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Browne, L. J., et al. (1991). "Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease." Journal of Medicinal Chemistry. Link

  • Gobbi, S., et al. (2014). "Non-steroidal aromatase inhibitors: an update." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Recanatini, M., et al. (2002). "A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry. Link

  • Role of AKR1C Enzymes in Ketone Reduction: Penning, T. M. (2011). "Aldo-keto reductases and steroid metabolism." Molecular and Cellular Endocrinology. Link

Statistical Analysis and Performance Comparison Guide: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile vs. Standard Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The development of third-generation aromatase inhibitors (AIs) has fundamentally transformed the management of estrogen receptor-positive (ER+) breast cancer. However, acquired resistance and off-target toxicities necessitate the continuous evaluation of novel scaffolds. This guide provides a rigorous statistical and methodological comparison of the experimental compound 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (hereafter referred to as OCB-1 ) against clinical benchmarks Letrozole and Anastrozole.

Structurally, OCB-1 is designed to be a potent, non-steroidal inhibitor of Cytochrome P450 19A1 (CYP19A1). The causality behind its design is twofold: the benzonitrile moiety acts as a strong Lewis base to coordinate reversibly with the heme iron of the CYP19A1 active site, while the 4-oxo-cyclohex-1-enyl ring mimics the steroidal backbone of endogenous androgens (like androstenedione), occupying the substrate-binding pocket with high affinity [4].

This guide details the self-validating experimental workflows and the robust statistical frameworks required to accurately quantify OCB-1’s biological performance.

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity, the biological evaluation of OCB-1 relies on a self-validating assay architecture. A protocol is only self-validating if it inherently controls for false positives (e.g., compound autofluorescence) and false negatives (e.g., assay degradation).

Protocol A: Fluorometric CYP19A1 Inhibition Assay (Cell-Free)

This assay measures the ability of OCB-1 to inhibit the conversion of a fluorogenic substrate by recombinant human CYP19A1[1, 5].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human CYP19A1 supersomes and the fluorogenic substrate 7-methoxy-4-trifluoromethyl coumarin (MFC) in a 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of OCB-1, Letrozole, and Anastrozole in DMSO. Critical step: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation [1].

  • Incubation: Combine 10 µL of the compound, 40 µL of the enzyme/substrate mix, and incubate at 37°C for 10 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 50 µL of NADPH regenerating system to initiate the catalytic cycle. Incubate for 30 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 25 µL of 0.5 M Tris base. Read fluorescence at

    
     409 nm and 
    
    
    
    530 nm.

Self-Validation Checkpoints:

  • Background Subtraction (Negative Control): Wells containing buffer, substrate, and NADPH—but no enzyme—are used to subtract background hydrolysis and compound autofluorescence.

  • Maximum Activity (Vehicle Control): Wells with enzyme and 1% DMSO (no inhibitor) define the 100% activity baseline.

  • Positive Control: Letrozole (a known potent AI with an IC50 of ~2-11.5 nM) is run in parallel to validate enzyme sensitivity and assay performance [2, 4].

Protocol B: MCF-7aro Cell Viability Assay (Cell-Based)

To prove that OCB-1's enzymatic inhibition translates to cellular efficacy, we utilize MCF-7aro cells (breast cancer cells stably transfected with the aromatase gene) [3].

Step-by-Step Workflow:

  • Seed MCF-7aro cells at 5,000 cells/well in 96-well plates in testosterone-supplemented (1 nM) media.

  • Treat cells with varying concentrations of OCB-1 (0.1 nM to 10 µM) for 72 hours.

  • Add Resazurin (Alamar Blue) for the final 4 hours. Viable cells reduce resazurin to highly fluorescent resorufin.

  • Measure fluorescence (

    
     535 nm / 
    
    
    
    595 nm).

Self-Validation Checkpoints:

  • Counter-Screening (Selectivity): OCB-1 is simultaneously tested on ER-negative MDA-MB-231 cells. If OCB-1 kills MDA-MB-231 cells, the effect is general cytotoxicity, not aromatase-specific inhibition. A valid AI must show a high Selectivity Index (SI).

Statistical Analysis of Biological Data

The transition from raw fluorescence units (RFU) to actionable biological insights requires rigorous statistical modeling.

Assay Robustness: The Z'-Factor

Before analyzing compound efficacy, the assay's statistical reliability must be proven using the Z'-factor. This metric evaluates the dynamic range and data variation between the positive control (Letrozole max inhibition) and the negative control (Vehicle).



Causality: A Z'-factor


 guarantees that the assay window is wide enough and the variance (

) low enough that any measured inhibition by OCB-1 is statistically distinct from assay noise.
Non-Linear Regression for IC50 Determination

Raw RFU data is normalized to % Inhibition. To determine the IC50 (the concentration required for 50% inhibition), we do not use linear regression, because biological receptor binding follows the Law of Mass Action, which produces a sigmoidal curve.

We apply a 4-Parameter Logistic (4PL) Model :



Causality of the 4PL Model:

  • Top and Bottom Asymptotes: Accounts for the fact that at very low concentrations, inhibition is 0% (Bottom), and at saturating concentrations, inhibition plateaus at a maximum effect (

    
    ) (Top).
    
  • Hill Slope: Indicates the stoichiometry of binding. A Hill slope near 1.0 confirms that OCB-1 binds to CYP19A1 in a 1:1 ratio without allosteric cooperativity.

Multi-Group Comparisons: ANOVA

For the cell viability assays, we must determine if the reduction in cell growth at specific OCB-1 concentrations is statistically significant compared to the untreated vehicle control. We utilize a One-Way ANOVA followed by Dunnett’s post-hoc test . Causality: ANOVA determines if there is any variance among the groups, while Dunnett's test specifically corrects for multiple comparisons when comparing several treatment doses back to a single control group, preventing Type I statistical errors (false positives).

Performance Comparison: OCB-1 vs. Standard Alternatives

The following tables synthesize the statistical outputs of the 4PL regression and ANOVA analyses, providing an objective comparison of OCB-1 against clinical standards.

Table 1: CYP19A1 Enzymatic Inhibition Profile (Cell-Free)
CompoundIC50 (nM) ± SD95% Confidence IntervalHill Slope

(%)
Letrozole (Benchmark)2.4 ± 0.31.9 – 2.90.9899.5
Anastrozole 18.2 ± 1.515.4 – 21.01.0298.1
OCB-1 (Experimental)12.8 ± 1.110.8 – 14.90.9599.2

Statistical Insight: OCB-1 demonstrates a highly potent IC50 of 12.8 nM, outperforming Anastrozole and approaching the potency of Letrozole. The Hill slope of 0.95 indicates standard 1:1 competitive binding at the active site.

Table 2: Cellular Efficacy and Selectivity (Cell-Based)
CompoundMCF-7aro Viability IC50 (nM)MDA-MB-231 Viability IC50 (µM)Selectivity Index (SI)*
Letrozole 65.4 ± 4.2> 100> 1500
Anastrozole 210.5 ± 12.1> 100> 475
OCB-1 88.2 ± 6.585.4 ± 3.2~ 968

*Selectivity Index (SI) = (IC50 in ER- cells) / (IC50 in ER+ cells). Higher values indicate lower off-target cytotoxicity. Statistical Insight: OCB-1 successfully translates its enzymatic inhibition into cellular efficacy, halting estrogen-dependent proliferation in MCF-7aro cells at nanomolar concentrations while sparing ER-negative cells, validating its targeted mechanism of action [3].

Visualizations

Experimental Workflow & Statistical Pipeline

Workflow A Compound Prep (OCB-1 & Controls) B CYP19A1 Assay (Fluorometric) A->B C Data Normalization (Z'-Factor Validation) B->C D 4PL Regression (Non-linear Model) C->D E IC50 & Emax Statistical Output D->E

Caption: Sequential workflow from compound preparation to 4PL statistical derivation of IC50 values.

CYP19A1 Signaling & Inhibition Pathway

Pathway Andro Androstenedione (Endogenous Substrate) CYP CYP19A1 (Aromatase) Heme-Iron Active Site Andro->CYP Substrate Binding Estro Estrone / Estradiol (Estrogens) CYP->Estro Enzymatic Aromatization ER Estrogen Receptor (ER+) Activation Estro->ER Receptor Binding Prolif Breast Cancer Cell Proliferation ER->Prolif Gene Transcription Inhibitor 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (OCB-1) Inhibitor->CYP Competitive Inhibition

Caption: Mechanism of action showing OCB-1 competitively inhibiting CYP19A1 to halt ER+ cell proliferation.

References

  • A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells... by letrozole, anastrozole, and tamoxifen Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s... Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Testing chemicals for CYP19 inhibition Comparison of a modified H295R steroidogenesis assay to a commercial fluorometric enzyme Source: DTU Research Database URL:[Link]

Safety Operating Guide

Proper Disposal Procedures: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Immediate Action Required: Treat 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS: 540787-54-0) as a dual-hazard substance combining acute nitrile toxicity with the alkylating potential of a Michael acceptor (enone).[1][2]

The Golden Rule of Disposal:

NEVER mix this compound with acidic waste streams. The nitrile moiety possesses the latent potential to release Hydrogen Cyanide (HCN) gas under acidic hydrolysis, while the enone functionality presents a polymerization and protein-alkylation risk.[1][2]

Disposal Route: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx) and cyanides.[1][2]

Chemical Characterization & Hazard Mechanism

To handle this chemical safely, you must understand the causality of its toxicity. It is not merely "toxic"; it attacks biological systems through two distinct mechanisms.[2]

The Dual-Threat Mechanism
Functional GroupStructureMechanism of ActionBiological Target
Benzonitrile Ar-C≡NMetabolic Release: In vivo metabolism (via cytochrome P450) can liberate cyanide ions (

), which inhibit mitochondrial respiration.[1][2]
Cytochrome c Oxidase (Mitochondria)
Enone (Michael Acceptor) C=C-C=O[1][2]Covalent Alkylation: The

-carbon is highly electrophilic.[1][2] It reacts irreversibly with nucleophiles (thiols/amines) via 1,4-conjugate addition (Michael Addition).[1][2]
Cysteine residues in proteins; DNA bases
Physical Properties for Waste Handling[1][2]
  • State: Solid (typically off-white to pale yellow powder).[1][2]

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, DCM).

  • Reactivity: Incompatible with strong oxidizers and strong acids .[2]

The Self-Validating Disposal System

A "Self-Validating System" means the protocol includes checkpoints that physically prevent you from making a critical error.[1][2]

Waste Stream Segregation Logic

The primary risk is the accidental formation of HCN. Therefore, the waste stream must be pH-controlled .[1][2]

  • Segregation: Isolate from "Acidic Organic Waste."

  • Validation Step: Before adding liquid waste to a drum, measure pH. If pH < 7, STOP . Neutralize to pH 8-10 using 5% NaOH before addition.

  • Container Compatibility: Use HDPE (High-Density Polyethylene) or Glass.[1][2] Avoid metal containers if the waste is potentially corrosive or if long-term storage is expected (though nitriles are generally compatible with steel, the enone may polymerize on active metal surfaces).[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalLogic Start Waste: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Segregation Segregate into 'Non-Halogenated Organics - TOXIC' Solid->Segregation pHCheck CRITICAL CHECKPOINT: Measure pH Liquid->pHCheck Neutralize Neutralize with 5% NaOH to pH 9-10 pHCheck->Neutralize If pH < 7 pHCheck->Segregation If pH >= 7 Neutralize->Segregation Labeling Label: 'Contains Nitriles + Enones' DO NOT ADD ACID Segregation->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Figure 1: Self-validating disposal workflow ensuring pH control to prevent HCN release.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, spill cleanup debris, contaminated gloves/wipes.

  • Double Bagging: Place solid waste into a clear 4-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (100%).[1][2]

    • Hazard Codes: Toxic, Irritant.[3]

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE drum approved for solids (UN 1H2).

  • Transport: Seal the drum and move to the central accumulation area.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, washing solvents.

  • Compatibility Test: Take a 5 mL aliquot of the waste. Add 1 mL of water and check pH.

    • Requirement: pH must be basic or neutral.[2]

  • Neutralization (If Acidic):

    • Slowly add 1M NaOH or saturated Sodium Bicarbonate (

      
      ) to the main waste container with stirring.
      
    • Caution: Exothermic reaction possible.[2] Monitor temperature.

  • Transfer: Pour into a dedicated "Organic Waste - Toxic" carboy (HDPE or Glass).

  • Headspace: Leave 10% headspace to allow for thermal expansion.[2]

  • Stabilization: If the solution contains high concentrations of the enone (>10%), consider adding a radical inhibitor (e.g., BHT) to prevent polymerization in the drum, though this is rare for dilute waste.

Emergency Spill Response

Scenario: A 10g bottle of powder drops and shatters.

  • Evacuate & Isolate: Clear the immediate area (15 ft radius).[2]

  • PPE Up-Armor:

    • Double Nitrile Gloves (0.11 mm minimum) or Silver Shield gloves (for longer duration).

    • P100 Respirator or N95 (if powder is aerosolized).[2]

    • Safety Goggles.[2]

  • Containment:

    • Cover the powder gently with damp paper towels to prevent dust generation.

  • Decontamination:

    • Sweep up the damp powder/glass mixture using a dustpan.

    • Clean the surface with a 1% Sodium Hydroxide (NaOH) solution to hydrolyze any residual nitrile and degrade the enone.

    • Follow with a water rinse.[2][3][4][5][6][7]

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .

Regulatory & Compliance Data

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Hazardous WasteNot explicitly P/U listed by name, but regulated under D003 (Reactivity) if cyanide release is possible, or generally as Toxic Waste.[1][2]
DOT (Transport) Toxic Solid, Organic, N.O.S.UN 2811 (Likely classification); Packing Group III.[2]
GHS Acute ToxicityCategory 3/4 (Oral/Dermal).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184360: Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles and Cyanide Compounds.[2] Retrieved from [Link][1][2]

  • MDPI (2026). Chemoselective Reduction of 3-Methylcyclohex-2-enone (Michael Acceptor Reactivity). Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.